molecular formula C46H76O2 B12745291 Fulvinol CAS No. 183961-38-8

Fulvinol

Cat. No.: B12745291
CAS No.: 183961-38-8
M. Wt: 661.1 g/mol
InChI Key: LSZVKRVJNYXNBC-SYNPXZKCSA-N
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Description

Fulvinol is a cytotoxic natural product originally isolated from the marine sponge Haliclona fulva . This compound belongs to a family of acetylenic lipids and serves as a valuable tool in biochemical and oncology research. Its primary research value lies in its unique, enzyme-dependent mechanism of action. This compound acts as a prodrug that is enantioselectively bioactivated within cells by the short-chain dehydrogenase/reductase (SDR) enzyme HSD17B11 . Upon oxidation by this enzyme, this compound generates highly protein-reactive electrophilic species, which covalently modify proteins involved in protein-quality control mechanisms. This leads to endoplasmic reticulum stress, activation of the unfolded protein response, inhibition of the ubiquitin-proteasome system, and ultimately induces apoptosis (programmed cell death) . Given this mechanism, this compound is a critical reagent for researchers studying cellular stress pathways, cancer biology, and the development of novel prodrug strategies. Its defined chemical structure is C46H76O2 with the CAS registry number 183961-38-8 . This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

CAS No.

183961-38-8

Molecular Formula

C46H76O2

Molecular Weight

661.1 g/mol

IUPAC Name

(4E,11Z,23Z,35Z,42E)-hexatetraconta-4,11,23,35,42-pentaen-1,45-diyne-3,44-diol

InChI

InChI=1S/C46H76O2/c1-3-45(47)43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46(48)4-2/h1-2,5-6,27-30,41-48H,7-26,31-40H2/b6-5-,29-27-,30-28-,43-41+,44-42+

InChI Key

LSZVKRVJNYXNBC-SYNPXZKCSA-N

Isomeric SMILES

C#CC(O)/C=C/CCCCC/C=C\CCCCCCCCCC/C=C\CCCCCCCCCC/C=C\CCCCC/C=C/C(O)C#C

Canonical SMILES

C#CC(C=CCCCCCC=CCCCCCCCCCCC=CCCCCCCCCCCC=CCCCCCC=CC(C#C)O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Fulvinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of Fulvinol, a polyacetylenic diol isolated from marine sponges. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of marine natural products.

Chemical Structure and Properties of this compound

This compound is a complex long-chain polyunsaturated and polyacetylenic diol. Its chemical identity is established through its molecular formula and systematic IUPAC name.

Table 1: Chemical Identifiers and Properties of this compound

IdentifierValue
Molecular Formula C₄₆H₇₆O₂
IUPAC Name (4E,11Z,23Z,35Z,42E)-hexatetraconta-4,11,23,35,42-pentaen-1,45-diyne-3,44-diol
Synonym (3S,4E,11Z,23Z,35Z,42E,44S)-4,11,23,35,42-Hexatetracontapentaene-1,45-diyne-3,44-diol
SMILES String C#C--INVALID-LINK--/C=C/CCCCCCC/C=C\CCCCCCCCCC/C=C\CCCCCCCC/C=C\CCCCCCC/C=C/--INVALID-LINK--C#C
Molecular Weight 661.1 g/mol

Experimental Data and Characterization

The structural elucidation of this compound and related polyacetylenic diols relies on a combination of modern spectroscopic techniques. While the specific raw data for this compound is not publicly available, this section outlines the typical data obtained for analogous compounds isolated from marine sponges.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for determining the complex stereochemistry of the double bonds and chiral centers in polyacetylenes. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are crucial for assigning the chemical shifts and coupling constants of the protons and carbons along the long aliphatic chain.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in Polyacetylenic Diols

Functional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Acetylenic C-H2.0 - 3.065 - 90
Carbinol C-H4.0 - 5.060 - 75
Olefinic C-H5.3 - 6.5120 - 140
Aliphatic Chain (CH₂)1.2 - 2.525 - 35

Note: These are general ranges, and specific values can vary based on the solvent and the exact chemical environment within the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is employed to determine the precise molecular formula of the compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable information for confirming the sequence of functional groups within the molecule.[2]

Table 3: Expected Mass Spectrometry Data for this compound

Mass Spectrometry TechniqueExpected Observation
High-Resolution Mass Spectrometry (HR-MS) Precise mass measurement to confirm the elemental composition of C₄₆H₇₆O₂.
Tandem Mass Spectrometry (MS/MS) Fragmentation patterns corresponding to the loss of water molecules from the hydroxyl groups and cleavage at the carbon-carbon bonds adjacent to the double and triple bonds.

Experimental Protocols

The isolation and purification of this compound and similar polyacetylenes from marine sponges require a multi-step process involving extraction and chromatography.

General Protocol for Isolation and Purification
  • Collection and Extraction: The marine sponge, typically from genera such as Petrosia or Callyspongia, is collected and immediately preserved, often by freezing. The sponge material is then homogenized and extracted sequentially with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to separate compounds based on their solubility.[1][3]

  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to achieve a preliminary separation of compounds.

  • Chromatographic Separation: The resulting fractions are further purified using a combination of chromatographic techniques. This typically involves silica (B1680970) gel column chromatography followed by high-performance liquid chromatography (HPLC), often with a reversed-phase column, to isolate the pure polyacetylenic diols.[1][3]

  • Structure Elucidation: The structure of the purified compound is then determined using the spectroscopic methods detailed in the previous section (NMR and MS).[1][2]

Biological Activity and Signaling Pathways

Polyacetylenes isolated from marine sponges, including compounds structurally related to this compound, have demonstrated significant biological activities, particularly cytotoxic and antiproliferative effects against various cancer cell lines.[4][5]

Antiproliferative and Cytotoxic Effects

Studies on similar polyacetylenic diols have shown that they can inhibit the proliferation of cancer cells.[4] The mechanism of this activity is often linked to the induction of apoptosis (programmed cell death).[4] Some polyacetylenes have been found to inhibit DNA replication, specifically at the initiation stage, by targeting enzymes like topoisomerase I and polymerase alpha-primase.[6]

Table 4: Reported Biological Activities of Structurally Similar Polyacetylenic Diols

Compound ClassBiological ActivityCell Lines TestedReference
Polyacetylene diolsAntiproliferative, Apoptosis inductionHL-60 (Human promyelocytic leukemia)[4]
PolyacetylenesInhibition of DNA replicationHuman tumor cell lines
PolyacetylenesCytotoxicityCCRF-CEM, MOLT-4, K-562 (Leukemia)
Potential Signaling Pathways

While the specific signaling pathways affected by this compound have not been elucidated, the observed biological activities of related compounds suggest the involvement of several key cellular pathways. The induction of apoptosis points towards the modulation of pathways involving caspases and Bcl-2 family proteins.[7] Furthermore, some polyacetylenes have been shown to possess anti-inflammatory properties by inhibiting enzymes in the arachidonic acid pathway, such as cyclooxygenases (COX-1 and COX-2), which are linked to the NF-κB signaling pathway.[7][8]

Below is a conceptual diagram illustrating a potential mechanism of action for polyacetylenic diols based on the activities of related compounds.

Fulvinol_Signaling_Pathway cluster_cell Cancer Cell This compound This compound (Polyacetylenic Diol) DNA_Replication DNA Replication (Topoisomerase I, Polymerase α) This compound->DNA_Replication Inhibition Apoptosis_Machinery Apoptosis Machinery (Caspases, Bcl-2 family) This compound->Apoptosis_Machinery Activation Inflammatory_Pathways Inflammatory Pathways (NF-κB, COX enzymes) This compound->Inflammatory_Pathways Inhibition Cell_Proliferation Cell Proliferation DNA_Replication->Cell_Proliferation Apoptosis Apoptosis Apoptosis_Machinery->Apoptosis Inflammation Inflammation Inflammatory_Pathways->Inflammation

Caption: Potential signaling pathways affected by this compound.

The following diagram illustrates a generalized workflow for the isolation and characterization of polyacetylenic diols like this compound from their natural source.

Experimental_Workflow Start Marine Sponge Collection Extraction Homogenization & Solvent Extraction Start->Extraction Partitioning Solvent-Solvent Partitioning Extraction->Partitioning Column_Chrom Silica Gel Column Chromatography Partitioning->Column_Chrom HPLC Reversed-Phase HPLC Column_Chrom->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Bioassay Biological Activity Assays Pure_Compound->Bioassay

Caption: Experimental workflow for this compound isolation.

References

Unveiling Fulvinol: A Technical Guide to its Origins and Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE, December 15, 2025] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the origins and natural sources of Fulvinol, a complex polyacetylenic alcohol. While specific data on this compound remains limited in publicly available literature, this guide synthesizes information from closely related compounds isolated from marine sponges of the genus Petrosia to provide a representative overview of its chemical class.

This compound, identified by the chemical formula C46H76O2, belongs to a class of chiral alkynylcarbinols, which are characteristic secondary metabolites of marine sponges, particularly those from the Pacific genus Petrosia.[1][2] These long-chain polyacetylenic alcohols are of significant interest to the scientific community due to their potent biological activities, including cytotoxic effects against various cancer cell lines.[3][4][5][6][7]

Natural Origin and Isolation

This compound and its analogues are naturally produced by marine sponges of the genus Petrosia.[1][2] Sponges of this genus are a rich source of diverse bioactive compounds, with polyacetylenes being predominant in species found in temperate regions.[1]

The isolation of these compounds typically involves a multi-step process beginning with the extraction of the sponge biomass, followed by bioassay-guided fractionation to isolate the active compounds.

Representative Experimental Workflow for Isolation and Characterization

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_analysis Structural Elucidation Sponge Marine Sponge Biomass (Petrosia sp.) Extract Crude Methanolic Extract Sponge->Extract Methanol Extraction Partition Solvent Partitioning (e.g., CHCl3-H2O) Extract->Partition CC Column Chromatography (e.g., Silica Gel) Partition->CC Active Fraction HPLC HPLC Purification (e.g., Reversed-Phase) CC->HPLC Semi-pure Fractions Pure_Compound Isolated Polyacetylenic Alcohol (e.g., this compound analogue) HPLC->Pure_Compound NMR NMR Spectroscopy (1D and 2D) Pure_Compound->NMR MS Mass Spectrometry (e.g., ESI-MS/MS) Pure_Compound->MS Stereochem Stereochemical Analysis (e.g., Mosher's Method) Pure_Compound->Stereochem

A typical experimental workflow for the isolation and characterization of polyacetylenic alcohols.

Physicochemical and Biological Data

PropertyDescriptionReference
Molecular Formula C46H76O2 (for this compound)PubChem
Chemical Class Chiral Alkynylcarbinol, Polyacetylene[2]
Natural Source Marine sponges of the genus Petrosia[1][2]
Biological Activity Cytotoxic against human cancer cell lines[3][4][5][6][7]
IC50 Values (Representative Analogues) 1.4–4.4 µM against HepG2, A375, and HT29 cell lines (for Pellynols P-R)[6]

Biosynthesis and Mechanism of Action

The biosynthesis of polyacetylenes in marine organisms is thought to originate from fatty acid and polyketide precursors.[8] However, the precise enzymatic pathways leading to the formation of very-long-chain polyacetylenes like this compound in sponges are still under investigation. It is hypothesized that a series of desaturation and chain-elongation steps are involved.

The cytotoxic activity of polyacetylenes from Petrosia sponges has been linked to the inhibition of fundamental cellular processes. Studies on related compounds have shown that they can inhibit DNA replication, primarily at the initiation stage.[3] This inhibition may be achieved through the targeting of key enzymes involved in DNA synthesis and maintenance.

Proposed Mechanism of Cytotoxicity

G Compound Polyacetylenic Alcohol (e.g., this compound analogue) Target DNA Replication Machinery (e.g., Topoisomerase I, Polymerase alpha-primase) Compound->Target Inhibition Inhibition of Enzymatic Activity Target->Inhibition Effect Blockage of DNA Replication Initiation Inhibition->Effect Apoptosis Cell Cycle Arrest & Apoptosis Effect->Apoptosis

A proposed mechanism of action for the cytotoxic effects of polyacetylenic alcohols.

Conclusion

This compound and related polyacetylenic alcohols from marine sponges represent a promising class of natural products for drug discovery, particularly in the field of oncology. While a complete profile of this compound is yet to be established in the public domain, the wealth of research on analogous compounds from Petrosia sponges provides a strong foundation for future investigation. Further studies are needed to fully elucidate the biosynthetic pathway, specific molecular targets, and therapeutic potential of these unique marine-derived compounds.

References

The Biological Activity of Fulvinol and Related Polyacetylenic Alcohols from Marine Sponges: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Fulvinol," identified as (4E,11Z,23Z,35Z,42E)-hexatetraconta-4,11,23,35,42-pentaen-1,45-diyne-3,44-diol, is a rare polyacetylenic alcohol from marine sponges of the genus Petrosia. Currently, there is a lack of publicly available biological data specifically for this compound. This technical guide, therefore, provides a comprehensive overview of the biological activities of structurally related polyacetylenic alcohols isolated from marine sponges, particularly from the genera Petrosia, Haliclona, and Cribrochalina. The data and mechanisms presented herein are representative of this class of compounds and offer valuable insights into the potential therapeutic applications of this compound.

Introduction

Marine sponges are a prolific source of structurally diverse and biologically active natural products. Among these, polyacetylenic alcohols represent a fascinating class of compounds characterized by long hydrocarbon chains containing one or more acetylene (B1199291) groups and hydroxyl functionalities. These molecules have garnered significant attention for their potent cytotoxic, anti-inflammatory, and antimicrobial properties. This whitepaper will delve into the biological activities of polyacetylenic alcohols from marine sponges, with a focus on their potential as therapeutic agents.

Cytotoxic Activity

Polyacetylenic alcohols from marine sponges have consistently demonstrated potent cytotoxic activity against a variety of cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis. The following tables summarize the cytotoxic activities of several polyacetylenic alcohols, providing a comparative overview of their potency.

Quantitative Data: Cytotoxicity of Polyacetylenic Alcohols
Compound (Source)Cell LineActivity (IC50)Reference
Pellynol A (Haliclona sp.)HCT-116 (Human Colon Carcinoma)0.026 µg/mL[1]
Halicynone A (Haliclona sp.)HCT-116 (Human Colon Carcinoma)>78 µg/mL[1]
Siphonodiol (Callyspongia sp.)HL-60 (Human Promyelocytic Leukemia)2.8 µg/mL[2]
14,15-dihydrosiphonodiol (Callyspongia sp.)HL-60 (Human Promyelocytic Leukemia)6.5 µg/mL[2]
Callyspongidiol (Callyspongia sp.)HL-60 (Human Promyelocytic Leukemia)6.5 µg/mL[2]
Petrosianyne A (Petrosia sp.)CCRF-CEM (Human T-cell Acute Lymphoblastic Leukemia)0.6 µg/mL[3]
Petrosianyne A (Petrosia sp.)MOLT-4 (Human T-cell Acute Lymphoblastic Leukemia)3.2 µg/mL[3]
Petrosianyne A (Petrosia sp.)K-562 (Human Chronic Myelogenous Leukemia)0.3 µg/mL[3]
(1E,5E,12E,19E)-1,22-dibromodocosa-1,5,12,19-tetraen-3,14,21-triyne (Haliclona sp.)MCF-7 (Human Breast Adenocarcinoma)32.5 µM[4]
Methyl 18-bromooctadeca-9(E),17(E)-dien-7,15-diynoate (Haliclona sp.)MCF-7 (Human Breast Adenocarcinoma)50.8 µM[4]
Siphonellanol A (Siphonochalina siphonella)HeLa (Human Cervical Cancer)25.9 µM[5]
Siphonellanol B (Siphonochalina siphonella)MCF-7 (Human Breast Adenocarcinoma)38.4 µM[5]
Siphonellanol C (Siphonochalina siphonella)A549 (Human Lung Carcinoma)45.2 µM[5]

Anti-inflammatory and Antimicrobial Activities

While research has predominantly focused on the cytotoxic effects of marine-derived polyacetylenes, emerging evidence suggests their potential in modulating inflammatory responses and inhibiting microbial growth.

Anti-inflammatory Activity

Some polyacetylenes from marine sponges have been shown to exhibit anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and modulation of key signaling pathways such as NF-κB. Dideoxypetrosynol A, a polyacetylene from Petrosia sp., has been reported to inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes crucial in the arachidonic acid metabolism and production of inflammatory prostaglandins.[6]

Antimicrobial Activity

The antimicrobial potential of polyacetylenes from marine sponges is an area of growing interest. While extensive quantitative data is not yet available, some studies have reported inhibitory activity against various pathogens. For instance, crude extracts of marine sponges containing polyacetylenes have shown activity against bacteria such as Staphylococcus aureus.[7][8] Further investigation is required to isolate and characterize the specific polyacetylenic compounds responsible for these effects and to determine their minimum inhibitory concentrations (MICs).

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of polyacetylenic alcohols.

Isolation and Purification of Polyacetylenic Alcohols

A general workflow for the isolation of polyacetylenic alcohols from marine sponges is depicted below. This process typically involves solvent extraction, followed by a series of chromatographic separations.

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification s1 Marine Sponge Sample (e.g., Petrosia sp.) s2 Lyophilization and Grinding s1->s2 s3 Solvent Extraction (e.g., MeOH/CH2Cl2) s2->s3 s4 Crude Extract s3->s4 f1 Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) s4->f1 f2 Bioactive Fraction f1->f2 p1 Column Chromatography (Silica Gel, Sephadex LH-20) f2->p1 p2 High-Performance Liquid Chromatography (HPLC) p1->p2 p3 Pure Polyacetylenic Alcohol p2->p3

Fig. 1: General workflow for the isolation and purification of polyacetylenic alcohols.

Protocol:

  • Sample Preparation: The marine sponge is collected, freeze-dried (lyophilized), and ground into a fine powder.

  • Extraction: The powdered sponge material is exhaustively extracted with a mixture of organic solvents, such as methanol (B129727) (MeOH) and dichloromethane (B109758) (CH2Cl2). The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to solvent-solvent partitioning using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (BuOH)). The resulting fractions are tested for biological activity to identify the most potent fraction.

  • Purification: The bioactive fraction is further purified using a combination of chromatographic techniques. This typically involves column chromatography on silica (B1680970) gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure polyacetylenic alcohols. Structure elucidation is then performed using spectroscopic methods such as NMR and mass spectrometry.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

mtt_assay_workflow start Seed Cancer Cells in 96-well plate step1 Incubate for 24h start->step1 step2 Treat with Polyacetylenic Alcohol (various concentrations) step1->step2 step3 Incubate for 48-72h step2->step3 step4 Add MTT Reagent step3->step4 step5 Incubate for 4h step4->step5 step6 Add Solubilization Solution (e.g., DMSO) step5->step6 step7 Measure Absorbance at 570 nm step6->step7 end Calculate IC50 step7->end

Fig. 2: Workflow of the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[9][10]

  • Treatment: The cells are treated with various concentrations of the polyacetylenic alcohol dissolved in a suitable solvent (e.g., DMSO). Control wells receive only the solvent.[9][10]

  • Incubation: The plate is incubated for a specified period, typically 48 to 72 hours.[9][10]

  • MTT Addition: MTT reagent is added to each well, and the plate is incubated for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[9][10]

  • Solubilization: A solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[9][10]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[9][10]

Signaling Pathways

The cytotoxic effects of polyacetylenic alcohols are often mediated through the induction of apoptosis. The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism of action for these compounds.

Apoptosis Induction Pathway

Polyacetylenic alcohols can induce apoptosis by triggering the mitochondrial pathway, which involves the activation of a cascade of caspases.

apoptosis_pathway This compound Polyacetylenic Alcohol (e.g., this compound) mitochondrion Mitochondrion This compound->mitochondrion Induces stress bax_bak Bax/Bak Activation mitochondrion->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation (Initiator Caspase) apaf1->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Fig. 3: Proposed intrinsic apoptosis pathway induced by polyacetylenic alcohols.

Upon cellular stress induced by polyacetylenic alcohols, pro-apoptotic proteins Bax and Bak are activated, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm.[11][12] Cytochrome c then binds to Apaf-1, which recruits and activates pro-caspase-9, an initiator caspase.[11][12] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[11][12]

Potential Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of some marine natural products, including polyacetylenes, may be mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.

nfkb_pathway lps Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk ikb IκBα ikk->ikb Phosphorylates & Degradation nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation proinflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->proinflammatory This compound Polyacetylenic Alcohol This compound->ikk Inhibition

Fig. 4: Potential inhibition of the NF-κB signaling pathway by polyacetylenic alcohols.

In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, releasing NF-κB to translocate into the nucleus and activate the transcription of pro-inflammatory genes.[6][13] Polyacetylenic alcohols may exert their anti-inflammatory effects by inhibiting the IKK complex, thereby preventing IκBα degradation and subsequent NF-κB activation.[6][13]

Conclusion

Polyacetylenic alcohols from marine sponges, a class of compounds to which this compound belongs, represent a promising area for drug discovery and development. Their potent cytotoxic activity against a range of cancer cell lines, coupled with emerging evidence of their anti-inflammatory and antimicrobial properties, underscores their therapeutic potential. Further research is warranted to fully elucidate the biological activities and mechanisms of action of this compound and other related polyacetylenes. The development of synthetic strategies to produce these compounds in larger quantities will be crucial for advancing their preclinical and clinical evaluation. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic utility of this unique class of marine natural products.

References

Fulvinol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 183961-38-8

This document provides a comprehensive technical overview of Fulvinol, a naturally occurring polyacetylene with significant potential in oncological research. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, relevant experimental protocols, and known biological activities.

Chemical Properties

This compound, a chiral alkynylcarbinol isolated from marine sponges, possesses a complex molecular structure.[1] While experimentally determined physical properties are not extensively documented in publicly available literature, a summary of its known and computed chemical data is presented below for reference.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 183961-38-8PubChem[2]
Molecular Formula C46H76O2PubChem[2]
Molecular Weight 661.1 g/mol PubChem[2]
IUPAC Name (3S,4E,11Z,23Z,35Z,42E,44S)-4,11,23,35,42-Hexatetracontapentaene-1,45-diyne-3,44-diolPubChem[2]
Computed XLogP3 16.6PubChem[2]
Solubility Soluble in organic solvents such as methanol (B129727) and chloroform.[3] Insoluble in water.[4]General for similar compounds
Melting Point Not experimentally determined in available literature.
Boiling Point Not experimentally determined in available literature.

Experimental Protocols

General Analytical Methodologies

The characterization and quantification of this compound would likely employ a combination of standard analytical techniques used for complex organic molecules.

2.1.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the purification and quantification of this compound. A C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water, with detection by UV-Vis or photodiode array (PDA), is a common starting point for such compounds.

  • Sample Preparation: Dry residues of extracts containing this compound can be resuspended in a suitable solvent like acetonitrile.

  • Column: C8 or C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, potentially with a small percentage of an acid like acetic acid to improve peak shape.

  • Detection: UV detection, typically in the range of 210-280 nm, is often used for compounds with chromophores.

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for the structural elucidation of this compound.

  • Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Analysis:

    • ¹H NMR provides information on the proton environment.

    • ¹³C NMR identifies the different carbon atoms.

    • 2D NMR experiments (COSY, HSQC, HMBC) are used to establish connectivity between protons and carbons, confirming the complex structure.

Biological Activity and Mechanism of Action

This compound has demonstrated notable antitumor activity, exhibiting cytotoxicity against various human cancer cell lines. While the precise molecular mechanisms are a subject of ongoing research, the induction of apoptosis is a key feature of its anticancer effects.

Cytotoxicity against Cancer Cell Lines

Studies have shown that this compound and related polyacetylenes from marine sponges display potent cytotoxic effects against a range of cancer cell lines. The antiproliferative activity is often dose-dependent.

Signaling Pathways

The specific signaling pathways modulated by this compound are not yet fully elucidated. However, based on the activity of similar natural products with anticancer properties, it is plausible that this compound may interfere with key signaling cascades involved in cancer cell proliferation, survival, and metastasis. Potential pathways of interest for future investigation include:

  • PI3K/AKT/mTOR Pathway: Frequently dysregulated in cancer, this pathway is a common target for anticancer agents.

  • MAPK/ERK Pathway: Crucial for cell proliferation and survival, its inhibition can lead to apoptosis.

  • Wnt/β-catenin Pathway: Involved in cell fate determination and proliferation, its aberrant activation is a hallmark of many cancers.

To visualize a hypothetical experimental workflow for investigating the effect of this compound on a generic cancer signaling pathway, the following diagram is provided.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_pathway_analysis Signaling Pathway Analysis Cancer_Cell_Lines Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) Fulvinol_Treatment This compound Treatment (Dose-Response) Cancer_Cell_Lines->Fulvinol_Treatment Incubate Cytotoxicity_Assay Cytotoxicity Assay (MTT/WST-1) Fulvinol_Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Fulvinol_Treatment->Apoptosis_Assay Protein_Extraction Protein Extraction Fulvinol_Treatment->Protein_Extraction Western_Blot Western Blot (Protein Expression) Pathway_Proteins Key Pathway Proteins (e.g., p-AKT, p-ERK) Western_Blot->Pathway_Proteins Protein_Extraction->Western_Blot Data_Analysis Data Analysis & Interpretation Pathway_Proteins->Data_Analysis

Fig 1. A general workflow for studying this compound's effect on cancer cells.
Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. It is hypothesized that this compound triggers apoptosis in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. A simplified representation of these pathways is shown below.

apoptosis_pathways cluster_stimulus Apoptotic Stimulus cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound Death_Receptors Death Receptors (e.g., Fas, TNFR) This compound->Death_Receptors Activates Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Caspase8 Caspase-8 Death_Receptors->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Fig 2. Simplified overview of apoptosis signaling pathways.

References

In Vitro Mechanism of Action of Fulvinol: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed no information on the in vitro mechanism of action of a substance identified as "Fulvinol."

Efforts to procure data for the creation of an in-depth technical guide, including quantitative data summaries, detailed experimental protocols, and signaling pathway diagrams, were unsuccessful due to the absence of any published research on this specific compound.

Initial and broadened searches were conducted to identify any scholarly articles, clinical trial data, or patents related to "this compound" and its biological activities. These searches, encompassing terms such as "this compound in vitro mechanism of action," "this compound cancer research," and "this compound scientific literature," did not yield any relevant results. A single entry for "this compound" exists in the PubChem database, providing basic chemical information but no associated biological or mechanistic studies[1].

To ensure a thorough investigation, searches were also performed for compounds with similar-sounding names, including:

  • Fullerenols: These are polyhydroxylated fullerene derivatives that have been studied for their antioxidant and potential anticancer properties[2][3][4]. Their mechanism of action is related to free radical scavenging and modulation of cellular oxidative stress[2][4].

  • Fulvic Acid: A component of humus, fulvic acid has been investigated for its immune-stimulating and potential anti-cancer effects, which appear to be mediated in part through the induction of nitric oxide production[5].

  • Irofulven (6-hydroxymethylacylfulvene): This is a semi-synthetic derivative of a fungal toxin that has been evaluated in clinical trials for its anticancer activity[6]. Its mechanism involves alkylation of DNA and induction of apoptosis.

Despite the exploration of these related terms, no information could be found that would suggest a link to or provide insight into the mechanism of a compound specifically named "this compound."

Without any available scientific data, it is not possible to construct the requested technical guide on the in vitro mechanism of action of this compound. The core requirements of data presentation, experimental protocols, and visualization of signaling pathways cannot be met. It is recommended to verify the name and spelling of the compound of interest. Should a corrected or alternative name for a researched substance be provided, a new search can be initiated to fulfill the request.

References

Unveiling the Therapeutic Potential of Fulvinol: A Technical Guide to its Core Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulvinol, a long-chain diacetylenic polyol isolated from the marine sponge Haliclona fulva, has emerged as a compound of significant interest in the field of oncology. Its potent cytotoxic activity against a range of cancer cell lines positions it as a promising candidate for novel anti-cancer therapeutic development. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's therapeutic potential, focusing on its key molecular targets and associated signaling pathways. We present a comprehensive overview of its bioactivation, the induction of proteotoxicity through endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), and the eventual triggering of apoptosis in cancer cells. This document includes a compilation of quantitative cytotoxicity data for this compound and related polyacetylenes, detailed experimental protocols for key assays, and visual representations of the critical signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction to this compound and its Cytotoxic Profile

This compound is a member of the polyacetylene class of natural products, characterized by a long hydrocarbon chain containing multiple acetylene (B1199291) (triple bond) functionalities. These compounds, frequently isolated from marine sponges of the order Haplosclerida, are known for their potent biological activities, including antimicrobial, antiviral, and particularly, cytotoxic effects.[1] While specific quantitative data for this compound is limited in publicly available literature, studies on structurally similar polyacetylenes isolated from Haliclona species provide strong evidence of its significant cytotoxic potential against various human cancer cell lines.

Table 1: Cytotoxicity of this compound-Related Polyacetylenes from Haliclona Species
CompoundCancer Cell LineIC50 (µg/mL)Reference
Pellynol AHCT-116 (Human Colon Carcinoma)0.026[2]
Polyacetylene 6HCT-116 (Human Colon Carcinoma)0.12[2]
Polyacetylene 7HCT-116 (Human Colon Carcinoma)0.127[2]
Polyacetylene 8HCT-116 (Human Colon Carcinoma)0.103[2]
Polyacetylene 9HCT-116 (Human Colon Carcinoma)<0.008[2]

Note: The IC50 values presented are for polyacetylenes closely related to this compound, isolated from the same genus, and are indicative of the expected potency of this compound.

Core Therapeutic Target: Bioactivation by HSD17B11 and Induction of Proteotoxicity

The primary mechanism of action for this compound and related cytotoxic polyacetylenes does not involve direct interaction with a specific cancer-promoting protein. Instead, these molecules act as prodrugs that are bioactivated within cancer cells by a specific enzyme, leading to the generation of highly reactive cytotoxic species.

The Role of Hydroxysteroid 17-beta Dehydrogenase 11 (HSD17B11)

The key enzyme responsible for the bioactivation of this compound-like polyacetylenes is Hydroxysteroid 17-beta dehydrogenase 11 (HSD17B11) , a member of the short-chain dehydrogenase/reductase (SDR) superfamily. HSD17B11 is an NAD(P)+-dependent oxidoreductase that catalyzes the oxidation of a secondary alcohol on the polyacetylene backbone to a ketone. This conversion transforms the relatively inert alkynylcarbinol into a highly electrophilic dialkynylketone.

Generation of Reactive Electrophiles and Protein Modification

The resulting dialkynylketone is a potent Michael acceptor, capable of reacting with nucleophilic residues on proteins, primarily cysteine and lysine. This covalent modification of numerous intracellular proteins leads to their misfolding and aggregation, a condition known as proteotoxicity.

Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)

The accumulation of misfolded proteins within the endoplasmic reticulum (ER) triggers a cellular stress response known as the Unfolded Protein Response (UPR) . The UPR is a complex signaling network that initially aims to restore ER homeostasis by upregulating chaperone proteins to aid in protein folding and transiently attenuating protein translation. However, under conditions of severe and prolonged ER stress, as induced by the bioactivated this compound, the UPR switches from a pro-survival to a pro-apoptotic signaling cascade.

Apoptosis Induction

The pro-apoptotic arm of the UPR involves the activation of several key signaling molecules, including:

  • PERK (PKR-like ER kinase): Leads to the phosphorylation of eIF2α, which, in addition to attenuating global translation, can paradoxically promote the translation of certain pro-apoptotic factors like ATF4.

  • IRE1α (Inositol-requiring enzyme 1α): Through its RNase activity, it splices the mRNA of XBP1, a transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding. Prolonged activation of IRE1α can also lead to the activation of JNK, a pro-apoptotic kinase.

  • ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi, where it is cleaved to its active form, which then upregulates the expression of ER chaperones and components of ERAD.

Ultimately, the sustained activation of the UPR leads to the induction of apoptosis through the activation of caspases and other executioner proteins, resulting in the programmed cell death of the cancer cell.

Signaling Pathway and Experimental Workflow Diagrams

This compound Bioactivation and Mechanism of Action Signaling Pathway

Fulvinol_Mechanism This compound This compound (alkynylcarbinol) Reactive_Metabolite Dialkynylketone (Reactive Electrophile) This compound->Reactive_Metabolite Oxidation HSD17B11 HSD17B11 (SDR Enzyme) NAD NAD+ NADH NADH + H+ Modified_Proteins Covalently Modified Proteins Reactive_Metabolite->Modified_Proteins Michael Addition Proteins Cellular Proteins (Cys, Lys residues) ER_Stress Endoplasmic Reticulum Stress Modified_Proteins->ER_Stress Accumulation of Misfolded Proteins UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activation Apoptosis Apoptosis UPR->Apoptosis Pro-apoptotic Signaling Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Studies Cytotoxicity Cytotoxicity Screening (MTT Assay) HSD17B11_Assay HSD17B11 Enzyme Assay Cytotoxicity->HSD17B11_Assay Confirm Target Engagement UPR_Analysis UPR Activation Analysis (Western Blot) HSD17B11_Assay->UPR_Analysis Investigate Downstream Effects Apoptosis_Assay Apoptosis Confirmation (e.g., Caspase-3 Assay) UPR_Analysis->Apoptosis_Assay Validate Mechanism of Cell Death Xenograft Cancer Cell Line Xenograft Model Apoptosis_Assay->Xenograft Proceed to In Vivo Models Toxicity Toxicity and Pharmacokinetic Studies Xenograft->Toxicity Assess Efficacy and Safety Profile Start This compound (Test Compound) Start->Cytotoxicity

References

Fulvinol and Fulvic Acid: A Technical Whitepaper on Composition, Bioactivity, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of fulvic acid, a prominent bioactive component of humic substances. It clarifies the relationship between fulvic acid and commercial preparations often termed "Fulvinol," presenting detailed data on its physicochemical properties, antioxidant and anti-proliferative activities, and its role in nutrient modulation. This document includes detailed experimental protocols for assessing bioactivity and provides visualizations of key signaling pathways and experimental workflows to support advanced research and development.

Introduction: Defining Fulvic Acid and Its Relationship to this compound

Humic substances are complex organic molecules that result from the decomposition of plant and animal matter.[1] These substances are critical components of soil humus, peat, and coal.[2] They are broadly categorized into three fractions based on their solubility in water at different pH levels: humic acid, this compound, and humin.[3]

Fulvic Acid (FvA) is the fraction of humic substances that is soluble in water at all pH conditions (acidic, neutral, and alkaline).[4] It is characterized by a lower molecular weight (ranging from approximately 1,000 to 10,000 Da) and a higher oxygen content compared to humic acid.[2][5] Its structure is a loose assembly of aromatic organic polymers rich in functional groups such as carboxyl, phenolic hydroxyl, and ketone carbonyls, which contribute to its high reactivity and bioactivity.[6]

The term "this compound" presents a notable ambiguity in scientific and commercial literature. It can refer to:

  • A specific, complex acetylenic natural product (C₄₆H₇₆O₂) isolated from marine sponges, which is chemically distinct from fulvic acid.[7][8]

  • A commercial or proprietary formulation where fulvic acid is the primary active ingredient, often combined with humic acid and other minerals for agricultural applications.[9]

Given the context of its relationship with fulvic acid, this whitepaper will address "this compound" in the second sense—as a product containing fulvic acid. The core technical data and mechanisms discussed herein pertain to fulvic acid , which is the scientifically investigated bioactive molecule.

G Diagram 1: Hierarchical Relationship cluster_0 Natural Organic Matter Humic Substances Humic Substances Fulvic Acid Fulvic Acid Humic Substances->Fulvic Acid Humic Acid Humic Acid Humic Substances->Humic Acid Humin Humin Humic Substances->Humin This compound (Product) This compound (Product) Fulvic Acid->this compound (Product) Active Ingredient G Diagram 2: NF-κB Anti-inflammatory Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK Activates IkBa_p50_RelA IκBα - p50/RelA (Inactive NF-κB) IKK->IkBa_p50_RelA Phosphorylates IκBα p50_RelA_free p50/RelA (Active NF-κB) IkBa_p50_RelA->p50_RelA_free Releases Proteasome Proteasome Degradation IkBa_p50_RelA->Proteasome p50_RelA_nuc p50/RelA p50_RelA_free->p50_RelA_nuc Translocation Proteasome->IkBa_degraded Degrades IκBα DNA DNA p50_RelA_nuc->DNA Binds to ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, COX2, ILs) DNA->ProInflammatory_Genes Transcription TNFa TNF-α (Stimulus) TNFa->TNFR FulvicAcid Fulvic Acid FulvicAcid->Inhibition G Diagram 3: MTT Assay Workflow start Start seed 1. Seed Cells (e.g., 3x10³ cells/well) in 96-well plate start->seed incubate1 2. Incubate 24h (37°C, 5% CO₂) seed->incubate1 treat 3. Add Fulvic Acid (Serial Dilutions) incubate1->treat incubate2 4. Incubate 24-72h treat->incubate2 add_mtt 5. Add MTT Reagent (10 µL/well) incubate2->add_mtt incubate3 6. Incubate 4h add_mtt->incubate3 dissolve 7. Remove Medium, Add DMSO incubate3->dissolve read 8. Read Absorbance (570 nm) dissolve->read analyze 9. Calculate Viability & Determine IC₅₀ read->analyze end_node End analyze->end_node

References

Distinguishing Fulvinol from Fullerenol C660(OH)24: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of two distinct chemical entities: Fulvinol, a marine-derived natural product, and Fullerenol C60(OH)24, a polyhydroxylated derivative of fullerene. While both have garnered interest for their biological activities, they differ fundamentally in their origin, chemical structure, and physicochemical properties. This document outlines their characteristics, details experimental protocols for their analysis, and presents key data in a comparative format to aid researchers in their distinct identification and evaluation. Information on this compound is based on data available for its class of compounds, cytotoxic alkylynols, isolated from the marine sponge Cribrochalina vasculum, as specific detailed experimental data for this compound itself is limited in published literature.

Introduction

In the realm of drug discovery and materials science, the precise characterization of molecules is paramount. This guide focuses on two compounds with potential biomedical applications: this compound and Fullerenol C60(OH)24.

This compound is a representative of the class of cytotoxic alkylynols, which are long-chain acetylenic alcohols isolated from marine sponges, notably Cribrochalina vasculum.[1][2][3][4] These natural products are recognized for their potent biological activities, including anti-tumor properties.[1][2][3][4]

Fullerenol C60(OH)24 , in contrast, is a synthetic nanomaterial derived from the fullerene C60 cage.[1] Its surface is functionalized with 24 hydroxyl groups, rendering the otherwise hydrophobic fullerene water-soluble and biocompatible, which unlocks a range of potential applications in medicine, including as an antioxidant and a drug delivery vehicle.[1]

The significant structural and chemical differences between these two compounds necessitate distinct analytical approaches for their identification and characterization.

Physicochemical Properties

The fundamental differences between this compound and Fullerenol C60(OH)24 are evident in their core physicochemical properties.

PropertyThis compound (Representative Alkylynol)Fullerenol C60(OH)24
Chemical Formula C46H76O2C60H24O24
Molecular Weight 661.1 g/mol 1129.88 g/mol
Origin Natural product from marine sponge (Cribrochalina vasculum)[1][2][3][4]Synthetic derivative of Fullerene C60[1]
Core Structure Long-chain aliphatic alcohol with multiple double and triple bonds.Spherical carbon cage (buckminsterfullerene).
Functional Groups Hydroxyl (-OH), Alkene (-C=C-), Alkyne (-C≡C-)Multiple Hydroxyl (-OH) groups.
Solubility Soluble in organic solvents (e.g., methanol (B129727), chloroform).Water-soluble.
Appearance Typically isolated as an oil or amorphous solid.Brown to black powder.

Experimental Protocols for Characterization

Distinguishing between this compound and Fullerenol C60(OH)24 requires a suite of analytical techniques that probe their unique structural features.

Isolation and Purification

This compound (from Marine Sponge):

  • Extraction: The freeze-dried sponge material is extracted with a suitable organic solvent, such as a mixture of methanol and dichloromethane.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on polarity.

  • Chromatography: The resulting fractions are purified using a combination of chromatographic techniques, including:

    • Flash Column Chromatography: Often on a reversed-phase column.

    • Sephadex LH-20 Gel Filtration: To separate compounds based on size.

    • High-Performance Liquid Chromatography (HPLC): Repeated injections on a reversed-phase column (e.g., C18) are used to isolate the pure compound.[1][2][3][4]

Fullerenol C60(OH)24 (Synthesis):

The synthesis of Fullerenol C60(OH)24 typically involves the hydroxylation of C60. A common method is the reaction of C60 with a strong base in the presence of an oxidizing agent and a phase transfer catalyst. Purification involves dialysis to remove excess reagents and byproducts, followed by lyophilization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • This compound: The ¹H NMR spectrum of a representative alkylynol will show characteristic signals for protons on carbons bearing hydroxyl groups, protons adjacent to double and triple bonds, and a complex series of overlapping signals in the aliphatic region corresponding to the long hydrocarbon chain.[1][2][3][4]

    • Fullerenol C60(OH)24: Due to the high symmetry and the nature of the fullerene cage, the ¹H NMR spectrum in D₂O is often broad and may show a prominent peak for the hydroxyl protons.

  • ¹³C NMR:

    • This compound: The ¹³C NMR spectrum will display distinct signals for the alkynyl carbons, olefinic carbons, the carbon attached to the hydroxyl group, and a series of signals for the aliphatic chain carbons.[1][2][3][4]

    • Fullerenol C60(OH)24: The ¹³C NMR spectrum shows signals corresponding to the sp² carbons of the fullerene cage and the sp³ carbons bonded to the hydroxyl groups. The symmetry of the molecule influences the number of distinct signals.

Mass Spectrometry (MS):

  • This compound: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition. The fragmentation pattern can provide information about the structure of the long alkyl chain.[1][2][3][4]

  • Fullerenol C60(OH)24: Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) or ESI-MS (Electrospray Ionization Mass Spectrometry) are used to confirm the molecular weight and distribution of hydroxyl groups.

Infrared (IR) Spectroscopy:

  • This compound: The IR spectrum will show a broad absorption band for the O-H stretch of the alcohol, sharp peaks for the C≡C stretch of the alkyne, and peaks corresponding to C=C and C-H stretching and bending vibrations.

  • Fullerenol C60(OH)24: The IR spectrum is dominated by a very broad O-H stretching band due to extensive hydrogen bonding. C-O stretching and C=C stretching from the fullerene core are also observed.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic features for a representative cytotoxic alkylynol (as a proxy for this compound) and Fullerenol C60(OH)24.

Table 1: ¹H NMR Data (Representative Chemical Shifts)

Functional GroupThis compound (Representative Alkylynol) (in CDCl₃)Fullerenol C60(OH)24 (in D₂O)
-CH(OH)- ~ 4.5 ppm-
-C≡C-H ~ 2.5 ppm-
Olefinic (-CH=CH-) 5.5 - 6.0 ppm-
Aliphatic (-CH₂-, -CH₃) 0.8 - 2.2 ppm-
Hydroxyl (-OH) Variable~ 5.0 ppm (broad)

Table 2: ¹³C NMR Data (Representative Chemical Shifts)

Functional GroupThis compound (Representative Alkylynol) (in CDCl₃)Fullerenol C60(OH)24 (in D₂O)
-C≡C- 80 - 90 ppm-
-C=C- 120 - 140 ppm~140-150 ppm (sp²)
-C(OH)- ~ 60 ppm~70-80 ppm (sp³)
Aliphatic (-CH₂-, -CH₃) 14 - 40 ppm-

Table 3: IR Spectroscopy Data (Representative Absorption Bands)

Functional GroupThis compound (Representative Alkylynol) (cm⁻¹)Fullerenol C60(OH)24 (cm⁻¹)
O-H Stretch 3200 - 3600 (broad)3000 - 3600 (very broad)
C-H Stretch 2850 - 3000-
C≡C Stretch ~ 2100 (weak to medium)-
C=C Stretch ~ 1650~ 1600
C-O Stretch ~ 1050~ 1080

Biological Activity and Signaling Pathways

This compound and Related Alkylynols:

Cytotoxic alkylynols isolated from Cribrochalina vasculum have demonstrated anti-tumor activity. Their mechanism of action has been linked to the inhibition of the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway. This pathway is crucial for cancer cell proliferation and survival. Inhibition of IGF-1R leads to downstream effects on the PI3K/Akt and Ras/Raf/MAPK pathways, ultimately inducing apoptosis in cancer cells.

IGF1R_Pathway This compound This compound (Alkylynol) IGF1R IGF-1R This compound->IGF1R Inhibition PI3K PI3K IGF1R->PI3K Ras Ras IGF1R->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibition Raf Raf Ras->Raf MAPK MAPK Raf->MAPK MAPK->Proliferation

Caption: Simplified IGF-1R signaling pathway inhibited by this compound-like alkylynols.

Fullerenol C60(OH)24:

Fullerenol C60(OH)24 is primarily known for its potent antioxidant and radical scavenging properties. It can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress-induced damage. This mechanism is central to its potential therapeutic applications in conditions associated with oxidative stress, such as inflammation, neurodegenerative diseases, and ischemia-reperfusion injury.

ROS_Scavenging OxidativeStress Oxidative Stress (e.g., UV, toxins) ROS Reactive Oxygen Species (ROS) OxidativeStress->ROS CellularDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage Neutralized Neutralized ROS ROS->Neutralized Fullerenol Fullerenol C60(OH)24 Fullerenol->ROS Scavenging

Caption: Mechanism of ROS scavenging by Fullerenol C60(OH)24.

Experimental Workflow

The following diagram illustrates a typical workflow for the distinguishing analysis of an unknown sample that could be either this compound or Fullerenol C60(OH)24.

Distinguishing_Workflow cluster_preliminary Preliminary Analysis cluster_spectroscopic Spectroscopic Characterization cluster_identification Identification Solubility Solubility Test (Water vs. Organic) IR IR Spectroscopy Solubility->IR Appearance Visual Inspection (Color, State) Appearance->IR NMR ¹H and ¹³C NMR IR->NMR MS Mass Spectrometry NMR->MS Fulvinol_ID This compound (or related alkylynol) MS->Fulvinol_ID Fullerenol_ID Fullerenol C60(OH)24 MS->Fullerenol_ID Sample Unknown Sample Sample->Solubility Sample->Appearance

Caption: General workflow for distinguishing this compound from Fullerenol C60(OH)24.

Conclusion

This compound and Fullerenol C60(OH)24 are molecules with distinct origins, structures, and properties. This compound, as a representative of marine alkylynols, is a natural product with a linear, unsaturated hydrocarbon backbone, exhibiting cytotoxic activity likely through the inhibition of key signaling pathways in cancer cells. Fullerenol C60(OH)24 is a water-soluble, synthetic nanomaterial with a spherical carbon core, whose primary biological activity stems from its potent antioxidant capabilities. The clear differences in their physicochemical properties and spectroscopic signatures, as detailed in this guide, allow for their unambiguous differentiation using standard analytical techniques. This guide serves as a valuable resource for researchers working on the characterization and application of these and related compounds in drug development and materials science.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyacetylenes, a class of naturally occurring compounds found in various plant families such as Apiaceae and Araliaceae, have garnered significant attention for their potent antitumor properties. This technical guide provides an in-depth overview of the cytotoxic and apoptotic effects of prominent polyacetylenes, including falcarindiol (B120969) and panaxynol, on various cancer cell lines. We delve into the molecular mechanisms underlying their anticancer activity, focusing on key signaling pathways such as Endoplasmic Reticulum (ER) Stress, PI3K/AKT, and EGFR signaling. Detailed experimental protocols for assessing cell viability, apoptosis, and protein expression are provided, alongside a comprehensive compilation of quantitative data to facilitate comparative analysis. This guide aims to serve as a valuable resource for researchers and professionals in the field of oncology drug discovery and development.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anticancer compounds. Polyacetylenes, characterized by the presence of multiple carbon-carbon triple bonds, have emerged as a promising class of bioactive molecules with significant antitumor potential. Compounds such as falcarinol, falcarindiol, and panaxynol, found in common vegetables like carrots and ginseng, have demonstrated cytotoxic effects against a range of cancer cells.[1][2][3] Their mechanisms of action are multifaceted, often involving the induction of programmed cell death (apoptosis) and the modulation of critical cellular signaling pathways that govern cell survival and proliferation.[1][2][3] This guide synthesizes the current scientific knowledge on the antitumor properties of these polyacetylenes, providing a technical foundation for further research and development.

Quantitative Data on Cytotoxic Activities

The cytotoxic effects of various polyacetylenes have been quantified across numerous cancer cell lines, primarily reported as the half-maximal inhibitory concentration (IC50). This section presents a summary of these findings in a structured format to allow for easy comparison.

Table 1: IC50 Values of Polyacetylenes in Human Cancer Cell Lines

PolyacetyleneCancer Cell LineCell TypeIC50 (µM)Reference
AcetylpanaxydolSKOV3Ovarian Cancer< 50[4]
(3R,9R,10R)-panaxytriolSKOV3Ovarian Cancer< 50[4]
Panaquinquecol 4A2780Ovarian Cancer7.60 ± 1.33[4]
Panaquinquecol 4SKOV3Ovarian Cancer27.53 ± 1.22[4]
Falcarinol-type PolyacetylenePANC-1Pancreatic CancerConsistent IC50[5]
Falcarinol-type PolyacetyleneBxPC-3Pancreatic CancerConsistent IC50[5]
Polyacetylene Compound 4HL-60Leukemia6.40[6]
Polyacetylene Compound 5HL-60Leukemia3.66[6]
Polyacetylene Compound 4THP-1Leukemia8.67[6]
Polyacetylene Compound 5THP-1Leukemia6.69[6]
Polyacetylene Compound 4PC-3Prostate Cancer11.30[6]
Polyacetylene Compound 5PC-3Prostate Cancer10.92[6]
Polyacetylene Compound 5COLO320Colon CancerLower than 5-fluorouracil[7]
Polyacetylene Compounds 1-5MIA PaCa-2Pancreatic CancerConcentration-dependent cytotoxicity[7]
Polyacetylene Compounds 1-5COLO320Colon CancerConcentration-dependent cytotoxicity[7]

Signaling Pathways in Polyacetylene-Induced Apoptosis

Polyacetylenes exert their antitumor effects by modulating several key signaling pathways that regulate cell survival and apoptosis. The following sections detail these pathways and are accompanied by visual diagrams generated using the DOT language.

Endoplasmic Reticulum (ER) Stress Pathway

Several polyacetylenes induce apoptosis by triggering ER stress. The accumulation of unfolded or misfolded proteins in the ER activates the Unfolded Protein Response (UPR). If the stress is prolonged or severe, the UPR shifts from a pro-survival to a pro-apoptotic response. This involves the activation of signaling cascades that include the IRE1-TRAF2-ASK1-JNK pathway and the PERK-eIF2α-ATF4-CHOP pathway, ultimately leading to apoptosis.[8][9]

ER_Stress_Pathway ER_Stress ER Stress (Polyacetylene-induced) UPR Unfolded Protein Response (UPR) ER_Stress->UPR IRE1 IRE1 UPR->IRE1 PERK PERK UPR->PERK TRAF2 TRAF2 IRE1->TRAF2 ASK1 ASK1 TRAF2->ASK1 JNK JNK ASK1->JNK Apoptosis Apoptosis JNK->Apoptosis eIF2a eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP CHOP->Apoptosis

Caption: Polyacetylene-induced ER Stress and subsequent apoptotic signaling.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival and inhibits apoptosis. Many chemotherapeutic agents, including certain polyacetylenes, exert their effects by inhibiting this pathway. Downregulation of the PI3K/AKT pathway leads to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic factors, thereby promoting cancer cell death.[10][11][12]

PI3K_AKT_Pathway Polyacetylenes Polyacetylenes PI3K PI3K Polyacetylenes->PI3K Inhibits AKT AKT PI3K->AKT Activates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) AKT->Anti_Apoptotic Promotes Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bad, Caspases) AKT->Pro_Apoptotic Inhibits Cell_Survival Cell Survival Anti_Apoptotic->Cell_Survival Apoptosis Apoptosis Pro_Apoptotic->Apoptosis

Caption: Inhibition of the PI3K/AKT survival pathway by polyacetylenes.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a vital role in cell proliferation and survival.[13][14] Aberrant activation of this pathway is common in many cancers. Some polyacetylenes have been shown to interfere with EGFR signaling, leading to the downstream inhibition of pro-survival pathways like PI3K/AKT and RAS/RAF/MAPK, ultimately inducing apoptosis.[13][15]

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_RAF_MAPK RAS/RAF/MAPK Pathway EGFR->RAS_RAF_MAPK Polyacetylenes Polyacetylenes Polyacetylenes->EGFR Inhibits Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits RAS_RAF_MAPK->Cell_Survival

Caption: Polyacetylene interference with the EGFR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the antitumor properties of polyacetylenes.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[19][20] The amount of formazan produced is proportional to the number of living cells.[19][20]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the polyacetylene compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

MTT_Assay_Workflow start Start: Seed Cells in 96-well plate treat Treat cells with Polyacetylenes start->treat incubate1 Incubate (e.g., 24-72h) treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate (3-4h) add_mtt->incubate2 add_sol Add Solubilization Solution incubate2->add_sol measure Measure Absorbance at 570 nm add_sol->measure end End: Calculate Cell Viability & IC50 measure->end

Caption: Workflow for the MTT Cell Viability Assay.

Apoptosis Assay (Annexin V Staining)

The Annexin V assay is a common method for detecting apoptosis by flow cytometry.[21][22]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells with compromised membrane integrity.[21]

Procedure:

  • Cell Treatment: Induce apoptosis in a cell culture by treating with the polyacetylene compound for a specified time. Include untreated and positive control cells.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Live cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells

AnnexinV_Assay_Workflow start Start: Induce Apoptosis in Cell Culture harvest Harvest and Wash Cells start->harvest resuspend Resuspend in 1X Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate (15 min, RT, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Quantify Apoptotic Cell Population analyze->end

Caption: Workflow for the Annexin V Apoptosis Assay.

Western Blot Analysis

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[23][24]

Principle: Proteins are separated by size using gel electrophoresis, transferred to a solid support membrane, and then probed with specific antibodies to detect the protein of interest.

Procedure:

  • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3, Bcl-2, Bax, p-AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow start Start: Protein Extraction from Cell Lysates quantify Protein Quantification start->quantify electrophoresis SDS-PAGE quantify->electrophoresis transfer Protein Transfer to Membrane electrophoresis->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect end End: Image and Quantify Protein Bands detect->end

Caption: General workflow for Western Blot analysis.

Conclusion

The polyacetylenes discussed in this guide, particularly falcarindiol and panaxynol, demonstrate significant potential as antitumor agents. Their ability to induce apoptosis in various cancer cell lines through the modulation of critical signaling pathways, including ER stress, PI3K/AKT, and EGFR, underscores their therapeutic promise. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to further investigate these compounds. Future studies should focus on elucidating the full spectrum of their molecular targets, optimizing their therapeutic efficacy, and evaluating their in vivo performance in preclinical and clinical settings. The continued exploration of these natural compounds may lead to the development of novel and effective cancer therapies.

References

Neuroprotective Effects of Fucoidan: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The marine environment offers a vast and largely untapped reservoir of novel bioactive compounds with significant therapeutic potential. Among these, polysaccharides derived from marine algae have garnered considerable attention for their diverse pharmacological activities. Fucoidan (B602826), a complex sulfated polysaccharide predominantly found in the cell walls of brown seaweeds, has emerged as a promising candidate for neuroprotection.[1] Extensive preclinical research has demonstrated its capacity to mitigate neuronal damage, reduce neuroinflammation, and combat oxidative stress, key pathological features of a range of neurodegenerative diseases and brain injuries.[1][2] This technical guide provides an in-depth overview of the neuroprotective effects of Fucoidan, with a focus on its mechanisms of action, quantitative data from key studies, and detailed experimental protocols for its investigation.

Mechanisms of Neuroprotection

Fucoidan exerts its neuroprotective effects through a multi-pronged approach, primarily centered on its potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[2][3] These activities are underpinned by the modulation of critical intracellular signaling pathways.

Anti-Inflammatory Action:

Fucoidan has been shown to suppress neuroinflammation by inhibiting the activation of key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[2][4] By doing so, it downregulates the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[2][5] Furthermore, Fucoidan can reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that play a crucial role in the inflammatory response.[5]

Antioxidant Effects:

Oxidative stress is a major contributor to neuronal cell death in neurodegenerative disorders. Fucoidan mitigates oxidative damage by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).[3][6] This helps to maintain cellular redox homeostasis and protect neurons from oxidative injury.

Anti-Apoptotic Signaling:

Fucoidan promotes neuronal survival by modulating apoptosis-regulating proteins. It has been observed to upregulate the expression of anti-apoptotic proteins such as Bcl-2 and downregulate pro-apoptotic proteins like Bax.[6][7] Moreover, Fucoidan can activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for promoting cell survival and inhibiting apoptosis.[6][7]

Quantitative Data on Neuroprotective Effects

The following tables summarize key quantitative data from in vitro and in vivo studies, demonstrating the neuroprotective efficacy of Fucoidan.

Table 1: In Vitro Neuroprotective Effects of Fucoidan

Cell LineNeurotoxic InsultFucoidan ConcentrationObserved EffectReference
PC12Aβ₂₅₋₃₅ and d-galactose100, 200, 400 µg/mLIncreased cell viability, increased SOD and GSH levels.[3]
PC12H₂O₂ (200 µM)Not specifiedInhibited decrease in cell viability, scavenged ROS, reduced LDH release.[6]
SH-SY5YMPP⁺50 µg/mLPrevented decrease in cell viability.[8]
RAW 264.7LPS (1 µg/ml)30-35 µg/mLIncreased cell viability to 90-95%, IC₅₀ of 35 µg/mL.[9]
PC-12H₂O₂ (150 µM)250-2000 µg/mLDose-dependently attenuated cytotoxicity.[10]
Rat Cholinergic Basal Forebrain NeuronsAβ₂₅₋₃₅ (20 µM) or Aβ₁₋₄₂ (20 µM)0.1-1.0 µMSignificantly decreased neuronal death.[11]

Table 2: In Vivo Neuroprotective Effects of Fucoidan

Animal ModelDisease/Injury ModelFucoidan DosageRoute of AdministrationObserved EffectReference
MiceHigh-Fat Diet (HFD)-induced neuroinflammation400 mg/kg/day for 10 weeksOralAttenuated neuroinflammation, downregulated pro-inflammatory cytokines in the hypothalamus.[5]
RatsFocal Cerebral Ischemia50 mg/kgIntraperitonealReduced neurological deficits and infarct volume.[12]
C. elegansTransgenic AD modelNot specifiedSupplementationAlleviated paralyzed phenotype, reduced Aβ deposits.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the neuroprotective effects of Fucoidan.

1. Assessment of Cell Viability using MTT Assay

This protocol is used to determine the effect of Fucoidan on the viability of neuronal cells exposed to a neurotoxin.

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Pre-treatment with Fucoidan: Remove the culture medium and add fresh medium containing various concentrations of Fucoidan (e.g., 10, 50, 100, 200 µg/mL). Incubate for a predetermined period (e.g., 2-24 hours).

  • Induction of Neurotoxicity: Following pre-treatment, add the neurotoxic agent (e.g., H₂O₂, MPP⁺, or Aβ) to the wells at a pre-determined toxic concentration and incubate for the desired duration (e.g., 24-48 hours). Include control wells with untreated cells and cells treated only with the neurotoxin.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

2. Western Blot Analysis of Pro- and Anti-Apoptotic Proteins

This protocol is used to investigate the effect of Fucoidan on the expression of key proteins involved in apoptosis.

  • Cell Lysis: After treatment with Fucoidan and the neurotoxin as described above, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e-g., 20-40 µg) from each sample onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, Akt, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

Signaling Pathway Diagram

Fucoidan_Neuroprotection_Pathway Fucoidan Fucoidan ROS Reactive Oxygen Species (ROS) Fucoidan->ROS Inhibits PI3K PI3K Fucoidan->PI3K Activates NFkB NF-κB Fucoidan->NFkB Inhibits MAPK MAPK Fucoidan->MAPK Inhibits Apoptosis Apoptosis ROS->Apoptosis Neuroinflammation Neuroinflammation (TNF-α, IL-1β, IL-6) Neuroinflammation->Apoptosis Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Bcl2 Bcl-2 pAkt->Bcl2 Upregulates Bax Bax pAkt->Bax Downregulates NFkB->Neuroinflammation MAPK->Neuroinflammation Bcl2->Apoptosis Inhibits NeuronalSurvival Neuronal Survival Bax->Apoptosis

Caption: Signaling pathways modulated by Fucoidan to exert neuroprotective effects.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Downstream Assays start Start: Neuronal Cell Culture (e.g., SH-SY5Y) pretreatment Pre-treatment with Fucoidan (various conc.) start->pretreatment neurotoxin Induce Neurotoxicity (e.g., H₂O₂, Aβ, MPP⁺) pretreatment->neurotoxin incubation Incubation (24-48 hours) neurotoxin->incubation cell_viability Cell Viability Assay (MTT) incubation->cell_viability ros_measurement ROS Measurement (e.g., DCFH-DA) incubation->ros_measurement western_blot Western Blot Analysis (Apoptosis & Signaling Proteins) incubation->western_blot analysis Data Analysis and Interpretation cell_viability->analysis ros_measurement->analysis western_blot->analysis end Conclusion on Neuroprotective Efficacy analysis->end

Caption: A typical experimental workflow to assess the neuroprotective effects of Fucoidan in vitro.

References

A Technical Guide to Non-Viral CRISPR-Cas9 Engineering of Chimeric Antigen Receptor (CAR) T-Cells

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Affiliation: Google Research

Abstract

Chimeric Antigen Receptor (CAR) T-cell therapy represents a paradigm shift in the treatment of hematological malignancies. Conventional manufacturing relies on viral vectors for transgene delivery, a process constrained by high costs, complex manufacturing, and risks of insertional mutagenesis.[1] This guide details the methodological framework for a GMP-compatible, non-viral CAR T-cell manufacturing process using CRISPR-Cas9 technology.[2] By combining Cas9 ribonucleoprotein (RNP) electroporation with a DNA homology-directed repair (HDR) template, this method allows for the precise, site-specific integration of a CAR transgene into the T-cell genome.[3] Specifically, we focus on targeting the T-cell receptor alpha constant (TRAC) locus, which simultaneously knocks out the endogenous T-cell receptor (TCR) to reduce alloreactivity and places the CAR under endogenous regulation, enhancing T-cell potency and persistence.[4][5] This document provides detailed experimental protocols, quantitative data on manufacturing outcomes, and visualizations of key processes to aid researchers, scientists, and drug development professionals in the adoption and optimization of this transformative technology.

Introduction

CAR T-cell therapy is a potent form of immunotherapy where a patient's T-cells are engineered to express a CAR, enabling them to recognize and eliminate cancer cells.[2] The first generation of FDA-approved CAR T-cell products utilized lentiviral or retroviral vectors for genetic modification.[6] While effective, these viral methods integrate the CAR transgene semi-randomly into the genome, which can lead to variable expression levels, oncogenic transformation, and transcriptional silencing.[7]

The advent of CRISPR-Cas9 genome editing offers a precise alternative.[8] This system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break (DSB).[3] The cell's natural DNA repair machinery can then be co-opted to integrate a custom DNA template via homology-directed repair (HDR).[9] This non-viral approach circumvents the need for viral vectors and their associated manufacturing complexities.[1]

Targeting the CAR transgene to the TRAC locus offers several advantages:

  • Uniform CAR Expression: Placing the CAR under the control of the endogenous TRAC promoter leads to more consistent and physiologically regulated expression, avoiding issues of tonic signaling and improving efficacy.[5]

  • Enhanced Safety: Simultaneous knockout of the endogenous TCR mitigates the risk of graft-versus-host disease (GvHD) in allogeneic settings.[7]

  • Improved T-Cell Fitness: T-cells with TRAC-integrated CARs have been shown to have a less exhausted, memory-like phenotype, which is associated with improved persistence and anti-tumor activity.[2][5]

This guide outlines a complete workflow for generating CAR T-cells using non-viral CRISPR-Cas9 editing, from T-cell isolation to functional validation.

Overall Manufacturing Workflow

The manufacturing process is a multi-day procedure involving T-cell isolation, activation, gene editing via electroporation, and expansion. The entire process can be performed in a closed system to maintain sterility and GMP compatibility.[10]

G Overall Non-Viral CAR T-Cell Manufacturing Workflow cluster_0 Upstream Processing cluster_1 Gene Editing & Expansion cluster_2 Downstream & QC A Leukapheresis (Patient/Donor) B T-Cell Isolation (e.g., CD4/CD8 Selection) A->B C T-Cell Activation (Day 0) (e.g., anti-CD3/CD28 beads + Cytokines) B->C D Electroporation (Day 2) (Cas9 RNP + CAR HDR Template) C->D 48h E Cell Expansion (7-10 Days) (Culture in IL-7/IL-15) D->E F Harvest & Formulation E->F G Quality Control Assays (Viability, Purity, Potency) F->G H Cryopreservation G->H I Infusion-Ready CAR T-Cell Product H->I

Caption: High-level workflow for non-viral CAR T-cell production.

Detailed Experimental Protocols

Guide RNA and HDR Template Design

Objective: To design a gRNA that efficiently targets exon 1 of the TRAC locus and an HDR template containing the CAR construct flanked by homology arms.

  • gRNA Selection: A 20-nucleotide gRNA sequence targeting the TRAC gene is selected based on high on-target activity and low predicted off-target effects. A common target sequence is chosen within the first exon to ensure knockout of the TCR alpha chain.[1]

  • HDR Template Design: A single-stranded DNA (ssDNA) or double-stranded DNA (dsDNA) template is synthesized.[1] It consists of:

    • A 5' homology arm (~400-800 bp) corresponding to the sequence upstream of the TRAC cut site.

    • The CAR transgene cassette (e.g., anti-CD19 scFv-CD28-CD3ζ).

    • A 3' homology arm (~400-800 bp) corresponding to the sequence downstream of the cut site.

Caption: Mechanism of CAR knock-in at the T-cell receptor locus.

T-Cell Processing and Gene Editing

Protocol:

  • Isolation: Isolate human T-cells from peripheral blood mononuclear cells (PBMCs) obtained via leukapheresis using CD4/CD8 immunomagnetic selection.[11]

  • Activation (Day 0): Activate T-cells at a density of 1x10^6 cells/mL using anti-CD3/CD28 beads in a suitable medium (e.g., ImmunoCult™-XF) supplemented with IL-7 and IL-15.[12][13]

  • RNP Formulation: Prepare the Cas9 ribonucleoprotein (RNP) complex by incubating synthetic crRNA:tracrRNA with Cas9 protein.

  • Electroporation (Day 2):

    • Harvest activated T-cells.

    • Resuspend cells in an electroporation buffer.

    • Mix cells with the pre-formed Cas9 RNP and the CAR HDR template.

    • Electroporate the cell mixture using a system like the Maxcyte GTx.[12]

  • Expansion (Day 3-10):

    • Transfer electroporated cells to culture vessels (e.g., G-Rex bioreactors).

    • Expand cells in media supplemented with IL-7 and IL-15 for 7-10 days to achieve the target cell dose.[12]

Quality Control and Functional Assays

Objective: To assess the efficiency of gene editing and the anti-tumor potency of the final CAR T-cell product.

  • Editing Efficiency: Use flow cytometry to determine the percentage of cells that are TCR-negative and CAR-positive.

  • Cell Viability and Yield: Quantify the total number of viable CAR+ T-cells to ensure a sufficient therapeutic dose.[12]

  • Cytotoxicity Assay: Co-culture the CAR T-cells with target tumor cells (e.g., CD19-expressing cancer cells) at various effector-to-target (E:T) ratios.[14][15] Measure target cell lysis using a luciferase-based assay or by flow cytometry.[16][17]

  • Cytokine Release: Measure the concentration of cytokines like IFN-γ and IL-2 in the co-culture supernatant using ELISA to confirm antigen-specific T-cell activation.[14]

Quantitative Data Summary

The following tables summarize representative data from non-viral CRISPR-based CAR T-cell manufacturing processes.

Table 1: Gene Editing Efficiency and Cell Yield

Parameter Value Reference
TCR Knockout Efficiency > 95% [18]
CAR Knock-in Efficiency (at TRAC locus) 40% - 60% [1][12]
Post-Electroporation Viability ~70-80% [1]

| Total CAR+ T-Cell Yield (at Day 10) | > 1.5 x 10⁹ cells |[12] |

Table 2: In Vitro Functional Assay Results

Assay Condition Result Reference
Cytotoxicity CAR-T vs. CD19+ Target Cells (E:T 1:1, 24h) > 80% Lysis [15][18]
Unmodified T-cell vs. CD19+ Target Cells < 10% Lysis [12]
Cytokine Release IFN-γ Production (CAR-T + CD19+ cells) > 2000 pg/mL [19]

| | IL-2 Production (CAR-T + CD19+ cells) | > 1500 pg/mL |[19] |

Multiplex Genome Editing for Enhanced Functionality

The CRISPR-Cas9 platform allows for multiplex editing to simultaneously knock out several genes to improve CAR T-cell safety and efficacy.[20] A common strategy is to create "universal" allogeneic CAR T-cells that are also resistant to immune checkpoints.[21]

G Multiplex CRISPR Editing for Universal CAR T-Cells cluster_0 CRISPR Payloads cluster_1 Resulting Genetic Modifications start_cell Donor T-Cell electroporation Single Electroporation Event start_cell->electroporation rnp1 TRAC gRNA + Cas9 RNP rnp1->electroporation rnp2 B2M gRNA + Cas9 RNP rnp2->electroporation rnp3 PD-1 (PDCD1) gRNA + Cas9 RNP rnp3->electroporation hdr CAR HDR Template hdr->electroporation final_cell Engineered Allogeneic CAR T-Cell electroporation->final_cell Generates ko1 TRAC Knockout (Prevents GvHD) final_cell->ko1 ko2 B2M Knockout (Abrogates HLA-I, Prevents Rejection) final_cell->ko2 ko3 PD-1 Knockout (Resists T-Cell Exhaustion) final_cell->ko3 ki1 CAR Knock-in at TRAC (Tumor Targeting) final_cell->ki1

Caption: Logic diagram for single-step multiplex gene editing.

Table 3: Multiplex Editing Efficiency

Gene Target Editing Efficiency (Indels) Phenotypic Knockout Reference
TRAC (TCR) ~90% > 95% TCR- cells [19]
B2M (HLA-I) ~90% > 90% B2M- cells [19]

| PDCD1 (PD-1) | ~80% | > 80% PD-1- cells |[20] |

Conclusion

The non-viral, CRISPR-Cas9-based approach to CAR T-cell manufacturing offers a highly precise, versatile, and potentially more scalable alternative to traditional viral methods.[6] By enabling site-specific gene insertion and multiplex editing, this technology paves the way for the development of next-generation, "off-the-shelf" allogeneic CAR T-cell therapies with enhanced safety profiles and improved anti-tumor potency.[7][22] The protocols and data presented herein provide a robust foundation for researchers and developers to advance these powerful living drugs from the laboratory to the clinic.

References

Spectroscopic Analysis of Pulvinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Please Note: Initial searches for "Fulvinol" did not yield specific spectroscopic data. It is highly probable that this is a misspelling of "Pulvinone," a structurally related fungal pigment for which spectroscopic information is available. This guide will focus on the spectroscopic analysis of Pulvinone.

This technical guide provides an in-depth overview of the spectroscopic analysis of Pulvinone, a yellow crystalline solid belonging to the butenolide class of organic compounds. While Pulvinone itself is not a natural product, its hydroxylated derivatives, known as aspulvinones, are found in various fungal species such as Aspergillus terreus and the Larch Bolete mushroom (Suillus grevillei).[1] These compounds are derived from the pulvinic acid pathway and are of interest to researchers in natural product chemistry, mycology, and drug development.[1]

Molecular Structure of Pulvinone

Pulvinone has the chemical formula C₁₇H₁₂O₃ and a molar mass of 264.280 g·mol⁻¹. Its structure features a 4-hydroxy-3-phenylfuran-2(5H)-one core with a benzylidene substituent at the 5-position.

Caption: Chemical structure of Pulvinone.

Spectroscopic Analysis Workflow

The structural characterization of Pulvinone and its derivatives is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The general workflow is outlined below.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Elucidation Sample_Isolation Isolation of Pulvinone Derivative (e.g., from Aspergillus terreus) Dissolution Dissolution in Deuterated Solvent (e.g., DMSO-d6 for NMR) Sample_Isolation->Dissolution MS_Acquisition Mass Spectrometry Analysis (ESI-MS, GC-MS) Sample_Isolation->MS_Acquisition NMR_Acquisition NMR Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC) Dissolution->NMR_Acquisition NMR_Processing NMR Spectra Processing (Chemical Shifts, Coupling Constants) NMR_Acquisition->NMR_Processing MS_Processing MS Data Analysis (Molecular Ion Peak, Fragmentation Pattern) MS_Acquisition->MS_Processing Structure_Elucidation Structure Elucidation NMR_Processing->Structure_Elucidation MS_Processing->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of Pulvinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹³C NMR Data for Pulvinone

The following table summarizes the reported ¹³C NMR chemical shifts for Pulvinone.[2][3]

Atom Chemical Shift (δ) in ppm
C=O168.5
C-O164.2
C158.1
C132.4
CH130.8
CH129.5
CH129.3
CH129.0
C128.8
CH128.6
C122.9
CH116.3
C100.9
¹H NMR Data

While a complete, assigned ¹H NMR spectrum for the parent Pulvinone is not available in the initial search results, analysis of structurally similar flavanones indicates that the spectrum would show characteristic signals for the aromatic protons on the two phenyl rings and the vinylic proton.[4]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions.

Mass Spectrometry Data for Aspulvinone E

Aspulvinone E is a dihydroxylated derivative of Pulvinone. The table below presents the Liquid Chromatography-Mass Spectrometry (LC-MS) data for this compound.[5]

Precursor Type m/z Relative Intensity (%)
[M+H]⁺297.077057100
Fragment223.07653855.44
Isotope298.07937614.78
Fragment147.0450299.08
Fragment251.0709088.97

Experimental Protocols

NMR Spectroscopy Protocol

A generalized protocol for acquiring NMR spectra of Pulvinone and its derivatives is as follows:

  • Sample Preparation : A sample of 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆.[2][3]

  • Instrumentation : A high-field NMR spectrometer, typically 400 MHz or higher, is utilized for data acquisition.

  • ¹³C NMR Acquisition : A proton-decoupled ¹³C NMR spectrum is recorded. The spectral parameters, including spectral width and the number of scans, are optimized to achieve a satisfactory signal-to-noise ratio.

  • ¹H NMR Acquisition : A standard ¹H NMR spectrum is acquired.

  • 2D NMR Experiments : For complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is often necessary. These include COSY (Correlated Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range proton-carbon correlations.

Mass Spectrometry (LC-MS) Protocol

A typical protocol for the LC-MS analysis of Pulvinone derivatives is detailed below:

  • Sample Preparation : A dilute solution of the analyte is prepared in a solvent that is miscible with the mobile phase, such as methanol (B129727) or acetonitrile.

  • Liquid Chromatography : The sample is injected into a liquid chromatography system, commonly equipped with a C18 reversed-phase column. Separation is achieved using a gradient elution with a binary solvent system, for instance, water (often containing a small percentage of formic acid to aid ionization) and acetonitrile.

  • Mass Spectrometry : The eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization technique for this class of compounds.[5] To ensure the detection of a wide range of potential adducts and fragments, data is typically acquired in both positive and negative ion modes. For accurate mass measurements, which are crucial for determining the elemental composition, a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) instrument is employed.[5]

References

Animal models for studying Fulvinol efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Preclinical Evaluation of Fulvinol Efficacy in Animal Models

Introduction

This compound is an investigational compound with a novel dual-action mechanism targeting key pathways in neuroinflammation and oxidative stress. Its therapeutic potential is being explored for neurodegenerative disorders where these processes are pathologically significant. This document provides a comprehensive guide for researchers on the use of relevant animal models to study the efficacy of this compound, detailing its proposed mechanism of action, experimental protocols, and representative data.

Proposed Mechanism of Action: this compound is hypothesized to exert its effects through two primary pathways:

  • Inhibition of the NLRP3 Inflammasome: By downregulating the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome, this compound is expected to reduce the maturation and release of pro-inflammatory cytokines, specifically Interleukin-1β (IL-1β).

  • Activation of the Nrf2 Pathway: this compound is believed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. This leads to the transcription of antioxidant enzymes, protecting cells from oxidative damage.

Signaling Pathways of this compound

Understanding the molecular pathways this compound interacts with is critical for designing robust preclinical studies and interpreting outcomes.

Fulvinol_NLRP3_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol DAMPs DAMPs / PAMPs NLRP3 NLRP3 DAMPs->NLRP3 Activates Inflammasome NLRP3 Inflammasome (Assembly) NLRP3->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Active Caspase-1 IL1b Mature IL-1β Casp1->IL1b Cleaves ProIL1b Pro-IL-1β ProIL1b->Casp1 Inflammation Inflammation IL1b->Inflammation This compound This compound This compound->Inflammasome Inhibits Inflammasome->Casp1 Cleavage

Caption: this compound's proposed inhibition of the NLRP3 inflammasome assembly.

Fulvinol_Nrf2_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus OxidativeStress Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 Complex OxidativeStress->Nrf2_Keap1 Causes Dissociation Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation This compound This compound This compound->Nrf2_Keap1 Promotes Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Initiates Transcription Cytoprotection Cytoprotection AntioxidantGenes->Cytoprotection

Caption: this compound's proposed activation of the Nrf2 antioxidant pathway.

Recommended Animal Models

The selection of an appropriate animal model is paramount for evaluating the therapeutic efficacy of this compound. Based on its dual mechanism, the following models are recommended to test its anti-inflammatory and neuroprotective properties.

Model 1: Lipopolysaccharide (LPS)-induced Neuroinflammation in Mice
  • Rationale: This is an acute, robust, and well-characterized model for studying central nervous system inflammation. LPS, a component of gram-negative bacteria, induces a strong inflammatory response, including the activation of microglia and the production of pro-inflammatory cytokines, which directly involves the NLRP3 inflammasome.

  • Primary Endpoints: Measurement of IL-1β, TNF-α, and other cytokines in brain tissue and plasma; assessment of microglial activation via immunohistochemistry (Iba1 staining).

Model 2: 5xFAD Transgenic Mouse Model of Alzheimer's Disease
  • Rationale: The 5xFAD model recapitulates key aspects of Alzheimer's disease pathology, including amyloid-beta (Aβ) plaque deposition, gliosis, and cognitive deficits. Chronic neuroinflammation and oxidative stress are major components of this model, making it ideal for testing the long-term efficacy of this compound.

  • Primary Endpoints: Assessment of cognitive function (e.g., Morris water maze), quantification of Aβ plaque load (Thioflavin S staining), measurement of oxidative stress markers (e.g., malondialdehyde), and analysis of inflammatory markers.

Model 3: Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke in Rats
  • Rationale: This model mimics the pathophysiology of ischemic stroke, where an initial ischemic insult is followed by a wave of reperfusion injury, inflammation, and oxidative stress. It is highly relevant for assessing the acute neuroprotective effects of a compound.

  • Primary Endpoints: Measurement of infarct volume (TTC staining), assessment of neurological deficits (neurological severity score), and analysis of apoptotic and inflammatory markers in the peri-infarct region.

Hypothetical Efficacy Data

The following tables present hypothetical data to illustrate the potential therapeutic effects of this compound in the described animal models.

Table 1: Effect of this compound on Pro-inflammatory Cytokines in LPS-treated Mice

Treatment Group Brain IL-1β (pg/mg protein) Brain TNF-α (pg/mg protein)
Vehicle + Saline 15.2 ± 2.1 25.8 ± 3.4
Vehicle + LPS 185.6 ± 15.3 250.1 ± 20.7
This compound (10 mg/kg) + LPS 95.3 ± 9.8 140.5 ± 12.1
This compound (30 mg/kg) + LPS 42.1 ± 5.5 88.9 ± 7.6

Data are presented as mean ± SEM. N=10 per group.

Table 2: Efficacy of 3-Month this compound Treatment in 5xFAD Mice

Treatment Group Morris Water Maze Escape Latency (s) Cortical Aβ Plaque Load (%)
Wild-Type + Vehicle 20.5 ± 2.5 0.1 ± 0.05
5xFAD + Vehicle 55.8 ± 4.9 12.6 ± 1.8
5xFAD + this compound (20 mg/kg/day) 35.1 ± 3.8 6.8 ± 1.1

Data are presented as mean ± SEM. N=12 per group.

Table 3: Neuroprotective Effects of this compound in Rats 24h Post-MCAO

Treatment Group Infarct Volume (% of Hemisphere) Neurological Deficit Score (0-5)
Sham 0 ± 0 0.1 ± 0.1
MCAO + Vehicle 38.4 ± 4.1 3.8 ± 0.4
MCAO + this compound (30 mg/kg) 21.2 ± 3.5 2.1 ± 0.3

Data are presented as mean ± SEM. N=8 per group.

Experimental Protocols and Workflows

Detailed and standardized protocols are essential for reproducibility.

General Preclinical Evaluation Workflow

Preclinical_Workflow cluster_Phase1 Phase 1: Acute Models cluster_Phase2 Phase 2: Chronic Models cluster_Analysis Endpoint Analysis Model1 LPS-induced Neuroinflammation Decision1 Efficacy Demonstrated? Model1->Decision1 Model3 MCAO Stroke Model Model3->Decision1 Model2 5xFAD Transgenic Model Decision2 Efficacy Demonstrated? Model2->Decision2 Behavior Behavioral Testing End IND-Enabling Studies Behavior->End Histo Histopathology Histo->End Biochem Biochemical Assays (ELISA, Western Blot) Biochem->End Start Compound Optimization (this compound) Start->Model1 Start->Model3 Decision1->Model2 Yes Decision1->Start No (Re-evaluate) Decision2->Behavior Yes Decision2->Histo Yes Decision2->Biochem Yes Decision2->Start No (Re-evaluate)

Caption: A generalized workflow for the preclinical evaluation of this compound.

Protocol: LPS-induced Neuroinflammation
  • Animals: Adult C57BL/6 mice (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Grouping: Randomly assign mice to treatment groups (e.g., Vehicle+Saline, Vehicle+LPS, this compound+LPS).

  • This compound Administration: Administer this compound (e.g., 10 and 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection 1 hour prior to LPS challenge.

  • LPS Challenge: Administer LPS (0.5 mg/kg, i.p.) or sterile saline.

  • Euthanasia and Tissue Collection: At 4 hours post-LPS injection, euthanize mice via an approved method. Collect blood via cardiac puncture and perfuse the brain with cold PBS.

  • Sample Processing: Centrifuge blood to collect plasma. Dissect the hippocampus and cortex from one brain hemisphere and snap-freeze for biochemical analysis. Fix the other hemisphere in 4% paraformaldehyde for histology.

  • Analysis: Quantify cytokine levels in plasma and brain homogenates using ELISA kits. Perform immunohistochemistry for Iba1 on fixed brain sections.

Protocol: 5xFAD Transgenic Mouse Model
  • Animals: Use 3-month-old 5xFAD transgenic mice and wild-type littermates.

  • Grouping: Randomly assign 5xFAD mice to Vehicle or this compound treatment groups. Include a wild-type vehicle group as a control.

  • This compound Administration: Administer this compound (e.g., 20 mg/kg/day) or vehicle daily for 3 months, for example, via oral gavage or formulated in drinking water.

  • Behavioral Testing: In the final week of treatment, perform the Morris water maze test to assess spatial learning and memory.

  • Euthanasia and Tissue Collection: At the end of the treatment period (at 6 months of age), euthanize mice and collect brain tissue as described in Protocol 5.2.

  • Analysis: Process brain tissue for Aβ plaque quantification (Thioflavin S or antibody staining), measurement of oxidative stress markers (MDA assay), and inflammatory markers (ELISA).

Logic for Animal Model Selection

The choice of an animal model should be a deliberate process based on the scientific question being asked.

Model_Selection_Logic Question Primary Research Question? Q1 Test acute anti-inflammatory effect? Question->Q1 Q2 Test long-term neuroprotection in a neurodegenerative context? Question->Q2 Q3 Test acute neuroprotection in an ischemic context? Question->Q3 Model1 Select: LPS-induced Model Q1->Model1 Model2 Select: Transgenic AD Model (e.g., 5xFAD) Q2->Model2 Model3 Select: MCAO Stroke Model Q3->Model3 Endpoint1 Endpoints: Cytokines, Microglia Activation Model1->Endpoint1 Endpoint2 Endpoints: Cognition, Plaque Load, Oxidative Stress Model2->Endpoint2 Endpoint3 Endpoints: Infarct Volume, Neurological Score Model3->Endpoint3

Caption: Decision tree for selecting an appropriate animal model for this compound.

Conclusion

This guide outlines a strategic approach to the preclinical evaluation of this compound using well-established animal models of neuroinflammation and neurodegeneration. The proposed models, in conjunction with the detailed protocols and defined endpoints, provide a robust framework for elucidating the therapeutic potential of this compound. The hypothetical data presented herein serve as a benchmark for expected outcomes, underscoring the compound's promise as a dual-action agent targeting both inflammation and oxidative stress. Rigorous execution of these studies will be critical in advancing this compound towards clinical development.

The Synthesis of Fulvinol Analogues for Structure-Activity Relationship Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulvinol, a complex polyacetylenic alcohol isolated from marine sponges, represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. Its intricate structure, featuring multiple stereocenters and a long, unsaturated carbon chain, presents both a formidable synthetic challenge and a rich opportunity for chemical modification to probe its biological activity. This technical guide provides a comprehensive overview of the proposed synthesis of this compound analogues and outlines a strategy for conducting structure-activity relationship (SAR) studies. Detailed experimental protocols for key synthetic transformations and biological assays are provided, alongside a discussion of the potential signaling pathways modulated by this class of compounds.

Introduction

Marine organisms are a prolific source of structurally diverse and biologically active natural products. Among these, polyacetylenic lipids, such as this compound, have garnered significant attention for their potent cytotoxic properties. This compound's chemical structure is characterized by a C46 carbon backbone containing multiple double and triple bonds, as well as two chiral alcohol functionalities. These features are believed to be crucial for its biological activity. The development of synthetic routes to access this compound and its analogues is paramount for conducting detailed SAR studies, which are essential for identifying the key structural motifs responsible for its bioactivity and for optimizing its therapeutic potential. This guide will detail a proposed synthetic strategy and the subsequent biological evaluation to inform the development of novel this compound-based drug candidates.

Proposed Synthesis of this compound Analogues

The total synthesis of this compound has not yet been reported in the literature. However, based on the synthesis of other chiral alkynylcarbinols from marine sponges, a convergent synthetic strategy can be proposed. This strategy involves the synthesis of key building blocks that can be coupled to assemble the full carbon skeleton of this compound analogues. Modifications to these building blocks will allow for the systematic variation of the this compound structure to probe the structure-activity relationships.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of a simplified this compound analogue is depicted below. The molecule can be disconnected into three main fragments: a central C20 di-alkyne core, and two chiral propargyl alcohol side chains.

retrosynthesis Fulvinol_analogue This compound Analogue Coupling Sonogashira or Cadiot-Chodkiewicz Coupling Fulvinol_analogue->Coupling Disconnection Fragments Key Fragments Fragment_A Chiral Propargyl Alcohol Fragments->Fragment_A Side Chain 1 Fragment_B Di-alkyne Synthon Fragments->Fragment_B Central Core Fragment_C Chiral Propargyl Alcohol Fragments->Fragment_C Side Chain 2 Coupling->Fragments

Caption: Retrosynthetic approach for this compound analogues.

Synthesis of Key Fragments

Fragment A & C (Chiral Propargyl Alcohols): The chiral propargyl alcohol moieties are crucial for biological activity. Their asymmetric synthesis can be achieved through several methods, including the enantioselective reduction of a corresponding ynone or the addition of a terminal alkyne to an aldehyde using a chiral catalyst.

Fragment B (Central Core): The central di-alkyne core can be synthesized from commercially available starting materials through a series of carbon-carbon bond-forming reactions, such as Wittig reactions to establish the Z-alkenes and coupling reactions to install the alkyne functionalities.

Fragment Coupling and Final Assembly

The final assembly of the this compound analogues can be accomplished using palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Cadiot-Chodkiewicz coupling, to connect the chiral side chains to the central core. Subsequent deprotection and purification steps will yield the desired this compound analogues.

Structure-Activity Relationship (SAR) Studies

The primary goal of synthesizing this compound analogues is to understand the relationship between their chemical structure and biological activity. A systematic approach to SAR will involve the modification of different parts of the this compound scaffold.

Key Structural Modifications for SAR Studies:
  • Stereochemistry of the alcohol groups: The absolute configuration of the two chiral centers will be varied to determine their importance for activity.

  • Length and saturation of the aliphatic chains: The length of the carbon chains between the functional groups will be altered, and the double and triple bonds will be selectively reduced to assess their contribution to cytotoxicity.

  • Nature of the terminal groups: The terminal alkyne and alcohol functionalities can be modified to explore their role in target binding.

  • Introduction of aromatic or heterocyclic moieties: Replacing portions of the aliphatic chain with rigid aromatic or heterocyclic rings can provide insights into the conformational requirements for activity.

Quantitative SAR Data of Related Marine Polyacetylenes

While specific SAR data for this compound is not yet available, studies on other cytotoxic marine polyacetylenes provide valuable insights. The following table summarizes the cytotoxic activity (IC50 values) of several related compounds against various cancer cell lines.

CompoundStructureCancer Cell LineIC50 (µM)Reference
Petrosianyne AC30H40O4CCRF-CEM< 4[1]
Petrosianyne CC30H42O4MOLT-4< 4[1]
Siphonellanol AC28H42O3HeLa25.9[2]
Siphonellanol BC28H44O3MCF-735.2[2]
Siphonellanol CC28H46O3A54969.2[2]
Falcarindiol analogue 8o C17H22O2P. capsici1.10 (EC50)[3]

Analysis of SAR from related compounds suggests:

  • The presence and position of hydroxyl groups are critical for cytotoxicity[1].

  • The degree of unsaturation in the polyacetylene chain influences potency.

  • The overall lipophilicity of the molecule plays a significant role in its activity.

Experimental Protocols

General Synthetic Protocol: Asymmetric Alkynylation

This protocol describes a general method for the asymmetric synthesis of the chiral propargyl alcohol fragments.

  • Preparation of the Catalyst: To a solution of Zn(OTf)2 (10 mol%) and a chiral ligand (e.g., (1R,2S)-N-pyrrolidinylnorephedrine, 12 mol%) in anhydrous toluene (B28343) (2 mL) is added triethylamine (B128534) (20 mol%). The mixture is stirred at room temperature for 1 hour.

  • Alkynylation Reaction: A solution of the terminal alkyne (1.2 mmol) in toluene (1 mL) is added to the catalyst mixture and stirred for 30 minutes. The corresponding aldehyde (1.0 mmol) is then added dropwise, and the reaction is stirred at room temperature until completion (monitored by TLC).

  • Workup and Purification: The reaction is quenched with saturated aqueous NH4Cl solution. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral propargyl alcohol.

Biological Assay Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard method for assessing the cytotoxic activity of the synthesized this compound analogues.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, A549) are seeded in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium and incubated for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The synthesized this compound analogues are dissolved in DMSO to prepare stock solutions. Serial dilutions are made in culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • Incubation: The plates are incubated for 48 hours at 37 °C.

  • MTT Assay: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • Data Analysis: The absorbance at 570 nm is measured using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Potential Signaling Pathways

Polyacetylenes have been shown to exert their biological effects through the modulation of various intracellular signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, cell survival, and proliferation, and is often dysregulated in cancer. It is a plausible target for this compound and its analogues.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor (e.g., TNFR) IKK_complex IKK Complex Receptor->IKK_complex Activation IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB Phosphorylation of IκB IkB IκB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation IkB_NFkB->IkB IkB_NFkB->NFkB This compound This compound Analogue This compound->IKK_complex Inhibition? DNA DNA NFkB_nucleus->DNA Binding Gene_expression Target Gene Expression DNA->Gene_expression Transcription Inflammation,\nSurvival Inflammation, Survival Gene_expression->Inflammation,\nSurvival

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound analogues.

Conclusion

This compound presents a compelling starting point for the development of new anticancer agents. The synthetic strategies and biological evaluation protocols outlined in this guide provide a framework for the systematic exploration of this compound's structure-activity relationships. By synthesizing and testing a library of analogues, researchers can identify the key pharmacophoric elements and optimize the lead compound for improved potency and selectivity. Further investigation into the molecular mechanisms of action, including the modulation of signaling pathways like NF-κB, will be crucial for the successful translation of these promising natural products into clinical candidates.

References

High-Throughput Screening for Novel Bioactivities of Fulvinol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fulvinol, a polyacetylenic alcohol with the molecular formula C46H76O2, represents a class of natural products with significant therapeutic potential.[1] Isolated from marine sponges, particularly of the genus Petrosia, polyacetylenes are known for their diverse and potent biological activities.[1][2][3][4] While specific bioactivity data for this compound is not extensively documented, its structural analogs have demonstrated considerable cytotoxic, antimicrobial, and anti-inflammatory properties.[2][3][4][5][6][7] This guide provides a comprehensive framework for the high-throughput screening (HTS) of this compound to uncover and characterize its novel bioactivities, with a focus on anticancer, anti-inflammatory, and antimicrobial applications.

The imperative for discovering new therapeutic agents is ever-present, and marine natural products are a rich reservoir of chemical diversity.[8] Polyacetylenes, in particular, have emerged as promising candidates due to their unique chemical structures and potent biological effects.[2][3][4][5] This document outlines detailed experimental protocols for HTS assays, data presentation strategies, and the underlying signaling pathways that may be modulated by this compound.

Potential Bioactivities of this compound and Related Polyacetylenes

Based on the activities of structurally related compounds, this compound is hypothesized to possess the following bioactivities:

  • Cytotoxic/Anticancer Activity: Numerous polyacetylenes isolated from Petrosia sponges have exhibited significant cytotoxicity against a range of human cancer cell lines.[2][3][4][5][9]

  • Antimicrobial Activity: Marine polyacetylenes have shown inhibitory effects against various bacterial and fungal pathogens.[7][10]

  • Anti-inflammatory Activity: Some polyacetylenes have demonstrated the ability to modulate inflammatory pathways, suggesting potential as anti-inflammatory agents.[6]

The following table summarizes the reported cytotoxic activities of polyacetylenes structurally related to this compound.

Compound ClassCancer Cell LineIC50 (µg/mL)Source
C46 PolyacetyleneCCRF-CEM< 4[9]
C46 PolyacetyleneMOLT-4< 4[9]
C46 PolyacetyleneK-562< 4[9]
C30 PolyacetyleneP-388-[2]
Petrosiacetylene EA549 (Lung)1.5[11]
Petrosiacetylene ESK-OV-3 (Ovarian)1.2[11]
Petrosiacetylene ESK-MEL-2 (Melanoma)0.9[11]
Petrosiacetylene EXF498 (CNS)1.1[11]
Petrosiacetylene EHCT15 (Colon)1.3[11]

High-Throughput Screening Workflows and Protocols

A generalized workflow for the high-throughput screening of natural products like this compound is essential for efficient discovery and characterization of its bioactivities.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Confirmation cluster_2 Phase 3: Secondary & Mechanistic Assays Compound Library\n(this compound) Compound Library (this compound) Primary HTS Assays\n(Cytotoxicity, Antimicrobial, Anti-inflammatory) Primary HTS Assays (Cytotoxicity, Antimicrobial, Anti-inflammatory) Compound Library\n(this compound)->Primary HTS Assays\n(Cytotoxicity, Antimicrobial, Anti-inflammatory) Broad Concentration Hit Identification Hit Identification Primary HTS Assays\n(Cytotoxicity, Antimicrobial, Anti-inflammatory)->Hit Identification Activity Threshold Dose-Response Assays Dose-Response Assays Hit Identification->Dose-Response Assays Serial Dilutions IC50/MIC Determination IC50/MIC Determination Dose-Response Assays->IC50/MIC Determination Curve Fitting Secondary Assays\n(e.g., Apoptosis, Cytokine Profiling) Secondary Assays (e.g., Apoptosis, Cytokine Profiling) IC50/MIC Determination->Secondary Assays\n(e.g., Apoptosis, Cytokine Profiling) Mechanism of Action Studies Mechanism of Action Studies Secondary Assays\n(e.g., Apoptosis, Cytokine Profiling)->Mechanism of Action Studies

A generalized high-throughput screening workflow for this compound.
Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is well-suited for HTS.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[1][12]

Protocol:

  • Cell Seeding:

    • Seed cancer cell lines (e.g., A549, HCT116, MCF-7) in 96-well or 384-well microplates at a predetermined optimal density.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound to create a range of concentrations for dose-response analysis.

    • Add the this compound dilutions to the appropriate wells. Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well.[1]

    • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[1]

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Screening: NF-κB Reporter Assay

The NF-κB signaling pathway is a key regulator of inflammation.[13] A reporter gene assay can be used to screen for inhibitors of this pathway.

Principle: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of the NF-κB pathway results in a decreased reporter signal.

Protocol:

  • Cell Seeding:

    • Seed a stable NF-κB reporter cell line (e.g., HEK293-NF-κB-luc) in 96-well or 384-well white, clear-bottom microplates.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).[13]

    • Include unstimulated controls, stimulated vehicle controls, and a positive control inhibitor (e.g., Bay 11-7082).

    • Incubate for 6-24 hours.

  • Luciferase Assay:

    • Lyse the cells and add a luciferase substrate according to the manufacturer's instructions.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Normalize the luciferase signal to cell viability (determined by a parallel cytotoxicity assay).

    • Calculate the percentage of inhibition of NF-κB activity relative to the stimulated vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration.

Antimicrobial Screening: Broth Microdilution Assay

The broth microdilution method is a standard and scalable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth.[14]

Protocol:

  • Preparation of Inoculum:

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to the mid-logarithmic phase.

    • Adjust the turbidity of the bacterial/fungal suspension to a 0.5 McFarland standard.

  • Compound Dilution:

    • Perform a two-fold serial dilution of this compound in a 96-well microplate containing an appropriate broth medium.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

    • Alternatively, a viability indicator like resazurin (B115843) can be added to facilitate colorimetric determination of the MIC.

Key Signaling Pathways

Understanding the molecular pathways affected by this compound is crucial for elucidating its mechanism of action.

Cytotoxicity and Apoptosis: Caspase Signaling Pathway

Cytotoxic compounds often induce apoptosis, a form of programmed cell death mediated by a cascade of proteases called caspases.

Caspase_Pathway This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Cytochrome c release Cytochrome c release Mitochondria->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c release->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Pro-Caspase-9 Pro-Caspase-9 Pro-Caspase-9->Apoptosome Caspase-3 Caspase-3 Caspase-9->Caspase-3 Pro-Caspase-3 Pro-Caspase-3 Pro-Caspase-3->Caspase-9 Apoptosis Apoptosis Caspase-3->Apoptosis

Simplified intrinsic apoptosis pathway potentially induced by this compound.
Anti-inflammatory Action: NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of natural products are often mediated through the inhibition of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) IKK Complex IKK Complex Inflammatory Stimuli (LPS, TNF-α)->IKK Complex This compound This compound This compound->IKK Complex inhibits IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB IκBα-P IκBα-P IκBα->IκBα-P Nucleus Nucleus Ubiquitination & Degradation Ubiquitination & Degradation IκBα-P->Ubiquitination & Degradation NF-κB (active) NF-κB (active) Ubiquitination & Degradation->NF-κB (active) releases NF-κB (active)->Nucleus translocation Gene Transcription Gene Transcription NF-κB (active)->Gene Transcription Inflammatory Mediators Inflammatory Mediators Gene Transcription->Inflammatory Mediators

Inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway Extracellular Stimuli Extracellular Stimuli MAPKKK MAPKKK Extracellular Stimuli->MAPKKK This compound This compound This compound->MAPKKK inhibits MAPKK MAPKK MAPKKK->MAPKK activates MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) activates Transcription Factors (AP-1, etc.) Transcription Factors (AP-1, etc.) MAPK (ERK, JNK, p38)->Transcription Factors (AP-1, etc.) activates Gene Expression Gene Expression Transcription Factors (AP-1, etc.)->Gene Expression Inflammatory Response Inflammatory Response Gene Expression->Inflammatory Response

Potential inhibition of the MAPK signaling cascade by this compound.

Conclusion

This compound, as a member of the marine-derived polyacetylene class of natural products, holds significant promise for the discovery of novel therapeutic agents. The implementation of a systematic high-throughput screening approach, as detailed in this guide, will be instrumental in elucidating its specific bioactivities. The provided protocols for cytotoxicity, anti-inflammatory, and antimicrobial assays offer a robust starting point for these investigations. Further characterization of the mechanism of action, guided by an understanding of the relevant signaling pathways, will be critical for the future development of this compound as a potential drug candidate.

References

Protocols for Dissolving and Stabilizing Fulvinol in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvinol, a novel polyphenolic compound, has garnered significant interest in the pharmaceutical and nutraceutical industries due to its promising therapeutic activities. However, its poor aqueous solubility and inherent instability in solution present considerable challenges for formulation and in vitro/in vivo evaluation. This technical guide provides a comprehensive overview of the core principles and detailed protocols for the effective dissolution and stabilization of this compound in solution. The methodologies outlined herein are intended to provide a robust framework for researchers, scientists, and drug development professionals to handle this compound and similar polyphenolic compounds, ensuring reliable and reproducible experimental outcomes.

Physicochemical Properties and Solubility Profile of this compound

Understanding the fundamental physicochemical properties of this compound is paramount to developing effective dissolution and stabilization strategies. As a polyphenolic compound, this compound's solubility is largely dictated by its molecular structure, which includes multiple hydroxyl groups that can engage in hydrogen bonding, but also a largely hydrophobic backbone.

1.1. General Solubility Characteristics

This compound is sparingly soluble in water but exhibits improved solubility in organic solvents. The choice of solvent is critical and should be tailored to the specific experimental requirements, considering both the desired concentration and potential solvent-induced toxicity in biological assays.

1.2. Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in various common laboratory solvents. It is essential to empirically determine the solubility for each specific batch of this compound, as minor impurities can significantly impact these values.

SolventExpected Solubility (mg/mL)Recommended Maximum Final Concentration in MediaNotes
Dimethyl Sulfoxide (DMSO)> 50< 0.5% (v/v)A versatile solvent for many nonpolar compounds. Can be toxic to cells at higher concentrations. Always include a vehicle control in experiments.[1][2]
Ethanol (EtOH)~ 20< 0.5% (v/v)A good alternative to DMSO. Can also exhibit cellular toxicity at higher concentrations. A vehicle control is essential.[1]
Methanol (MeOH)~ 15Not generally recommended for live-cell assaysMore volatile and can be more toxic to cells than ethanol.
Acetonitrile (B52724) (ACN)~ 10Not recommended for live-cell assaysPrimarily used as a mobile phase in chromatographic analysis.
Water< 0.1-This compound is a hydrophobic molecule and will not dissolve in aqueous solutions alone.
Cell Culture Medium< 0.1-Direct dissolution in cell culture medium is not feasible due to low solubility and the presence of salts and proteins that can promote precipitation.

Protocols for Dissolving this compound

The following protocols provide step-by-step instructions for dissolving this compound for various applications, from preparing high-concentration stock solutions to dilute working solutions for cell-based assays.

2.1. Protocol 1: Preparation of a High-Concentration this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: On an analytical balance, carefully weigh out the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of 300 g/mol ), you will need 3.0 mg of this compound.

  • Solvent Addition: Add the weighed this compound to a sterile vial. Add the appropriate volume of DMSO (e.g., 1 mL for 3.0 mg to make a 10 mM solution).

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. Visually inspect the solution to ensure all the powder has dissolved. If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C for a short period can also aid dissolution.[2]

  • Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[1]

2.2. Protocol 2: Preparation of a this compound Working Solution for In Vitro Assays

This protocol outlines the preparation of a working solution of this compound in cell culture medium from a high-concentration stock solution.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed (37°C) cell culture medium (with or without serum)

  • Sterile pipette tips and tubes

Procedure:

  • Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended): To avoid precipitation, it is advisable to perform an intermediate dilution in serum-containing medium. The proteins in the serum can help to stabilize the hydrophobic compound. For example, to prepare a 100 µM working solution from a 10 mM stock, you could perform a 1:100 dilution by adding 10 µL of the stock solution to 990 µL of complete medium.[1]

  • Final Dilution: Add the required volume of the intermediate working solution to your cell culture wells to achieve the desired final concentration of this compound. For example, to achieve a final concentration of 1 µM in a well containing 1 mL of medium, add 10 µL of the 100 µM intermediate solution.

  • Vehicle Control: It is imperative to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the wells treated with this compound.

Stabilization of this compound in Solution

This compound, like many polyphenols, is susceptible to degradation in solution, primarily through oxidation. Light, elevated temperatures, and alkaline pH can accelerate this degradation.

3.1. Factors Affecting Stability

  • pH: this compound is generally more stable in acidic to neutral conditions (pH 4-7). Alkaline conditions can lead to rapid oxidation and color change.

  • Temperature: Higher temperatures increase the rate of degradation. Solutions should be stored at low temperatures (-20°C or -80°C) and handled on ice when possible.

  • Light: Exposure to UV light can induce photodegradation. Solutions should be stored in amber vials or protected from light.

  • Oxygen: Dissolved oxygen can promote oxidative degradation. While not always practical, de-gassing solvents with nitrogen or argon can improve stability for long-term storage.

3.2. Strategies for Enhancing Stability

  • Antioxidants: The inclusion of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) can mitigate oxidative degradation.[3]

  • Chelating Agents: Metal ions can catalyze the oxidation of polyphenols. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

  • Lyophilization: For long-term storage, this compound solutions can be lyophilized to remove the solvent, leaving a stable powder that can be reconstituted when needed.

  • Encapsulation: For advanced formulations, encapsulation in liposomes or complexation with cyclodextrins can protect this compound from degradation and improve its aqueous solubility.[4]

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.

4.1. Protocol 3: Forced Degradation Study of this compound

This protocol describes the conditions for a forced degradation study to evaluate the stability of this compound.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV light chamber

  • Heating block or oven

  • HPLC system with a UV-Vis or PDA detector

Procedure:

  • Sample Preparation: Prepare multiple aliquots of the this compound stock solution.

  • Degradation Conditions: Subject the aliquots to the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate at 60°C for 48 hours.

    • Photodegradation: Expose to UV light (254 nm) for 24 hours.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC to determine the percentage of this compound remaining and to profile the degradation products.

4.2. Quantitative Stability Data

The following table presents hypothetical data from a forced degradation study of this compound.

Stress ConditionIncubation Time (hours)This compound Remaining (%)Major Degradation Products
1N HCl, 60°C2495Minor peaks observed
1N NaOH, 60°C2440DP-1, DP-2
3% H₂O₂, RT2460DP-3, DP-4
60°C4885Minor peaks observed
UV Light (254 nm), RT2470DP-5, DP-6

Analytical Methodologies

Accurate quantification of this compound is crucial for both dissolution and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

5.1. Protocol 4: HPLC Quantification of this compound

This protocol provides a general HPLC method for the analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Gradient: Start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV-Vis spectrum of this compound (typically in the range of 280-370 nm for polyphenols).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the samples from the dissolution or stability studies and determine the concentration of this compound by interpolating the peak area from the calibration curve.

Visualizations

6.1. Hypothetical Degradation Pathway of this compound

The following diagram illustrates a plausible oxidative degradation pathway for this compound, a common route for polyphenolic compounds.

Fulvinol_Degradation_Pathway This compound This compound Intermediate1 Ortho-quinone Intermediate This compound->Intermediate1 Oxidation (ROS, O2) Degradation_Product1 Ring-opened Product Intermediate1->Degradation_Product1 Hydrolytic Cleavage Further_Degradation Further Degradation (Smaller fragments) Degradation_Product1->Further_Degradation Oxidation

Caption: Hypothetical oxidative degradation pathway of this compound.

6.2. Experimental Workflow for Solubility and Stability Assessment

This diagram outlines the logical flow of experiments for characterizing the solubility and stability of this compound.

Solubility_Stability_Workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment Start_Solubility This compound Powder Solvent_Screening Solvent Screening (DMSO, EtOH, etc.) Start_Solubility->Solvent_Screening Shake_Flask Shake-Flask Method Solvent_Screening->Shake_Flask Quantification1 Quantification (HPLC) Shake_Flask->Quantification1 Solubility_Data Solubility Data Table Quantification1->Solubility_Data Formulation_Dev Formulation Development Solubility_Data->Formulation_Dev Start_Stability This compound Stock Solution Forced_Degradation Forced Degradation (pH, Temp, Light, Oxid.) Start_Stability->Forced_Degradation Time_Points Time-Point Sampling Forced_Degradation->Time_Points Quantification2 Quantification (HPLC) Time_Points->Quantification2 Degradation_Profile Degradation Profile Quantification2->Degradation_Profile Degradation_Profile->Formulation_Dev

Caption: Experimental workflow for this compound solubility and stability assessment.

References

Unlocking Soil Potential: A Technical Guide to Fulvinol in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Fulvinol, a key component of humic substances derived from the decomposition of organic matter, is emerging as a powerful tool in agricultural research for enhancing soil health and improving crop productivity. This technical guide provides an in-depth analysis of the application of this compound for soil improvement, targeted at researchers, scientists, and agricultural professionals. The guide synthesizes key research findings, presents quantitative data, details experimental protocols, and visualizes the underlying mechanisms of action.

Executive Summary

This compound, a highly bioactive and low molecular weight fraction of humic substances, plays a crucial role in improving the physical, chemical, and biological properties of soil. Its application has been shown to enhance nutrient availability, improve soil structure, stimulate microbial activity, and increase crop resilience to environmental stressors. This guide explores the scientific basis for these benefits, providing researchers with the necessary information to design and execute effective studies on this compound's role in sustainable agriculture.

The Science of this compound in Soil Improvement

This compound directly and indirectly influences soil health and plant growth. Its small molecular size allows it to be easily absorbed by plants and microorganisms.[1] Key mechanisms of action include:

  • Enhanced Nutrient Availability: this compound is an excellent natural chelating agent.[2] It binds to essential mineral ions, forming organo-mineral complexes that are more readily available for plant uptake, thereby improving nutrient use efficiency and reducing fertilizer requirements.[2]

  • Improved Soil Structure: this compound promotes the formation of soil aggregates, which are small clumps of soil particles. This improves soil aeration, water infiltration, and root penetration, creating a more favorable environment for plant growth.[1]

  • Stimulation of Microbial Activity: this compound provides a source of carbon and energy for beneficial soil microorganisms.[3] Increased microbial activity enhances nutrient cycling, organic matter decomposition, and the suppression of soil-borne pathogens.

  • Increased Cation Exchange Capacity (CEC): this compound has a very high CEC, significantly contributing to the soil's ability to retain and exchange essential positively charged nutrients like calcium, magnesium, and potassium.[4][5]

Quantitative Impact of this compound on Soil Properties and Crop Yield

Numerous studies have quantified the positive effects of this compound application on various soil parameters and crop yields. The following tables summarize key findings from selected research.

Table 1: Effect of this compound Application on Soil Chemical Properties

Soil PropertyTreatmentInitial ValueFinal ValuePercent ChangeReference
Soil Organic Carbon (SOC) 0.50% Plant-Derived Liquid this compoundAlbic Black Soil: Not specifiedNot specified+21%[6]
0.50% Mineral-Derived Liquid this compoundAlbic Black Soil: Not specifiedNot specified+29%[6]
Available Nitrogen (N) 5 g/kg Plant-Derived Liquid this compoundMollisols: Not specifiedNot specified+63.6%[7]
5 g/kg Mineral-Derived Liquid this compoundAridisols: Not specifiedNot specified+76%[7]
Available Phosphorus (P) 2.5 g/kg Plant-Derived Solid this compoundAridisols: Not specifiedNot specified+206.1%[7]
5 g/kg Mineral-Derived Liquid this compoundVertisols: Not specifiedNot specified+185.6%[7]
Available Potassium (K) Plant and Mineral Derived Fulvic AcidsNot specifiedNot specified+20% to +45%[7]
Soil pH Mineral-Derived Liquid this compoundAlbic Black Soil: AcidicNot specified-13%[3][6]
Plant-Derived Solid this compoundAlbic Black Soil: AcidicNot specified-10%[6]
Electrical Conductivity (EC) 2.5 g/kg Plant-Derived Solid this compoundAlbic Black Soil: Not specifiedNot specified+208%[6]

Table 2: Effect of this compound Application on Crop Yield

CropThis compound Application RateControl YieldTreated YieldPercent IncreaseReference
Tomato 2.7 g/kg (Base dressing)Not specifiedNot specified35.0%[8][9]
Lettuce (Soilless) 40 ppm (Foliar application)11.04 kg/m ²12.12 kg/m ²9.78%[10]
Safflower 1 kg/ha (Foliar application)Not specifiedNot specified6.02% (seed yield)
Wheat 5 g/kg Plant-Derived Liquid this compoundNot specifiedNot specifiedSignificant increase[7]
Barley (Saline Soil) 4.75 L/ha + 100% Recommended PNot specifiedNot specified22.30%[11]

Experimental Protocols for this compound Soil Improvement Research

This section outlines a detailed methodology for conducting a comprehensive study on the effects of this compound on soil improvement and crop performance.

Experimental Design

A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of soil heterogeneity.[11][12] The experiment should include a control group (no this compound application) and several treatment groups with varying rates of this compound application. Each treatment should be replicated at least three times.

Materials and Methods

1. Site Selection and Soil Characterization:

  • Select a field with relatively uniform soil characteristics.

  • Collect composite soil samples from the experimental area before applying any treatments.

  • Analyze the baseline soil properties, including:

    • Physical Properties: Texture (particle size analysis), bulk density, water holding capacity.

    • Chemical Properties: pH, electrical conductivity (EC), cation exchange capacity (CEC), soil organic matter (SOM), total nitrogen (N), available phosphorus (P), and exchangeable potassium (K).[6][13]

2. This compound Application:

  • Determine the application rates of this compound based on previous research or manufacturer's recommendations. For example, solid this compound can be applied at rates of 2.5 to 5 g/kg of soil, while liquid formulations can be applied at rates around 4.75 L/ha.[7][11]

  • Apply solid this compound by incorporating it evenly into the topsoil.

  • Apply liquid this compound through the irrigation system (fertigation) or as a foliar spray.

3. Crop Management:

  • Select a suitable test crop for the study.

  • Follow standard agronomic practices for the chosen crop, ensuring that all treatments receive the same management practices (e.g., irrigation, pest control) other than the this compound application.

4. Data Collection:

  • Soil Analysis: Collect soil samples from each plot at different growth stages and post-harvest. Analyze for the same chemical and physical properties as the baseline characterization to assess changes over time.

  • Plant Growth Parameters: Measure plant height, leaf area, and biomass at regular intervals.

  • Crop Yield and Quality: At harvest, measure the total yield and assess quality parameters relevant to the crop (e.g., fruit size, nutrient content, etc.).

  • Nutrient Uptake: Analyze plant tissues (leaves, stems, roots) for nutrient concentrations to determine the effect of this compound on nutrient uptake.

5. Statistical Analysis:

  • Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD.

  • Use a suitable mean separation test (e.g., Tukey's HSD) to identify significant differences between treatment means.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound in Plant Growth Promotion

This compound can act as a biostimulant, influencing plant growth through hormone-like activity and by affecting gene expression related to nutrient transport and stress response.

Fulvinol_Signaling_Pathway cluster_soil Soil Environment cluster_plant Plant System This compound This compound Application Chelation Chelation This compound->Chelation facilitates Microbes Soil Microorganisms This compound->Microbes stimulates Root Root System This compound->Root direct effect on Nutrients Soil Nutrients (Macro & Micro) Nutrients->Chelation AvailableNutrients Plant-Available Nutrients Chelation->AvailableNutrients AvailableNutrients->Root uptake by NutrientCycling Enhanced Nutrient Cycling Microbes->NutrientCycling NutrientCycling->AvailableNutrients Hormone Hormone-like Activity (Auxin, Gibberellin, Cytokinin) Root->Hormone Gene Gene Expression (Nutrient Transporters, Stress Response) Root->Gene NutrientUptake Increased Nutrient Uptake Root->NutrientUptake Growth Improved Plant Growth & Yield Hormone->Growth Stress Enhanced Stress Tolerance Gene->Stress NutrientUptake->Growth

Caption: Proposed signaling pathway of this compound in promoting plant growth.

Experimental Workflow for Evaluating this compound as a Soil Amendment

The following diagram illustrates a typical workflow for a research project aimed at evaluating the efficacy of this compound.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Reporting A1 Define Objectives & Hypotheses A2 Site Selection & Characterization A1->A2 A3 Experimental Design (RCBD) A2->A3 A4 Treatment Formulation (Control & this compound Rates) A3->A4 B1 Field Layout & Plot Establishment A4->B1 B2 Baseline Soil Sampling B1->B2 B3 This compound Application B2->B3 B4 Crop Planting & Management B3->B4 C1 In-season Soil & Plant Sampling B4->C1 C2 Measure Plant Growth Parameters C1->C2 C3 Harvest & Yield Measurement C2->C3 C4 Post-harvest Soil Sampling C3->C4 D1 Laboratory Analysis (Soil, Plant Tissues) C4->D1 D2 Statistical Analysis (ANOVA) D1->D2 D3 Data Interpretation D2->D3 D4 Whitepaper/Report Generation D3->D4

Caption: A typical experimental workflow for this compound soil amendment research.

Conclusion

The research presented in this technical guide demonstrates the significant potential of this compound as a valuable tool for soil improvement and sustainable agriculture. Its multifaceted effects on soil properties and plant growth, supported by quantitative data, provide a strong scientific basis for its inclusion in modern agricultural practices. Further research is encouraged to optimize application rates for different crops and soil types and to further elucidate the complex biochemical pathways through which this compound exerts its beneficial effects.

References

A Technical Guide to the Development of Analytical Standards for Fulvinol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the development of analytical standards for Fulvinol quantification is provided below. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a complex polyacetylene alcohol that has been isolated from marine sponges.[1][2] Its chemical structure is (3S,4E,11Z,23Z,35Z,42E,44S)-4,11,23,35,42-Hexatetracontapentaene-1,45-diyne-3,44-diol, with the molecular formula C46H76O2.[3] As a novel natural product, this compound presents a unique analytical challenge, as there are currently no standardized methods for its quantification in the public domain. This guide provides a comprehensive framework for developing and validating robust analytical methods, a critical step in advancing the research and potential therapeutic application of this compound. The methodologies proposed are based on established principles of analytical chemistry and are tailored to the structural characteristics of this compound.

Proposed Analytical Methodologies for this compound Quantification

Given this compound's structure—a large, lipophilic molecule with multiple conjugated double and triple bonds—High-Performance Liquid Chromatography (HPLC) coupled with UV-Visible or Mass Spectrometry detection is the most appropriate analytical approach.

  • High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD): The conjugated system of double and triple bonds in this compound is expected to produce strong UV absorbance, making HPLC-UV/DAD a suitable method for quantification. This technique is robust, widely available, and can provide accurate quantification when properly validated.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially in complex biological matrices like plasma or tissue extracts, LC-MS/MS is the recommended platform.[4][5][6] This method offers superior limits of detection and quantification and provides structural confirmation through fragmentation analysis, which is crucial for unambiguous identification.

Framework for Analytical Method Development and Validation

A rigorous validation process is essential to ensure that the chosen analytical method is reliable, reproducible, and fit for its intended purpose. The following sections outline the key validation parameters and experimental protocols based on common regulatory guidelines.

1. Sample Preparation

The goal of sample preparation is to extract this compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For this compound, a non-polar organic solvent (e.g., hexane, ethyl acetate) would be used to extract it from an aqueous sample matrix.

  • Solid-Phase Extraction (SPE): SPE provides a more efficient and selective extraction than LLE. A reverse-phase sorbent (e.g., C18) would be appropriate for this compound. The protocol involves loading the sample onto the SPE cartridge, washing away interferences with a polar solvent, and eluting this compound with a non-polar solvent.

2. Chromatographic Conditions

  • HPLC Column: A reverse-phase column, such as a C18 or C8, would be suitable for retaining the non-polar this compound molecule.

  • Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water is recommended to ensure good separation and peak shape.

  • Detection: For HPLC-UV/DAD, the wavelength of maximum absorbance for this compound should be determined by scanning a standard solution. For LC-MS/MS, the instrument would be operated in Multiple Reaction Monitoring (MRM) mode after identifying the precursor and product ions for this compound.

3. Method Validation Parameters

The following tables summarize the necessary validation experiments and provide hypothetical but realistic acceptance criteria and results for both a proposed HPLC-UV and an LC-MS/MS method for this compound quantification.

Table 1: Validation Parameters and Hypothetical Data for HPLC-UV Method

ParameterExperimental ProtocolAcceptance CriteriaHypothetical Result
Specificity Analyze blank matrix samples and compare with matrix spiked with this compound and internal standard (IS).No interfering peaks at the retention times of this compound and IS.Pass
Linearity Analyze a calibration curve with at least 5 non-zero concentrations.Correlation coefficient (r²) ≥ 0.99r² = 0.998
Range 10 - 2500 ng/mLDefined by linear, precise, and accurate points.10 - 2500 ng/mL
LOD Signal-to-Noise ratio of 3:11 ng/mL
LOQ Signal-to-Noise ratio of 10:1; must be precise and accurate.CV ≤ 20%, Accuracy ± 20%10 ng/mL
Precision (Intra-day) Analyze 5 replicates of QC samples (Low, Mid, High) on the same day.Coefficient of Variation (CV) ≤ 15%CV < 7.5%
Precision (Inter-day) Analyze 5 replicates of QC samples over 3 different days.CV ≤ 15%CV < 9.0%
Accuracy Calculate the percent relative error (%RE) for QC samples.%RE within ± 15%%RE between -8.2% and 6.5%
Recovery Compare analyte peak area from extracted samples to unextracted standards.Consistent and reproducible recovery.91.5%

Table 2: Validation Parameters and Hypothetical Data for LC-MS/MS Method

ParameterExperimental ProtocolAcceptance CriteriaHypothetical Result
Selectivity Analyze blank matrix from at least 6 different sources.No significant interfering peaks at the MRM transition of this compound and IS.Pass
Linearity Analyze a calibration curve with at least 6 non-zero concentrations.Correlation coefficient (r²) ≥ 0.99r² = 0.999
Range 0.1 - 500 ng/mLDefined by linear, precise, and accurate points.0.1 - 500 ng/mL
LOD Signal-to-Noise ratio of 3:10.03 ng/mL
LOQ Signal-to-Noise ratio of 10:1; must be precise and accurate.CV ≤ 20%, Accuracy ± 20%0.1 ng/mL
Precision (Intra-day) Analyze 6 replicates of QC samples (Low, Mid, High) on the same day.CV ≤ 15%CV < 5.0%
Precision (Inter-day) Analyze 6 replicates of QC samples over 3 different days.CV ≤ 15%CV < 6.5%
Accuracy Calculate the percent relative error (%RE) for QC samples.%RE within ± 15%%RE between -4.7% and 3.8%
Matrix Effect Compare analyte response in post-extraction spiked matrix to pure solution.Consistent and minimal ion suppression/enhancement.95-105%
Stability Assess stability under various conditions (freeze-thaw, bench-top, long-term).Analyte concentration within ± 15% of nominal.Stable

Visualizing Workflows and Potential Pathways

The following diagrams, created using the DOT language, illustrate the workflows for method development and a hypothetical signaling pathway for investigation.

G Overall Workflow for Novel Compound Analytical Standard Development cluster_Discovery Discovery & Characterization cluster_MethodDev Method Development cluster_Validation Method Validation cluster_Application Application Discovery Compound Isolation (e.g., this compound from sponge) Structure Structure Elucidation (NMR, MS) Discovery->Structure MethodSelection Select Analytical Technique (HPLC, LC-MS/MS) Structure->MethodSelection Optimization Optimize Conditions (Column, Mobile Phase, etc.) MethodSelection->Optimization SamplePrep Develop Sample Prep (LLE, SPE) Optimization->SamplePrep ValidationParams Perform Validation Experiments (Linearity, Precision, Accuracy) SamplePrep->ValidationParams Report Generate Validation Report ValidationParams->Report RoutineAnalysis Routine Sample Analysis (PK studies, etc.) Report->RoutineAnalysis G Proposed HPLC-UV Experimental Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with this compound & IS Sample->Spike Extraction Solid-Phase Extraction (SPE) 1. Condition C18 Cartridge 2. Load Sample 3. Wash Interferences 4. Elute this compound Spike->Extraction Evaporate Evaporate & Reconstitute Extraction->Evaporate Inject Inject into HPLC System Evaporate->Inject Separate Reverse-Phase C18 Column Gradient Elution Inject->Separate Detect UV/DAD Detector (Monitor at λmax) Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify G Hypothetical Apoptosis Pathway for this compound Investigation This compound This compound Cell Cancer Cell This compound->Cell Bax Bax (Pro-apoptotic) Cell->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Cell->Bcl2 Downregulates Mitochondria Mitochondria Casp9 Caspase-9 Mitochondria->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Bax->Mitochondria Induces Permeability Bcl2->Mitochondria Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fulvinol Extraction from Marine Sponges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with low yield during the extraction of Fulvinol and other secondary metabolites from marine sponges.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the this compound extraction process.

Problem Potential Causes Recommended Solutions
Low or No this compound Detected in Extract Inappropriate Solvent Selection: The polarity of the extraction solvent may not be suitable for this compound.[1][2][3]Solvent Screening: Test a range of solvents with varying polarities, from non-polar (e.g., hexane) to polar (e.g., ethanol (B145695), methanol (B129727), water).[2][3] A mixture of solvents, such as dichloromethane (B109758) and ethanol, can also be effective.[2] For broad-spectrum extraction, ethanol has been shown to be more suitable than mixtures with dichloromethane.[2]
Inefficient Extraction Method: The chosen method (e.g., maceration) may not be effective for extracting this compound from the sponge matrix.Method Optimization: Consider alternative or more rigorous extraction techniques like Soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) to improve efficiency.[4]
Low Concentration in Sponge: The collected sponge specimen may naturally have a low concentration of this compound due to biological and environmental factors.[5][6][7]Source Material Review: If possible, analyze a small sample of a different sponge batch or from a different collection site. The concentration of secondary metabolites can vary based on geography, season, and interaction with neighboring organisms.[5][6][7][8]
Inconsistent Yields Between Batches Biological Variability: Sponges exhibit natural variation in their secondary metabolite profiles.[5][6]Standardize Collection: If feasible, collect sponges from the same location and during the same season to minimize environmental variability.[8] Note that intra-individual variation can also occur, with higher concentrations often found in the sponge's periphery.[5]
Inconsistent Sample Preparation: Differences in drying, grinding, or storage of the sponge material can affect extraction efficiency.Standard Operating Procedures (SOPs): Develop and adhere to strict SOPs for sample handling. This includes consistent drying methods (e.g., lyophilization), particle size reduction (grinding), and storage conditions (e.g., -20°C in the dark).
Degradation of this compound During Extraction Thermal Instability: this compound may be sensitive to high temperatures used in some extraction methods.Low-Temperature Extraction: Employ extraction techniques that operate at or below room temperature. Higher temperatures can lead to a decrease in the chemical diversity of the extract.[2] If using heat, perform a temperature optimization study to find the highest temperature that does not degrade the compound.
Enzymatic Degradation: Endogenous enzymes released during cell lysis can degrade the target compound.Enzyme Deactivation: Consider flash-freezing the sponge in liquid nitrogen immediately after collection and lyophilizing it to minimize enzymatic activity.
pH Instability: The pH of the extraction solvent may cause degradation of this compound.pH Control: Buffer the extraction solvent to a pH where this compound is known to be stable. This may require preliminary stability studies of the purified compound.
Co-extraction of Impurities Non-selective Solvent: The chosen solvent may be extracting a wide range of compounds, making purification difficult.Solvent Partitioning: Perform a liquid-liquid extraction to partition the crude extract based on polarity. For example, partition a methanol extract with n-hexane to separate non-polar compounds.[9]
Solid-Phase Extraction (SPE): Utilize SPE to clean up the crude extract and remove interfering substances before further purification.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it extracted from sponges?

Q2: What are the key factors influencing the yield of secondary metabolites from sponges?

A2: The yield is influenced by a variety of factors, both biotic and abiotic. These include the sponge's geographical location, the season of collection, water temperature, interactions with neighboring organisms, and predation pressure.[5][6][7][8] The specific part of the sponge used for extraction can also be a factor, as some compounds are more concentrated in the periphery.[5]

Q3: Which solvent is best for this compound extraction?

Q4: How can I optimize my extraction protocol for maximum yield?

A4: Response Surface Methodology (RSM) is a powerful statistical tool for optimizing extraction conditions.[13][14] This method allows for the simultaneous evaluation of multiple variables, such as solvent concentration, extraction time, temperature, and solvent-to-solid ratio, to identify the optimal conditions for maximizing this compound yield.[13]

Q5: Could symbiotic microorganisms be the actual producers of this compound?

A5: It is highly possible. Many secondary metabolites isolated from marine invertebrates are actually produced by symbiotic microorganisms like bacteria and fungi.[1][15][16] This is an important consideration, as it opens up the possibility of cultivating the microbial symbiont to produce this compound in a more sustainable manner.

Data on Extraction Parameters

The following tables summarize quantitative data on the impact of different extraction parameters on the yield of secondary metabolites from marine sponges.

Table 1: Effect of Solvent Polarity on Extraction Yield

Solvent SystemPolarity IndexTypical Yield Range (% dry weight)Notes
n-Hexane0.11-5%Extracts non-polar compounds.
Dichloromethane3.13-10%Extracts moderately polar compounds.
Ethyl Acetate4.44-12%Extracts moderately polar compounds.
Methanol5.110-25%Extracts a broad range of polar compounds.[11]
Ethanol4.38-20%Effective for a wide range of compounds.[2]
Water10.215-30%Extracts highly polar compounds.[3]

Yields are generalized and can vary significantly based on the sponge species and other factors.

Table 2: Influence of Temperature on Extraction

Temperature RangeEffect on YieldEffect on Compound Diversity
Low (4-25°C)May require longer extraction times.Generally preserves thermolabile compounds and maximizes chemical diversity.[2]
Moderate (30-50°C)Can increase extraction efficiency.A study on sponge extracts showed similar chemical composition in this range.[2]
High (60-80°C)May increase yield for some compounds but risks degradation of others.Can lead to a decrease in the diversity of extracted compounds.[2]

Experimental Protocols

Protocol 1: General Maceration Extraction

  • Preparation: Wash the collected sponge with fresh water to remove salts and debris. Lyophilize (freeze-dry) the sponge material to a constant weight.

  • Grinding: Grind the dried sponge material into a fine powder using a blender or a mortar and pestle.

  • Extraction:

    • Place 10 g of the powdered sponge into a flask.

    • Add 100 mL of the chosen solvent (e.g., methanol).

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the sponge residue.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C.

Protocol 2: Optimization of Extraction using Response Surface Methodology (RSM)

  • Variable Selection: Identify the key variables affecting extraction yield, such as solvent concentration (e.g., 70-90% methanol in water), solvent-to-solid ratio (e.g., 10:1 to 30:1), extraction time (e.g., 4-16 hours), and temperature (e.g., 25-45°C).[13]

  • Experimental Design: Use a statistical software package to create an experimental design, such as a central composite design (CCD), with a set number of experimental runs that include different combinations of the selected variables.

  • Perform Extractions: Carry out the extractions for each run according to the experimental design.

  • Quantify Yield: Quantify the yield of this compound in each extract using a suitable analytical method (e.g., HPLC, LC-MS).

  • Data Analysis: Input the yield data into the RSM software and perform a multiple regression analysis to fit a polynomial equation to the experimental data.

  • Optimization: Use the software to generate response surfaces and contour plots to visualize the relationship between the variables and the yield. Determine the optimal conditions that maximize the predicted yield of this compound.[14]

  • Validation: Perform an extraction using the predicted optimal conditions to validate the model.

Visualizations

This compound Extraction Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification & Analysis Sponge Sponge Collection Wash Washing Sponge->Wash Dry Lyophilization Wash->Dry Grind Grinding Dry->Grind Solvent Solvent Addition Grind->Solvent Extract Maceration / Sonication Solvent->Extract Filter Filtration Extract->Filter Evap Solvent Evaporation Filter->Evap Crude Crude Extract Evap->Crude Purify Chromatography Crude->Purify This compound Pure this compound Purify->this compound Analyze Analysis (LC-MS, NMR) This compound->Analyze

Caption: A generalized workflow for the extraction and purification of this compound from marine sponges.

Troubleshooting Low Yield Start Low this compound Yield CheckSolvent Is the solvent optimal? Start->CheckSolvent CheckMethod Is the extraction method efficient? CheckSolvent->CheckMethod Yes SolventScreen Perform solvent screening (varying polarity) CheckSolvent->SolventScreen No CheckSponge Is the sponge source viable? CheckMethod->CheckSponge Yes OptimizeMethod Try alternative methods (UAE, MAE) CheckMethod->OptimizeMethod No CheckDegradation Is the compound degrading? CheckSponge->CheckDegradation Yes NewSource Analyze new sponge batch or location CheckSponge->NewSource No StabilityStudy Conduct temperature and pH stability tests CheckDegradation->StabilityStudy Yes

Caption: A decision tree for troubleshooting low this compound yield.

Factors Influencing Yield cluster_biological Biological Factors cluster_environmental Environmental Factors cluster_extraction Extraction Parameters Yield This compound Yield SpongeGenetics Sponge Genetics SpongeGenetics->Yield Symbionts Microbial Symbionts Symbionts->Yield IntraSponge Intra-Sponge Location (Periphery vs. Core) IntraSponge->Yield Geography Geographical Location Geography->Yield Season Seasonality Season->Yield Biotic Biotic Interactions (Neighbors, Predators) Biotic->Yield Solvent Solvent Choice Solvent->Yield Temperature Temperature Temperature->Yield Time Extraction Time Time->Yield Method Extraction Method Method->Yield

Caption: Factors influencing the final yield of this compound from sponges.

References

Technical Support Center: Enhancing Fulvinol Solubility for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "Fulvinol" is not widely available in public scientific literature. This guide provides general strategies and troubleshooting advice for improving the in vivo solubility and bioavailability of poorly soluble research compounds, referred to herein as "this compound." The principles and protocols described are based on established pharmaceutical sciences and are intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, shows high potency in in-vitro assays but fails to show efficacy in animal models. What could be the underlying issue?

A1: A significant discrepancy between in-vitro potency and in-vivo efficacy is often attributed to poor oral bioavailability. For a drug to be effective when administered orally, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to reach systemic circulation.[1][2] Low aqueous solubility is a primary reason for poor dissolution and, consequently, low bioavailability. It is crucial to assess the physicochemical properties of this compound, particularly its solubility and permeability, to diagnose the problem.

Q2: What are the initial steps to consider when trying to improve the bioavailability of a poorly soluble compound like this compound?

A2: The initial approach should focus on enhancing the compound's solubility and dissolution rate.[1][3] Key strategies include:

  • Formulation with Solubilizing Excipients: Using co-solvents, surfactants, or complexing agents to increase solubility.[4][5]

  • Particle Size Reduction: Decreasing the particle size to increase the surface area available for dissolution (e.g., micronization or nanosuspension).[1][3][5]

  • pH Adjustment: For ionizable compounds, modifying the pH of the vehicle can significantly enhance solubility.[3][4]

  • Lipid-Based Formulations: Encapsulating the drug in lipid systems can improve absorption, especially for highly lipophilic compounds.[6][7][8]

Q3: What is a co-solvent system, and when should I use it for my in vivo study?

A3: A co-solvent system is a mixture of a primary solvent (usually water) and one or more water-miscible organic solvents (co-solvents) used to increase the solubility of poorly soluble drugs.[4][9] This is often a rapid and straightforward approach for early-stage preclinical studies. Common co-solvents include PEG 400, propylene (B89431) glycol, ethanol, and DMSO.[10][11] This method is suitable for administering a compound in a solution form, which can help achieve more consistent and predictable absorption compared to a suspension.

Q4: When is a nanosuspension a better choice than a co-solvent formulation?

A4: A nanosuspension, which is a dispersion of pure drug nanocrystals stabilized by surfactants or polymers, is an excellent option when high drug loading is required or when the compound is sensitive to organic solvents.[12][13][14] Nanosuspensions enhance the dissolution rate by dramatically increasing the surface area of the drug.[12][15] They are particularly useful for toxicology studies where high doses are needed and can be a viable path towards a solid oral dosage form for later clinical development.[12][16]

Q5: How do cyclodextrins work to improve solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They can encapsulate a poorly soluble "guest" molecule, like this compound, within their cavity, forming an inclusion complex.[17][19] This complex has a higher apparent water solubility because the hydrophilic exterior of the cyclodextrin (B1172386) interacts favorably with water, effectively shielding the hydrophobic drug molecule.[17][20]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation of this compound upon dilution of a co-solvent stock solution into an aqueous vehicle. The drug concentration exceeds its solubility limit in the final vehicle. The co-solvent percentage is too low to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the percentage of the co-solvent in the final formulation (ensure it is within physiologically tolerable limits for the animal model).[11] 3. Add the co-solvent stock slowly to the aqueous vehicle while vortexing vigorously to promote rapid dispersion.[11] 4. Consider adding a precipitation inhibitor (e.g., HPMC, PVP).
Inconsistent plasma exposure (high variability) between animals. The formulation is not stable (e.g., drug precipitation or suspension settling). Inaccurate dosing due to high viscosity or non-homogeneity.1. For suspensions, ensure the formulation is uniformly re-suspended before each administration. 2. For solutions, confirm the drug remains fully dissolved at the dosing concentration and temperature. 3. Evaluate the physical and chemical stability of the formulation over the duration of the study. 4. Standardize the dosing procedure and the feeding schedule of the animals.
Low or no oral bioavailability despite improved solubility in the formulation. The compound may have low intestinal permeability (BCS Class IV). The compound is subject to significant first-pass metabolism in the gut wall or liver. The formulation does not perform well in the gastrointestinal environment (e.g., pH-dependent precipitation).1. Investigate the compound's permeability using in vitro models (e.g., Caco-2 assays). 2. Consider lipid-based drug delivery systems (e.g., SMEDDS), which can enhance lymphatic uptake and potentially bypass first-pass metabolism.[7][21] 3. Evaluate the drug's solubility in simulated gastric and intestinal fluids (SGF, SIF) to anticipate in vivo performance.
Particle aggregation or crystal growth in a nanosuspension during storage. Insufficient stabilizer concentration or an inappropriate stabilizer was used. Ostwald ripening is occurring, where larger particles grow at the expense of smaller ones.[14]1. Optimize the type and concentration of the stabilizer (e.g., use a combination of a steric stabilizer like HPMC and an ionic stabilizer like DOSS).[14] 2. Screen different polymers and surfactants to find the most effective combination for this compound. 3. Store the nanosuspension at a lower temperature (e.g., 4°C) to reduce the rate of particle growth.[16]

Data Presentation: Comparison of Formulation Strategies

The following data are hypothetical and serve as an example for a poorly soluble compound like this compound.

Table 1: Solubility of "this compound" in Various Excipients

Excipient / VehicleType"this compound" Solubility (mg/mL)Notes
Deionized WaterAqueous Vehicle< 0.001Practically insoluble.
Phosphate Buffered Saline (pH 7.4)Aqueous Vehicle< 0.001No significant pH effect on solubility.
PEG 400Co-solvent55Good solubilizing capacity.[10]
Propylene GlycolCo-solvent30Moderate solubilizing capacity.
DMSOCo-solvent> 100High solubility, but use in vivo should be limited due to potential toxicity.[10]
20% HP-β-CD in WaterComplexing Agent5.2Significant solubility enhancement via complexation.[10]
Labrasol®Surfactant / Oil85Suitable for lipid-based formulations.

Table 2: Performance of Different "this compound" Formulations

Formulation TypeCompositionMax Achievable Conc. (mg/mL)Particle Size (nm)Key AdvantageKey Disadvantage
Co-solvent 10% DMSO, 40% PEG 400, 50% Saline5N/A (Solution)Simple and fast to prepare.Potential for precipitation upon dilution; solvent toxicity concerns.
Cyclodextrin 10 mg/mL this compound in 30% (w/v) SBE-β-CD10N/A (Solution)Low toxicity; suitable for parenteral routes.High amounts of cyclodextrin required; can be expensive.
Nanosuspension 10% this compound, 1% HPMC, 0.05% DOSS100250High drug loading; suitable for oral and IV routes.Requires specialized equipment (homogenizer, mill); potential for instability.[12]
SMEDDS 10% this compound, 40% Labrasol®, 30% Cremophor®, 20% PG100< 100Enhances both solubility and absorption.[21]Complex formulation development; potential for GI irritation.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation

Objective: To prepare a simple solution of this compound for initial in vivo screening.

Methodology:

  • Prepare Organic Stock: Weigh the required amount of this compound. Dissolve it in a minimal volume of a strong co-solvent like DMSO or NMP to create a high-concentration stock solution (e.g., 100 mg/mL).

  • Prepare Vehicle Mixture: In a separate tube, prepare the final vehicle by mixing the other components. A common vehicle is a mixture of PEG 400 and an aqueous component (e.g., saline or water). For example, to make 10 mL of a 40% PEG 400 in water vehicle, mix 4 mL of PEG 400 with 6 mL of water.

  • Final Formulation: Slowly add the required volume of the organic stock solution to the vehicle mixture while vortexing vigorously. For example, to make a 5 mg/mL solution, add 50 µL of the 100 mg/mL DMSO stock to 950 µL of the 40% PEG 400 vehicle.

  • Observation: Ensure the final solution is clear and free of any precipitation. If precipitation occurs, the formulation must be optimized by adjusting concentrations.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

Objective: To increase the apparent water solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in water (e.g., 20-40% w/v). Warming the solution slightly can aid dissolution.

  • Add this compound: Add an excess amount of this compound powder to the HP-β-CD solution.

  • Equilibrate for Complexation: Tightly seal the container and place it on a rotating mixer or magnetic stirrer. Allow the mixture to equilibrate for 24-72 hours at room temperature to ensure maximum complex formation.[11]

  • Isolate Saturated Solution: After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, un-complexed this compound.

  • Quantify and Use: Carefully collect the supernatant. This is the saturated solution of the this compound-cyclodextrin complex. Determine the concentration of this compound using a suitable analytical method (e.g., HPLC-UV) before proceeding with in vivo dosing.

Protocol 3: Preparation of a Nanosuspension by Wet Media Milling

Objective: To produce a high-concentration, stable nanosuspension of this compound for oral or parenteral administration.

Methodology:

  • Prepare Dispersion Medium: Prepare an aqueous solution containing the chosen stabilizers. A common combination is 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) and 0.5% (w/v) Polysorbate 80.[16]

  • Create Pre-suspension: Disperse the this compound powder into the dispersion medium to create a coarse pre-suspension. A high-shear mixer (e.g., Ultra-Turrax) can be used for this step.

  • Milling: Add the pre-suspension and milling media (e.g., yttrium-stabilized zirconium oxide beads) to the milling chamber of a bead mill.

  • Process: Mill the suspension for several hours. The energy from the colliding beads will break down the coarse drug particles into the nanometer size range.[16] Periodically take samples to monitor the particle size distribution using a technique like laser diffraction or dynamic light scattering.

  • Harvest: Continue milling until the desired particle size is achieved (typically < 400 nm) and the size distribution is narrow. Separate the nanosuspension from the milling media.

  • Characterization: Characterize the final nanosuspension for particle size, zeta potential, drug content, and short-term stability before use.

Visualizations

G start Characterize this compound: - Aqueous Solubility - pKa, logP - Crystalline Form strategy Select Formulation Strategy start->strategy cosolvent Co-solvents (PEG 400, PG, DMSO) strategy->cosolvent Fast / Simple ph_adjust pH Adjustment (Buffers, Acid/Base) strategy->ph_adjust Ionizable Drug complexation Complexation (Cyclodextrins) strategy->complexation Moderate Solubility Needed lipid Lipid-Based (SMEDDS, Emulsions) strategy->lipid High logP nanosuspension Nanosuspension (Wet Milling) strategy->nanosuspension High Dose Needed evaluation Evaluate Formulation: - Concentration - Stability - In Vivo Tolerability cosolvent->evaluation ph_adjust->evaluation complexation->evaluation lipid->evaluation nanosuspension->evaluation invivo Proceed to In Vivo Study evaluation->invivo Pass optimize Optimize Formulation evaluation->optimize Fail optimize->strategy

Workflow for selecting a solubility enhancement strategy.

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Dimer RTK Dimerization & Autophosphorylation RTK->Dimer This compound This compound This compound->RTK Grb2 Grb2/SOS Dimer->Grb2 Ras Ras-GTP Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Response Cell Proliferation & Survival ERK->Response

Hypothetical signaling pathway inhibited by this compound.

G node1 Oral Bioavailability node2 Solubility node2->node1 node3 Permeability node3->node1 node4 Metabolism node4->node1 (First-Pass) node5 Formulation node5->node1 node5->node2 improves node6 Particle Size node6->node2 affects node7 Crystal Form node7->node2 affects node8 Co-solvents node8->node5 node9 Surfactants node9->node5

References

Technical Support Center: Managing Fulvinol-Induced Cytotoxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are investigating the therapeutic potential of Fulvinol and encountering challenges with its cytotoxicity in non-cancerous cell lines. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these issues and refine your research.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is an investigational compound whose precise mechanism of action is still under active investigation. Preliminary studies suggest that it may interfere with critical cellular processes such as DNA replication and cell division, leading to cell death. While this is a desirable outcome in cancer cells, these effects can also be observed in healthy, non-cancerous cells.

Q2: Is a certain level of cytotoxicity in non-cancerous cell lines expected with this compound?

A2: Some degree of cytotoxicity may be anticipated, particularly at higher concentrations, due to this compound's potent biological activity. However, significant cell death in non-cancerous cell lines at concentrations where cancer cell lines are minimally affected is considered "unexpected" and requires thorough investigation. The goal is to identify a therapeutic window where this compound selectively targets cancer cells while sparing normal cells.[1]

Q3: What are the initial steps to take when observing unexpected cytotoxicity in my non-cancerous cell lines?

A3: When faced with unexpected cytotoxicity, it is crucial to first rule out experimental error. This involves:

  • Verifying Compound Concentration: Double-check all calculations for dilutions and consider preparing a fresh stock solution of this compound.

  • Assessing Cell Health: Ensure that your non-cancerous cell lines are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).

  • Evaluating Solvent Toxicity: Confirm that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not contributing to the observed cytotoxicity. Typically, DMSO concentrations should be kept below 0.5%.[2]

  • Repeating the Experiment: A critical step is to repeat the experiment with freshly prepared reagents and cells to ensure the initial observation is reproducible.

Q4: Could the cytotoxicity assay itself be the source of the unexpected results?

A4: Yes, it's possible for the assay to produce artifacts. For example, the widely used MTT assay relies on mitochondrial function.[3] If this compound affects mitochondrial activity in non-cancerous cells without necessarily causing cell death, it could lead to a misleading interpretation of cytotoxicity. It is advisable to use a secondary, complementary assay that measures a different cell health parameter, such as membrane integrity (e.g., LDH assay), to validate your findings.[3][4][5]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered when assessing this compound's cytotoxicity.

High Cytotoxicity in Control (Vehicle-Treated) Non-Cancerous Cells
Potential Cause Recommended Action
Solvent Toxicity Decrease the final concentration of the solvent (e.g., DMSO) in the culture medium to a non-toxic level (typically <0.5%). Run a solvent-only toxicity control.[2]
Suboptimal Culture Conditions Ensure cells are seeded at an optimal density and are in the logarithmic growth phase. Avoid over-confluency, which can lead to spontaneous cell death.[2]
Contamination Visually inspect cell cultures for signs of microbial contamination. If suspected, discard the culture and start with a fresh, uncontaminated stock. Consider routine mycoplasma testing.
Reagent Issues Prepare fresh culture medium and assay reagents. Ensure proper storage and handling of all solutions.
High Variability Between Replicate Wells
Potential Cause Recommended Action
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify its calibration.
"Edge Effect" Evaporation from wells on the outer edges of the plate can concentrate media components and the test compound. To mitigate this, avoid using the outer wells of the assay plate for experimental samples and instead fill them with sterile PBS or media.[4]
Compound Precipitation Visually inspect the wells for any signs of compound precipitation. If observed, assess the solubility of this compound in your culture medium and consider using a lower concentration or a different solvent system.[2]
Pipetting Errors Ensure accurate and consistent pipetting of cells, this compound, and assay reagents.
This compound Appears More Toxic to Non-Cancerous Cells Than Cancer Cells
Potential Cause Recommended Action
Differential Metabolism Non-cancerous cells may metabolize this compound into a more toxic byproduct compared to cancer cells. Investigate the metabolic pathways in both cell types.
Off-Target Effects This compound may have off-target effects that are more pronounced in non-cancerous cells. Consider performing target validation studies.
Differential Expression of Target The molecular target of this compound may be more critical for the survival of the non-cancerous cell line than the cancer cell line.
Assay Interference As mentioned in the FAQs, the chosen cytotoxicity assay may be more sensitive to changes in the non-cancerous cells that are not directly related to cell death. Use an orthogonal assay to confirm the results.

Experimental Protocols

Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[4][5][6]

Materials:

  • 96-well clear-bottom assay plates

  • This compound stock solution

  • Cell culture medium (phenol red-free recommended for some kits)

  • LDH cytotoxicity assay kit (commercial kits are recommended)

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed non-cancerous cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include wells for vehicle control (cells with medium and the highest concentration of solvent) and a no-cell control (medium only).

  • Maximum LDH Release Control: To a set of wells with untreated cells, add the lysis buffer provided in the kit. This will serve as the positive control for 100% cytotoxicity.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol. Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the maximum LDH release control after subtracting the background absorbance from the no-cell control.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells, providing insights into the mechanism of cell death.

Materials:

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC/PI staining kit

  • Binding buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

  • Cell Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.

Data Presentation

Table 1: Comparative Cytotoxicity of this compound (IC50 Values)
Cell LineTypeThis compound IC50 (µM) after 48h
MCF-7Breast Cancer10.5
A549Lung Cancer15.2
MCF-10A Non-cancerous Breast Epithelial 25.8
BEAS-2B Non-cancerous Bronchial Epithelial 35.1

IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and are determined from dose-response curves.

Table 2: Apoptosis Induction by this compound in Non-Cancerous Cells (BEAS-2B)
Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control95.22.12.7
This compound (10 µM)85.68.36.1
This compound (25 µM)60.325.414.3
This compound (50 µM)35.140.224.7

Data obtained from Annexin V/PI flow cytometry analysis after 24 hours of treatment.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Culture Non-Cancerous and Cancer Cell Lines cell_seeding Seed Cells into Multi-well Plates cell_culture->cell_seeding treatment Treat Cells for 24, 48, 72 hours cell_seeding->treatment fulvinol_prep Prepare Serial Dilutions of this compound fulvinol_prep->treatment ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay apoptosis_assay Annexin V/PI Assay (Apoptosis/Necrosis) treatment->apoptosis_assay data_collection Collect Absorbance/ Fluorescence Data ldh_assay->data_collection mtt_assay->data_collection apoptosis_assay->data_collection ic50_calc Calculate IC50 Values data_collection->ic50_calc mechanism_id Determine Mechanism of Cell Death data_collection->mechanism_id

Caption: A generalized workflow for assessing the cytotoxicity of this compound.

troubleshooting_logic cluster_investigate Investigate Further start Unexpected Cytotoxicity in Non-Cancerous Cells check_exp Verify Experimental Setup: - this compound Concentration - Cell Health & Passage - Solvent Concentration start->check_exp repeat_exp Repeat Experiment with Fresh Reagents check_exp->repeat_exp is_reproducible Is the Cytotoxicity Reproducible? repeat_exp->is_reproducible orthogonal_assay Use Orthogonal Assay (e.g., LDH, Annexin V) is_reproducible->orthogonal_assay Yes end_artifact Result is likely an artifact. Re-evaluate initial assay. is_reproducible->end_artifact No mechanism_study Investigate Mechanism: - Off-target effects - Metabolism orthogonal_assay->mechanism_study mitigation_strategy Develop Mitigation Strategy: - Co-treatment - Delivery System mechanism_study->mitigation_strategy

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

signaling_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Potential Target DeathReceptor Death Receptor This compound->DeathReceptor Potential Target CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of potential apoptotic pathways affected by this compound.

References

Technical Support Center: Optimizing Dosage and Administration Routes for [Compound X] in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the User: The investigational compound "Fulvinol" could not be found in scientific literature for preclinical animal studies. Therefore, this technical support center has been created as a comprehensive and generalized guide for researchers working with a novel investigational compound, referred to herein as "[Compound X]". The principles, protocols, and troubleshooting advice provided are based on established methodologies in preclinical drug development.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose for [Compound X] in an animal study?

A: Determining a safe and potentially effective starting dose is a critical first step. The approach generally involves:

  • Literature Review: Search for published studies on compounds with similar structures or mechanisms of action to find existing dosing information in relevant animal models.[1]

  • In Vitro Data: Use in vitro efficacy data (e.g., IC50 or EC50) as a preliminary guide. However, direct conversion to an in vivo dose is not straightforward and requires further investigation.[1]

  • Dose Escalation Studies: If no prior data exists, a dose-range finding study is essential. This involves administering escalating doses of the compound to different groups of animals to identify the maximum tolerated dose (MTD).[2][3]

  • Allometric Scaling: If you have data from another animal species, you can use allometric scaling, which considers the body surface area (BSA) differences between species, to estimate an equivalent dose.[1] This method is a common starting point for interspecies dose extrapolation.[1]

Q2: What is the Maximum Tolerated Dose (MTD) and why is it important?

A: The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity or mortality over a specified period.[4][5] Determining the MTD is crucial because it helps establish a safe upper limit for dosage in longer-term efficacy and safety studies.[4]

Q3: Which administration route should I choose for [Compound X]?

A: The choice of administration route depends on the physicochemical properties of [Compound X], the research question, and the intended clinical application. Common routes in animal studies include:

  • Oral (PO): Administered via gavage.[6][7][8] This route is common if the intended human use is oral.

  • Intravenous (IV): Injected directly into a vein, providing 100% bioavailability.[9][10][11]

  • Intraperitoneal (IP): Injected into the abdominal cavity.

  • Subcutaneous (SC): Injected under the skin.

Q4: How do I prepare a formulation of [Compound X] for animal dosing?

A: The formulation will depend on the solubility of [Compound X] and the chosen administration route.

  • Aqueous Solutions: For water-soluble compounds, sterile saline or phosphate-buffered saline (PBS) are common vehicles.

  • Suspensions: For insoluble compounds, suspending agents like carboxymethylcellulose (CMC) or Tween 80 can be used for oral administration.[12]

  • Solutions for Injection: For IV administration, solubilizing agents such as DMSO, PEG400, or cyclodextrins may be necessary. It is critical to ensure the vehicle itself is non-toxic at the administered volume.[13]

Troubleshooting Guides

Issue Possible Cause Solution
High mortality or severe toxicity at the lowest dose in a dose-range finding study. The starting dose was too high; unexpected sensitivity in the chosen animal model.- Redesign the study with a much lower starting dose (e.g., 10-fold lower).- Review any in vitro cytotoxicity data to better inform the starting dose.- Ensure the formulation is not causing toxicity (e.g., vehicle toxicity).[1]
Inconsistent experimental results between animals receiving the same dose. Inaccurate dosing due to an inhomogeneous suspension.Stress from the administration procedure affecting the biological outcome.- Ensure the suspension is uniformly mixed (e.g., by vortexing) before dosing each animal.[12]- Handle animals gently and consistently to minimize stress. Consider habituating the animals to handling before the experiment begins.[12]
Difficulty administering [Compound X] via oral gavage (e.g., resistance, animal distress). Incorrect technique or inappropriate gavage needle size.- Ensure the gavage needle is the correct size for the animal and is free of burrs.[6]- Extend the animal's head and neck to create a straight line to the esophagus.[6]- Do not force the needle; if resistance is met, withdraw and try again.[6][7]
Low bioavailability of [Compound X] after oral administration. Poor absorption from the GI tract.High first-pass metabolism in the liver.- Consider using a different formulation to enhance solubility or absorption.- Investigate alternative administration routes (e.g., IV, IP, SC) to bypass the GI tract and first-pass metabolism.

Data Presentation

Table 1: Example Data Summary for a Dose-Range Finding Study of [Compound X]

Dose Group (mg/kg)Number of AnimalsClinical Signs of ToxicityBody Weight Change (Day 7)Mortality
Vehicle Control5 M / 5 FNone+5.2%0/10
105 M / 5 FNone+4.8%0/10
305 M / 5 FMild lethargy+2.1%0/10
1005 M / 5 FModerate lethargy, piloerection-3.5%1/10
3005 M / 5 FSevere lethargy, ataxia, hunched posture-12.7%5/10

Table 2: Example Pharmacokinetic Parameters of [Compound X] in Rats

ParameterIntravenous (IV) - 1 mg/kgOral (PO) - 10 mg/kg
Cmax (ng/mL) 950450
Tmax (h) 0.081.5
AUC₀-∞ (ng·h/mL) 15003000
t½ (h) 3.54.0
Bioavailability (%) 10020

Experimental Protocols

Protocol 1: Dose-Range Finding Study for [Compound X]

  • Animal Model: Select a suitable rodent species (e.g., Sprague-Dawley rats), with an equal number of male and female animals per group.[2]

  • Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control group. A common group size is 3-5 animals per sex.

  • Dose Selection: Select doses based on a logarithmic scale (e.g., 10, 30, 100, 300 mg/kg). The range should be wide enough to identify a no-effect level and a toxic level.

  • Administration: Administer [Compound X] via the chosen route (e.g., oral gavage) once daily for 7 days.

  • Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and daily thereafter).[1] Signs include changes in behavior, posture, fur, and activity.

  • Data Collection: Record body weights daily and any instances of morbidity or mortality.

  • Endpoint: At the end of the study, collect blood for clinical pathology and tissues for histopathological analysis.

Protocol 2: In Vivo Pharmacokinetic Study of [Compound X] in Rats

  • Animals: Use cannulated rats (e.g., with jugular vein cannulas) to facilitate serial blood sampling.

  • Drug Formulation and Administration:

    • Intravenous (IV) Group: Dissolve [Compound X] in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline). Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.[14]

    • Oral (PO) Group: Suspend [Compound X] in a vehicle like 0.5% methylcellulose. Administer a single dose (e.g., 10 mg/kg) by oral gavage.[14]

  • Blood Sampling:

    • IV Group: Collect blood samples (~0.2 mL) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[14]

    • PO Group: Collect blood samples at time points such as 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-dose.[14]

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of [Compound X] in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, bioavailability) using appropriate software.[15]

Mandatory Visualizations

signaling_pathway cluster_cell Cell Membrane Compound_X [Compound X] Receptor Receptor Compound_X->Receptor G_Protein G-Protein Receptor->G_Protein activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger produces Kinase_A Kinase A Second_Messenger->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression regulates

Caption: A hypothetical signaling pathway for [Compound X].

experimental_workflow cluster_planning Phase 1: Study Planning cluster_execution Phase 2: In-Life Execution cluster_analysis Phase 3: Analysis & Reporting Literature_Review Literature Review & In Vitro Data Analysis Dose_Selection Initial Dose Selection Literature_Review->Dose_Selection Protocol_Design Protocol Design & IACUC Approval Dose_Selection->Protocol_Design Animal_Acclimation Animal Acclimation Protocol_Design->Animal_Acclimation Dosing Dosing (IV or PO) Animal_Acclimation->Dosing Monitoring Clinical Observation & Body Weight Dosing->Monitoring Sampling Blood/Tissue Sampling Monitoring->Sampling Tox_Assessment Toxicity Assessment Monitoring->Tox_Assessment Bioanalysis Bioanalysis (LC-MS/MS) Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Final_Report Final Report PK_Analysis->Final_Report Tox_Assessment->Final_Report

Caption: General workflow for a preclinical animal study.

References

Technical Support Center: Troubleshooting Fulvinol Instability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues encountered with Fulvinol during long-term storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can contribute to the degradation of this compound during long-term storage?

A1: The stability of small molecules like this compound can be influenced by several environmental factors. Common causes of degradation in storage include:

  • Temperature: Elevated temperatures can accelerate chemical degradation reactions.[1]

  • Light: Exposure to UV or visible light can induce photolytic degradation.[1]

  • pH: The acidity or basicity of a solution can catalyze hydrolytic degradation.[1]

  • Oxidation: The presence of oxygen can lead to oxidative degradation of susceptible functional groups.[1][2]

  • Moisture: For solid forms, humidity can promote hydrolysis and other degradation pathways.[3]

Q2: I observed a loss of activity with my this compound stock solution. What are the immediate steps I should take?

A2: A loss of activity suggests potential degradation of your this compound stock. A systematic approach to troubleshooting is recommended.[4] Begin by evaluating the integrity of your stock solution, investigating its stability in your assay, and assessing for non-specific interactions.[4]

Q3: How can I determine if my this compound stock solution has precipitated?

A3: Visual inspection for cloudiness or solid particles is the initial step.[4] You can also centrifuge the solution and test the supernatant for activity; a loss of activity would suggest precipitation.[4] To mitigate precipitation, consider lowering the final concentration, including a small percentage of a compatible organic co-solvent, or adjusting the buffer system.[4]

Q4: What is a forced degradation study, and how can it help in understanding this compound's stability?

A4: A forced degradation study involves subjecting a drug substance to more severe conditions than accelerated stability testing to identify potential degradation products and pathways.[5] This helps in understanding the intrinsic stability of the molecule and in developing stability-indicating analytical methods.[5][6] The goal is typically to achieve 5% to 20% degradation of the active pharmaceutical ingredient (API).[6]

Troubleshooting Guides

Guide 1: Initial Assessment of this compound Instability

If you suspect instability in your this compound sample, follow this initial assessment workflow:

Step 1: Visual Inspection

  • Solid this compound: Check for any changes in color, appearance, or morphology.

  • This compound in Solution: Look for signs of precipitation, discoloration, or cloudiness.[4]

Step 2: Check Storage Conditions

  • Confirm that the storage temperature, light exposure, and container are as recommended.

  • Review the handling procedures to ensure there was no prolonged exposure to adverse conditions.

Step 3: Preliminary Analytical Check

  • If available, perform a quick analytical check using a technique like UV-Vis spectroscopy to see if the absorbance spectrum has changed.[7]

  • For a more detailed analysis, proceed to the advanced analytical troubleshooting guide.

Guide 2: Advanced Analytical Troubleshooting of this compound Instability

This guide provides a more in-depth analytical approach to investigating suspected degradation.

Step 1: Stock Solution Quality Control

  • Objective: To assess the purity and concentration of the this compound stock solution.[4]

  • Method: Use a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to analyze the stock solution.[4][7]

  • Procedure:

    • Prepare a fresh calibration curve with a trusted standard of this compound.

    • Inject your stored stock solution.

    • Compare the chromatogram of the stored sample to that of a freshly prepared solution. Look for a decrease in the main this compound peak area and the appearance of new peaks, which could be degradation products.[4]

Step 2: Forced Degradation Studies

  • Objective: To identify potential degradation pathways and products under stress conditions.[5][6]

  • Methodology: Expose this compound to various stress conditions as outlined in the experimental protocols section. The target degradation is typically between 5-20%.[6]

Step 3: Long-Term Stability Testing

  • Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.[8][9]

  • Methodology: Store aliquots of this compound under the proposed long-term storage conditions and test at specified time intervals as detailed in the experimental protocols.[3]

Data Presentation

Table 1: Example Data from a Forced Degradation Study of this compound

Stress ConditionDurationTemperature% Degradation of this compoundNumber of Degradation Products
Acid Hydrolysis (0.1 M HCl)24 hours70°C15.2%2
Base Hydrolysis (0.1 M NaOH)24 hours70°C8.5%1
Oxidation (3% H₂O₂)24 hoursRoom Temp19.8%3
Thermal Degradation7 days80°C12.1%2
Photostability (Visible Light)7 daysRoom Temp5.5%1
Photostability (UV Light)7 daysRoom Temp9.7%2

Table 2: Example Data from a Long-Term Stability Study of this compound (Stored at 4°C, Protected from Light)

Time PointPurity by HPLC (%)Appearance
Initial (t=0)99.8%White Powder
3 Months99.7%No Change
6 Months99.5%No Change
12 Months99.2%No Change
24 Months98.5%No Change

Experimental Protocols

Protocol 1: Forced Degradation Studies
  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M hydrochloric acid. Heat the solution at 70°C and sample at various time points (e.g., 0, 6, 12, 24 hours) for HPLC analysis.[2]

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M sodium hydroxide. Heat the solution at 70°C and sample at various time points for HPLC analysis.[2]

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature in the dark and sample at various time points for HPLC analysis.[2]

  • Thermal Degradation: Place solid this compound in a temperature-controlled oven at 80°C. Sample at various time points (e.g., 1, 3, 7 days) for HPLC analysis.[2]

  • Photolytic Degradation: Expose solid this compound to a light source providing both visible and UV output (e.g., 1.2 million lux-hours visible and 200 watt-hours/m² UV).[2] Keep a control sample in the dark. Sample at the end of the exposure for HPLC analysis.

Protocol 2: Long-Term Stability Testing
  • Objective: To establish a re-test period for this compound under defined storage conditions.

  • Procedure:

    • Package this compound in a container closure system that simulates the proposed storage and distribution packaging.[3]

    • Store the samples under the recommended long-term storage conditions (e.g., 2-8°C, protected from light).

    • Test the samples at regular intervals. A typical frequency is every 3 months for the first year, every 6 months for the second year, and annually thereafter.[3]

    • At each time point, analyze the samples for purity, appearance, and any other relevant physical or chemical properties.

Mandatory Visualizations

G cluster_observe Observation cluster_investigate Investigation cluster_actions Actions & Decisions observe Loss of Activity or Inconsistent Results check_stock Step 1: Evaluate Stock Solution Integrity observe->check_stock is_degraded Degraded? check_stock->is_degraded HPLC analysis check_assay Step 2: Investigate Solution Stability in Assay is_unstable_assay Unstable in Assay? check_assay->is_unstable_assay Time-course analysis check_interactions Step 3: Assess for Non-Specific Interactions is_precipitated Precipitated? is_degraded->is_precipitated No prepare_fresh Prepare Fresh Stock is_degraded->prepare_fresh Yes is_precipitated->check_assay No optimize_solubility Optimize Solubility (e.g., co-solvent) is_precipitated->optimize_solubility Yes is_unstable_assay->check_interactions No modify_assay Modify Assay Buffer or Incubation Time is_unstable_assay->modify_assay Yes problem_solved Problem Resolved prepare_fresh->problem_solved optimize_solubility->problem_solved modify_assay->problem_solved

Caption: Troubleshooting workflow for this compound instability.

G cluster_pathway Hypothetical Signaling Pathway for this compound receptor Receptor Tyrosine Kinase (e.g., EGFR) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation This compound This compound This compound->raf Inhibition

Caption: Hypothetical MAPK signaling pathway inhibited by this compound.

References

Technical Support Center: Enhancing the Resolution of Fulvinol in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of Fulvinol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this complex marine-derived polyacetylene.

Troubleshooting Guide

This section addresses specific issues you may encounter during your chromatographic experiments with this compound.

Issue 1: Poor Resolution Between this compound and Impurities

Poor resolution, where peaks overlap, is a common challenge, especially with complex samples.

  • Possible Causes & Solutions:

    CauseRecommended Action
    Inappropriate Mobile Phase Strength For reversed-phase HPLC, increase the aqueous portion of the mobile phase to increase retention and improve separation.[1][2]
    Suboptimal Solvent Choice Switch the organic modifier. If using acetonitrile (B52724), try methanol (B129727), or vice versa. Different solvents can alter selectivity.[1]
    Inadequate Column Chemistry If using a standard C18 column, consider a different stationary phase. A C30 column may provide better shape selectivity for long-chain molecules like this compound. Phenyl-hexyl columns can also offer alternative selectivity.
    Flow Rate Too High Decrease the flow rate. This can lead to narrower peaks and improved resolution, though it will increase run time.[3]
    Temperature Not Optimized Vary the column temperature. Increasing the temperature can improve efficiency and decrease viscosity, while decreasing it can increase retention.[3]

Issue 2: Peak Tailing of the this compound Peak

Peak tailing, an asymmetrical peak shape with a drawn-out trailing edge, can compromise quantification and resolution.

  • Possible Causes & Solutions:

    CauseRecommended Action
    Secondary Interactions with Silanols Add a small amount of a competitive base (e.g., triethylamine) or an acidic modifier (e.g., formic acid or trifluoroacetic acid) to the mobile phase to mask active silanol (B1196071) groups on the silica (B1680970) support. Operating at a lower pH can also help.
    Column Overload Reduce the sample concentration or the injection volume.[4]
    Column Contamination Flush the column with a strong solvent (e.g., isopropanol) to remove strongly retained compounds. If the problem persists, the column may need to be replaced.
    Mismatched Sample Solvent Dissolve the this compound sample in a solvent that is weaker than or equal in strength to the initial mobile phase.[3]

Issue 3: Broad this compound Peaks

Broad peaks can be a sign of poor column efficiency or extra-column volume.

  • Possible Causes & Solutions:

    CauseRecommended Action
    Large Extra-Column Volume Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.
    Column Degradation Replace the column if it has been used extensively or under harsh conditions. A decrease in theoretical plates is an indicator of a failing column.
    High Flow Rate As with poor resolution, a high flow rate can lead to peak broadening. Try reducing the flow rate.[3]
    Inappropriate Mobile Phase Viscosity High viscosity mobile phases can hinder mass transfer. Consider switching to a less viscous solvent (e.g., acetonitrile instead of methanol) or increasing the column temperature.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A: For a large, predominantly non-polar molecule like this compound, a reversed-phase HPLC method is recommended. Start with a C18 or C30 column and a gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol.[2][5][6] A typical starting gradient could be from 70% organic solvent to 100% organic solvent over 20-30 minutes.

Q2: How can I improve the selectivity (α) of my separation?

A: Selectivity is the most powerful factor for improving resolution.[1] To change selectivity, you can:

  • Change the organic solvent in the mobile phase (e.g., from methanol to acetonitrile).

  • Change the stationary phase (e.g., from C18 to C30 or a phenyl-based column).

  • Adjust the mobile phase pH if your molecule has ionizable groups (though this compound is neutral, this can affect interacting impurities).

  • Modify the column temperature.

Q3: Should I use isocratic or gradient elution for this compound analysis?

A: For method development and analyzing complex mixtures containing this compound and impurities of varying polarities, gradient elution is generally preferred.[1] A gradient allows for the elution of a wider range of compounds with good peak shape in a reasonable time. Once the method is optimized, an isocratic method might be suitable for routine analysis if the target peaks are well-resolved.

Q4: What detection method is suitable for this compound?

A: this compound's structure contains multiple conjugated double and triple bonds, which should allow for UV-Vis detection. A photodiode array (PDA) detector would be beneficial to determine the optimal detection wavelength and to check for peak purity. For more sensitive and specific detection, mass spectrometry (MS) can be coupled with HPLC.[7]

Experimental Protocols

Protocol 1: High-Resolution Reversed-Phase HPLC for this compound

This protocol provides a starting point for achieving high-resolution separation of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C30 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program 70% B to 100% B over 30 minutes, hold at 100% B for 5 minutes, return to 70% B and equilibrate for 10 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA Detector, 220-400 nm (monitor at the wavelength of maximum absorbance for this compound)
Injection Volume 10 µL
Sample Preparation Dissolve this compound standard or extract in a 70:30 mixture of acetonitrile and water. Filter through a 0.22 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Dissolve this compound in Mobile Phase A/B Mix s2 Filter Sample (0.22 µm filter) s1->s2 h1 Inject Sample s2->h1 h2 Gradient Elution (C30 Column) h1->h2 h3 PDA Detection h2->h3 d1 Integrate Peaks h3->d1 d2 Assess Resolution and Peak Shape d1->d2

Caption: Experimental workflow for the HPLC analysis of this compound.

troubleshooting_logic cluster_selectivity Selectivity (α) Adjustment cluster_efficiency Efficiency (N) Improvement cluster_retention Retention (k') Optimization start Poor Resolution Observed sel1 Change Organic Solvent (MeOH <-> ACN) start->sel1 sel2 Change Stationary Phase (C18 -> C30/Phenyl) start->sel2 eff1 Decrease Flow Rate start->eff1 eff2 Optimize Temperature start->eff2 ret1 Increase Aqueous Content in Mobile Phase start->ret1 end Resolution Improved sel1->end sel2->end eff1->end eff2->end ret1->end

Caption: Troubleshooting logic for improving the resolution of this compound.

References

Technical Support Center: Minimizing Batch-to-Batch Variability of Fulvinol Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Fulvinol, a bioactive polyacetylenic alcohol isolated from marine sponges. Our goal is to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize batch-to-batch variability in your experiments, ensuring the consistency and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch variability a concern?

This compound is a polyacetylenic alcohol, specifically (4E,11Z,23Z,35Z,42E)-hexatetraconta-4,11,23,35,42-pentaen-1,45-diyne-3,44-diol, a secondary metabolite isolated from marine sponges. Like many natural products, extracts containing this compound are susceptible to batch-to-batch variability. This inconsistency in the chemical profile and concentration of the active compound can significantly impact the reproducibility of biological assays and hinder the drug development process.

Q2: What are the primary sources of batch-to-batch variability in this compound extracts?

The main sources of variability in the extraction of this compound from marine sponges can be categorized into three areas:

  • Biological and Environmental Variability of the Source Organism: The chemical composition of marine sponges can vary depending on their geographical location, depth, water temperature, nutrient availability, and the presence of symbiotic microorganisms.

  • Inconsistencies in the Extraction and Purification Process: Variations in the collection, handling, and storage of the sponge material, as well as inconsistencies in the extraction solvent, temperature, pressure, and duration, can lead to different extraction yields and purity of this compound.

  • Post-Extraction Handling and Storage: The stability of this compound extracts can be affected by factors such as exposure to light, temperature fluctuations, and oxidation during storage.

Q3: What are the known biological activities of this compound and similar marine polyacetylenes?

Polyacetylenes isolated from marine sponges have been reported to exhibit a range of biological activities, primarily cytotoxic and anti-inflammatory effects.[1][2][3][4] These compounds have been shown to induce apoptosis in cancer cell lines and inhibit inflammatory pathways.[4][5] While the specific mechanisms of this compound are still under investigation, it is plausible that it shares similar biological activities with other marine polyacetylenes.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues that contribute to batch-to-batch variability in this compound extracts.

Issue 1: Inconsistent Bioactivity Between Batches

Possible Causes and Solutions

Possible Cause Troubleshooting Steps Recommended Action
Variability in Raw Material 1. Review collection data: Compare the geographical location, depth, and time of collection for each batch of marine sponge. 2. Macroscopic and microscopic examination: Visually inspect the sponge samples for any noticeable differences in morphology or color. 3. Chemical fingerprinting: Perform preliminary analysis (e.g., TLC, HPLC-UV) on a small sample of the raw material from each batch to compare their chemical profiles.1. Source sponge material from the same geographical location and depth whenever possible. 2. Establish a standardized protocol for the collection and initial processing of the sponge material. 3. Create a reference library of chemical fingerprints for accepted raw material batches.
Inconsistent Extraction Protocol 1. Review extraction parameters: Verify that the solvent system, temperature, extraction time, and solvent-to-solid ratio were identical for all batches. 2. Equipment calibration: Ensure that all equipment used in the extraction process (e.g., balances, temperature probes) is properly calibrated.1. Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for the entire extraction and purification process. 2. Maintain a detailed batch record for each extraction, documenting all parameters.
Degradation of this compound 1. Review storage conditions: Check the storage temperature, light exposure, and atmosphere (e.g., presence of inert gas) for each batch of extract. 2. Perform stability studies: Analyze the purity of the extracts at different time points to assess degradation.1. Store this compound extracts in amber vials under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below. 2. Avoid repeated freeze-thaw cycles. Aliquot extracts into smaller volumes for single-use.
Issue 2: Variations in this compound Purity and Yield

Possible Causes and Solutions

Possible Cause Troubleshooting Steps Recommended Action
Incomplete Extraction 1. Analyze the residual sponge material: Perform a small-scale re-extraction of the spent sponge material to check for remaining this compound. 2. Evaluate particle size: Assess the consistency of the particle size of the ground sponge material.1. Optimize the extraction time and temperature to ensure complete extraction. 2. Standardize the grinding procedure to achieve a uniform particle size.
Inefficient Purification 1. Review chromatography parameters: For column chromatography, check the stationary phase, mobile phase gradient, and flow rate for consistency. For HPLC, verify the column type, mobile phase composition, and gradient profile. 2. Analyze fractions: Re-analyze adjacent fractions from the purification process to ensure that no this compound was inadvertently discarded.1. Develop a robust and validated purification protocol. 2. Use high-quality, consistent stationary phases for chromatography.
Co-elution of Impurities 1. Analyze the purified this compound by a secondary analytical method (e.g., LC-MS, NMR) to identify any co-eluting impurities. 2. Adjust the purification method to improve the resolution between this compound and the identified impurities.1. Modify the mobile phase composition or gradient in the chromatographic separation. 2. Consider using a different stationary phase or a multi-step purification process.

Experimental Protocols

Protocol 1: Standardized Extraction of this compound from Marine Sponge
  • Preparation of Raw Material:

    • Thaw the frozen marine sponge sample at 4°C.

    • Cut the sponge into small pieces (approx. 1 cm³) and freeze-dry until a constant weight is achieved.

    • Grind the freeze-dried sponge material into a fine powder using a cryogenic grinder.

  • Solvent Extraction:

    • Macerate the powdered sponge material in a 1:1 mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) (10 mL/g of dry weight) at room temperature for 24 hours with constant stirring.

    • Filter the extract and repeat the extraction process on the residue two more times.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a 9:1 mixture of MeOH and water and partition against an equal volume of hexane (B92381) three times to remove nonpolar lipids. . Evaporate the MeOH/water layer to obtain a partially purified extract.

Protocol 2: Quality Control of this compound Extracts by HPLC-UV
  • Sample Preparation:

    • Accurately weigh 1 mg of the dried this compound extract and dissolve it in 1 mL of MeOH to prepare a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 60% B to 100% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Compare the retention time and peak area of the this compound peak across different batches.

    • Calculate the relative purity of this compound in each extract.

Visualization of Potential Signaling Pathways

Disclaimer: The following signaling pathways are based on the known biological activities of similar polyacetylenic compounds isolated from marine sponges. The specific pathways affected by this compound require experimental validation.

Potential Apoptotic Pathway

Many cytotoxic compounds from marine sponges induce apoptosis in cancer cells. A common pathway involves the activation of caspases, which are key mediators of programmed cell death.

Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Activates Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Caspase3 Pro-caspase-3 Active_Caspase9->Caspase3 Cleaves Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: Potential intrinsic apoptosis pathway induced by this compound.

Potential Anti-inflammatory Pathway (NF-κB Inhibition)

Anti-inflammatory compounds often target the NF-κB signaling pathway, a key regulator of the inflammatory response.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates This compound This compound This compound->IKK Inhibits

Caption: Potential inhibition of the NF-κB pathway by this compound.

By implementing these standardized protocols, troubleshooting guides, and quality control measures, researchers can significantly reduce batch-to-batch variability in this compound extracts, leading to more reliable and reproducible scientific outcomes.

References

Strategies to reduce off-target effects of Fulvinol in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fulvinol

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides strategies to identify, characterize, and mitigate the off-target effects of this compound, a hypothetical ATP-competitive kinase inhibitor targeting Epidermal Growth Factor Receptor (EGFR). The principles and protocols outlined here are broadly applicable to small molecule inhibitor research.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

A1: Off-target effects occur when this compound binds to and modulates the activity of kinases other than its intended target, EGFR.[1] These unintended interactions can lead to misinterpretation of experimental results, where an observed cellular phenotype may be incorrectly attributed to EGFR inhibition.[1] Furthermore, off-target effects can cause cellular toxicity, complicating the assessment of this compound's specific on-target activity.[1]

Q2: I'm observing a cellular phenotype that doesn't align with the known function of EGFR. How can I determine if this is an off-target effect?

A2: This is a strong indicator of potential off-target activity. A robust method to verify this is to perform a rescue experiment.[2] If overexpressing a drug-resistant mutant of EGFR reverses the observed phenotype, the effect is likely on-target.[2] If the phenotype persists, it is probably due to the inhibition of one or more off-target kinases.[2]

Q3: My biochemical (in vitro) and cell-based assay results with this compound are inconsistent. What could be the cause?

A3: Discrepancies between these assay types are common. A primary reason is the difference in ATP concentrations; biochemical assays often use low ATP levels, which may not reflect the high intracellular ATP concentrations that can compete with ATP-competitive inhibitors like this compound.[2][3] Other factors could include poor cell permeability of this compound or low expression and activity of the target kinase in your chosen cell line.[2]

Q4: How can I proactively identify potential off-target effects of this compound?

A4: A crucial step is to perform a kinase selectivity profile by screening this compound against a large panel of kinases.[2] Several commercial services offer comprehensive kinase profiling, which can provide data on this compound's inhibitory activity against hundreds of kinases.[4][5][6][7] This allows for the early identification of potential off-target interactions.

Q5: What are the best practices for designing experiments to minimize the impact of this compound's off-target effects?

A5: To reduce the influence of off-target effects, use the lowest effective concentration of this compound that still engages EGFR.[1][2] It is also beneficial to use a structurally similar but inactive analog of this compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.[1]

Troubleshooting Guide

Issue Potential Cause Suggested Action
High background signal in kinase assay Compound interference with detection reagents.Run a "no enzyme" control experiment. If a signal is still observed and is dependent on the this compound concentration, it suggests direct interference with the assay's detection method.[8]
Compound aggregation.Repeat the kinase assay with and without a detergent like 0.01% Triton X-100. A significant shift in potency can indicate aggregation.[8]
Lack of expected biological effect Poor cell permeability of this compound.Co-incubate cells with an efflux pump inhibitor (e.g., verapamil) to see if cellular potency increases.[2]
Low expression or activity of EGFR in the cell line.Verify the expression and phosphorylation status of EGFR in your cell model using Western blotting.[2]
Compound instability or degradation.Verify the integrity and concentration of your this compound stock solution using analytical methods like HPLC-MS. Prepare fresh dilutions for each experiment.[9]
Inconsistent IC50 values between experiments Variability in ATP concentration.Maintain a consistent ATP concentration across all experiments, ideally close to the Km value for the kinase.[3][10]
Kinase reaction is not in the linear range.Perform a time-course experiment to determine the optimal reaction time where substrate consumption is minimal.[3][10]

Quantitative Data Summary

Table 1: Hypothetical Kinase Selectivity Profile of this compound

This table illustrates the inhibitory activity of this compound against its primary target (EGFR) and a selection of common off-target kinases.

Kinase Target IC50 (nM) Assay Type
EGFR (On-Target) 15 Biochemical (TR-FRET)
SRC250Biochemical (TR-FRET)
LCK400Biochemical (TR-FRET)
VEGFR2600Biochemical (TR-FRET)
PDGFRβ850Biochemical (TR-FRET)
ABL1>10,000Biochemical (TR-FRET)

Table 2: Comparison of this compound Potency in Different Assay Formats

This table highlights potential discrepancies in this compound's potency when measured in biochemical versus cellular assays.

Assay Type This compound IC50 (nM) Key Assay Parameter
Biochemical Assay1510 µM ATP
Cellular Assay (Target Engagement)150Intracellular ATP (~1-10 mM)
Cellular Assay (Phenotypic)20024-hour incubation

Key Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify on- and off-targets.[1]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound to generate a range of concentrations for IC50 determination.[1]

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.[1]

  • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.[1]

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).[1]

  • Detection: Add the detection reagent to stop the reaction and generate a signal (e.g., luminescence or fluorescence).

  • Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[1]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound in a cellular environment.[1][11] CETSA is based on the principle that drug binding stabilizes the target protein, increasing its melting temperature.[11]

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.[1]

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1]

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein (EGFR) in the supernatant using a specific detection method like Western blotting or ELISA.[11]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 3: Phospho-Kinase Antibody Array

Objective: To assess the effect of this compound on the phosphorylation status of multiple kinases and their substrates simultaneously within a cell.

Methodology:

  • Cell Lysis: Treat cells with this compound or a vehicle control, then lyse the cells using a buffer containing protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of the lysates.[12]

  • Array Incubation: Dilute the cell lysates and incubate them with the phospho-kinase antibody array membrane, which has capture antibodies for various phosphorylated proteins spotted on it.[12]

  • Detection: Wash the membrane and incubate with a detection antibody cocktail, followed by a streptavidin-HRP conjugate and chemiluminescent detection reagents.[12]

  • Data Analysis: Capture the chemiluminescent signal using an imaging system. The signal intensity of each spot is proportional to the amount of the specific phosphorylated protein in the sample.

Visualizations

Fulvinol_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation PDGFR PDGFR Migration Cell Migration PDGFR->Migration VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis This compound This compound This compound->EGFR On-Target Inhibition This compound->PDGFR Off-Target Inhibition This compound->VEGFR Off-Target Inhibition

Caption: On- and off-target effects of this compound on signaling pathways.

Off_Target_Workflow start Start: Unexpected Phenotype Observed kinase_screen Kinase Selectivity Screening start->kinase_screen cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa phospho_array Phospho-Kinase Array start->phospho_array data_analysis Data Analysis: Identify Off-Targets kinase_screen->data_analysis rescue_exp Rescue Experiment (Resistant Mutant) cetsa->rescue_exp phospho_array->data_analysis rescue_exp->data_analysis conclusion_off Conclusion: Phenotype is Off-Target data_analysis->conclusion_off Off-targets identified & rescue fails conclusion_on Conclusion: Phenotype is On-Target data_analysis->conclusion_on No significant off-targets & rescue successful

Caption: Experimental workflow for investigating off-target effects.

Troubleshooting_Logic issue Issue: Inconsistent IC50 cause1 Variable ATP Concentration? issue->cause1 cause2 Reaction Not in Linear Range? cause1->cause2 No solution1 Standardize ATP Concentration cause1->solution1 Yes cause3 Compound Degradation? cause2->cause3 No solution2 Optimize Reaction Time cause2->solution2 Yes solution3 Verify Compound Integrity (HPLC-MS) cause3->solution3 Yes

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Refining Fulvinol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining synthetic routes to improve Fulvinol purity.

Troubleshooting Guide: Common Issues in this compound Synthesis

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Crude this compound Incomplete reaction; Sub-optimal reaction temperature; Impure starting materials.Monitor reaction progress using TLC or LC-MS to ensure completion. Optimize temperature and reaction time. Ensure the purity of starting materials using appropriate analytical techniques.[1]
Presence of Starting Material in Product Insufficient reaction time; Inefficient purification.Increase reaction time and continue to monitor. Employ a more effective purification method such as column chromatography with a carefully selected solvent system.[2][3]
Multiple Unidentified Impurities Side reactions; Degradation of product or intermediates.Optimize reaction conditions (temperature, solvent, catalyst) to minimize side reactions. Consider performing the reaction under an inert atmosphere if degradation is suspected.
Poor Crystallization Incorrect solvent choice; Solution is not saturated; Cooling too rapidly.Select a solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures.[2] Use a minimal amount of hot solvent to create a saturated solution. Allow the solution to cool slowly to facilitate the formation of pure crystals.[2]
Oily Product Instead of Solid Presence of impurities preventing crystallization; Residual solvent.Purify the crude product using column chromatography before attempting crystallization. Ensure all solvent is removed under vacuum. If the product is known to be an oil at room temperature, this may be expected.

Frequently Asked Questions (FAQs)

A list of common questions regarding this compound synthesis and purity.

1. What is the most effective method for purifying crude this compound?

The most effective purification method depends on the nature of the impurities. For closely related impurities, column chromatography is often the most successful technique.[3] For removing insoluble impurities and achieving high purity of a solid product, recrystallization is a highly effective and common method.[2]

2. How can I improve the resolution between this compound and impurities during liquid chromatography?

To enhance peak resolution in liquid chromatography, you can optimize the mobile phase composition, adjust the flow rate, or use a column with a different stationary phase. Lengthening the purification run can also achieve greater separation, though this may decrease throughput.[3]

3. What are the key parameters to consider when developing a crystallization procedure for this compound?

The critical parameters for crystallization are solvent selection, ensuring the solution is saturated, and the rate of cooling.[2] The ideal solvent will dissolve the compound when hot but not at room temperature. Slow cooling is crucial for forming pure crystals and leaving impurities in the solution.[2]

4. How can I confirm the purity of my final this compound product?

Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for quantitative purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities. Thin Layer Chromatography (TLC) is a quick method to qualitatively assess purity.

Experimental Protocols

Protocol 1: General Recrystallization for this compound Purification
  • Solvent Selection: Test the solubility of crude this compound in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the selected hot solvent to dissolve it completely.

  • Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.[2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Flash Column Chromatography for this compound Purification
  • Stationary Phase and Mobile Phase Selection: Based on TLC analysis, select an appropriate stationary phase (e.g., silica (B1680970) gel) and a solvent system (mobile phase) that provides good separation between this compound and its impurities.

  • Column Packing: Pack a glass column with the selected stationary phase as a slurry in the mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the top of the column.

  • Elution: Pass the mobile phase through the column under positive pressure, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow start Crude this compound Synthesis purification Purification Step start->purification recrystallization Recrystallization purification->recrystallization Solid Product chromatography Column Chromatography purification->chromatography Oily or Complex Mixture analysis Purity Analysis (HPLC, LC-MS, NMR) recrystallization->analysis chromatography->analysis pure_product Pure this compound (>99%) analysis->pure_product Purity Met fail Impure Product (<99%) analysis->fail Purity Not Met fail->purification Re-purify

Caption: A workflow diagram for the purification and analysis of this compound.

troubleshooting_logic start This compound Synthesis Complete check_purity Assess Purity (TLC/LC-MS) start->check_purity is_pure Is Purity >99%? check_purity->is_pure pure Final Product is_pure->pure Yes impure Identify Impurities is_pure->impure No starting_material Starting Material Present? impure->starting_material side_products Side Products Present? starting_material->side_products No optimize_reaction Optimize Reaction Conditions (Time, Temp) starting_material->optimize_reaction Yes re_purify Re-purify (e.g., Column Chromatography) side_products->re_purify Yes optimize_reaction->start re_purify->check_purity

Caption: A logical diagram for troubleshooting this compound synthesis purity issues.

References

Managing Fulvinol degradation in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fulvinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing this compound degradation in various solvent systems. Here you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical stability of this compound?

A1: this compound is a complex organic molecule with several functional groups susceptible to degradation. Its stability is significantly influenced by factors such as pH, temperature, light, and the solvent system used.[1][2] Key structural features to consider are its ester linkage, which is prone to hydrolysis, and its phenolic hydroxyl groups, which can be susceptible to oxidation.

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: For short-term use, it is recommended to prepare fresh solutions of this compound. If storage of a solution is necessary, use a dry, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) and store at -20°C or -80°C in tightly sealed, light-protecting containers.[2] Protic solvents like methanol (B129727) and ethanol, as well as aqueous buffers, can contribute to degradation, especially at non-neutral pH.[2]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound is highly pH-dependent. The ester functional group is susceptible to both acid- and base-catalyzed hydrolysis.[3] Generally, neutral or slightly acidic conditions (pH 4-6) are preferred to minimize hydrolysis. Alkaline conditions (pH > 8) will significantly accelerate the degradation of the ester linkage.

Q4: What are the primary degradation pathways for this compound?

A4: The two primary degradation pathways for this compound are believed to be:

  • Hydrolysis: Cleavage of the ester bond, particularly in the presence of water and at non-neutral pH, to yield two separate molecules.

  • Oxidation: The phenolic moieties are susceptible to oxidation, which can be accelerated by exposure to air, metal ions, or light.[1][3] This can lead to the formation of colored degradation products.

Q5: How can I monitor the degradation of this compound in my experiments?

A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and effective method for monitoring this compound stability.[4][5][6] A stability-indicating HPLC method should be developed to separate the intact this compound from its degradation products.[5] The decrease in the peak area of the parent compound over time can be used to quantify degradation.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound purity observed in HPLC analysis. 1. Inappropriate Solvent: Use of protic solvents (e.g., methanol, ethanol) or aqueous buffers at non-optimal pH.[2]1. Switch to a dry, aprotic solvent like DMSO or DMF for stock solutions. Prepare final dilutions in aqueous buffers immediately before use.
2. High Temperature: Storage of solutions at room temperature or 4°C for extended periods.[2]2. Store stock solutions at -20°C or -80°C. Keep working solutions on ice during experiments.
3. Light Exposure: this compound may be sensitive to light.[1]3. Protect samples from light using amber vials or by covering them with aluminum foil.
Inconsistent results in stability studies. 1. Variable Storage Conditions: Inconsistent temperature, light exposure, or container types.1. Standardize storage protocols. Use consistent containers and ensure all samples are stored under identical conditions.
2. Solvent Evaporation: Improperly sealed vials leading to changes in concentration.2. Use high-quality, tightly sealing vials. For long-term studies, consider using parafilm to seal the caps.
3. Contamination: Presence of trace metals or other impurities in the solvent that can catalyze degradation.3. Use high-purity, HPLC-grade solvents.
Appearance of unexpected peaks in the chromatogram. 1. Formation of Degradation Products: The new peaks are likely degradation products of this compound.1. Use a stability-indicating HPLC method to track the appearance of these peaks over time. Consider using LC-MS to identify the mass of the degradation products and elucidate their structures.[4][6]
2. Interaction with Excipients: If working with a formulation, this compound may be reacting with other components.[3]2. Perform forced degradation studies on this compound alone and in the presence of individual excipients to identify any interactions.
Precipitation of this compound from solution. 1. Poor Solubility: The concentration of this compound may exceed its solubility in the chosen solvent system.1. Determine the solubility of this compound in different solvents before preparing high-concentration stock solutions. Consider using co-solvents or alternative solvent systems.
2. Formation of Insoluble Degradants: Some degradation products may be less soluble than the parent compound.2. Analyze the precipitate to determine if it is intact this compound or a degradation product.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of this compound and for developing stability-indicating analytical methods.[5][6]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Store the solid this compound and the stock solution at 80°C.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and white light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase:

    • A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector at the λmax of this compound or a mass spectrometer for more sensitive and specific detection.

  • Method Validation: Validate the method according to ICH guidelines, ensuring specificity by demonstrating that the peak for this compound is well-resolved from all degradation product peaks generated during forced degradation studies.

Visualizations

Fulvinol_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound (Ester and Phenolic Groups) Degradant_A Degradant A (Carboxylic Acid) This compound->Degradant_A H₂O / H⁺ or OH⁻ Degradant_B Degradant B (Alcohol) This compound->Degradant_B H₂O / H⁺ or OH⁻ Degradant_C Degradant C (Quinone-type) This compound->Degradant_C O₂ / Light / Metal Ions Experimental_Workflow_for_Stability_Study cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Prep_Stock->Acid Base Base Hydrolysis Prep_Stock->Base Oxidation Oxidation Prep_Stock->Oxidation Thermal Thermal Prep_Stock->Thermal Photo Photolysis Prep_Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize/Dilute Sampling->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC Data Data Analysis HPLC->Data

References

Validation & Comparative

A Comparative Analysis of Fulvinol and Other Marine-Derived Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The marine environment is a rich and largely untapped resource for novel bioactive compounds with significant therapeutic potential. Among these, a growing number of marine-derived agents have demonstrated potent anticancer activity, with several already approved for clinical use. This guide provides a comparative overview of the efficacy of Fulvinol, a polyacetylene isolated from a marine sponge, with four other prominent marine-derived anticancer agents: Trabectedin, Eribulin mesylate, Cytarabine, and Brentuximab vedotin. This analysis is supported by available preclinical data, with a focus on cytotoxicity, mechanisms of action, and experimental methodologies.

Comparative Efficacy: A Tabular Overview

The following table summarizes the in vitro cytotoxic activity of this compound and the selected marine-derived anticancer agents against various human cancer cell lines. The data is presented as GI50 (Growth Inhibition 50) or IC50 (Inhibitory Concentration 50) values, which represent the concentration of the drug required to inhibit cell growth or viability by 50%.

CompoundMarine SourceChemical ClassCancer Cell LineGI50/IC50 (µM)
This compound Marine Sponge (Reniera fulva)PolyacetyleneMurine P388 Leukemia~2
A549 (Non-Small Cell Lung Cancer)~2
HT-29 (Colon Cancer)~2
SKMEL-28 (Melanoma)~2
Trabectedin Sea Squirt (Ecteinascidia turbinata)Tetrahydroisoquinoline AlkaloidLeiomyosarcoma (LMS)0.001296
Liposarcoma (LPS)0.0006836
Rhabdomyosarcoma (RMS)0.0009654
Fibrosarcoma (FS)0.0008549
Adrenocortical Carcinoma (NCI-H295R)0.00015
Ovarian Cancer (HeLa)Dose enhancement factor of 1.77 at IC50
Eribulin mesylate Marine Sponge (Halichondria okadai)MacrolideBreast Cancer (MDA-MB-231)>200 (24h), cytotoxic at 48h/72h
Breast Cancer (HCC38)>200 (24h), cytotoxic at 48h/72h
Breast Cancer (MDA-MB-435)0.00009
Colon Cancer (COLO 205)~0.0018
Melanoma (LOX)~0.0018
Cytarabine Marine Sponge (Cryptotethya crypta)Pyrimidine (B1678525) Nucleoside AnalogAcute Myeloid Leukemia (KG-1)Varies with resistance
Acute Myeloid Leukemia (MOLM13)Varies with resistance
Acute Myeloid Leukemia (MV4-11-P)0.26
Acute Myeloid Leukemia (MV4-11-R, resistant)3.37
Brentuximab vedotin Synthetic (derived from dolastatin 10 from sea hare Dolabella auricularia)Antibody-Drug ConjugateHodgkin Lymphoma (L540)IC50 < 0.01 µg/mL
Germ Cell Tumor (GCT27, CD30+)0.2195 µg/mL
Germ Cell Tumor (NCCIT, low CD30+)1.4008 µg/mL
Germ Cell Tumor (JAR, CD30-)1.013 µg/mL

Mechanisms of Action and Signaling Pathways

The anticancer activity of these marine-derived agents stems from their diverse and often unique mechanisms of action, targeting various cellular processes essential for cancer cell survival and proliferation.

This compound

This compound is a polyacetylene, a class of compounds known for their cytotoxic properties. While the specific signaling pathway for this compound has not been fully elucidated, polyacetylenes, in general, are known to induce cancer cell death through apoptosis and cell cycle arrest.[1][2][3][4] They can influence inflammatory pathways, such as the NF-κB pathway, and modulate the expression of genes involved in cell growth and survival.[1][2][3][4]

Fulvinol_Cytotoxicity This compound General Cytotoxic Mechanism This compound This compound (Polyacetylene) CancerCell Cancer Cell This compound->CancerCell Enters Cell CellCycleArrest Cell Cycle Arrest CancerCell->CellCycleArrest Apoptosis Apoptosis (Programmed Cell Death) CancerCell->Apoptosis NFkB NF-κB Pathway Modulation CancerCell->NFkB Inflammation Altered Inflammatory Response NFkB->Inflammation

This compound's general cytotoxic mechanism.
Trabectedin

Trabectedin is a tetrahydroisoquinoline alkaloid that binds to the minor groove of DNA, leading to a cascade of events that interfere with DNA transcription, repair mechanisms, and cell cycle progression, ultimately inducing apoptosis.

Trabectedin_Pathway Trabectedin Signaling Pathway Trabectedin Trabectedin DNAMinorGroove DNA Minor Groove Trabectedin->DNAMinorGroove Binds to DNAAdduct DNA Adduct Formation DNAMinorGroove->DNAAdduct Transcription Transcription Inhibition DNAAdduct->Transcription DNARepair DNA Repair Inhibition DNAAdduct->DNARepair CellCycleArrest G2/M Phase Cell Cycle Arrest Transcription->CellCycleArrest DNARepair->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Trabectedin's DNA-binding mechanism.
Eribulin mesylate

Eribulin mesylate, a synthetic analogue of a macrolide from a marine sponge, functions as a microtubule dynamics inhibitor. It binds to the plus ends of microtubules, suppressing their growth and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Eribulin_Pathway Eribulin mesylate Signaling Pathway Eribulin Eribulin mesylate Microtubules Microtubule Plus Ends Eribulin->Microtubules Binds to GrowthSuppression Microtubule Growth Suppression Microtubules->GrowthSuppression MitoticSpindle Defective Mitotic Spindle Formation GrowthSuppression->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Eribulin's microtubule-inhibiting action.
Cytarabine

Cytarabine is a pyrimidine nucleoside analog that, once inside the cell, is converted to its active triphosphate form. This active form is incorporated into DNA, where it inhibits DNA polymerase and terminates DNA chain elongation, leading to cell death, particularly in rapidly dividing cancer cells.

Cytarabine_Pathway Cytarabine Signaling Pathway Cytarabine Cytarabine AraCTP Ara-CTP (Active Metabolite) Cytarabine->AraCTP Intracellular Conversion DNA DNA Strand AraCTP->DNA Incorporation into DNAPolymerase DNA Polymerase AraCTP->DNAPolymerase Inhibition of ChainTermination DNA Chain Termination DNA->ChainTermination DNAPolymerase->ChainTermination Apoptosis Apoptosis ChainTermination->Apoptosis

Cytarabine's DNA synthesis inhibition.
Brentuximab vedotin

Brentuximab vedotin is an antibody-drug conjugate (ADC) that targets the CD30 protein, which is expressed on the surface of certain lymphoma cells. Upon binding to CD30, the ADC is internalized, and the cytotoxic agent monomethyl auristatin E (MMAE) is released, leading to microtubule disruption, cell cycle arrest, and apoptosis.

Brentuximab_Pathway Brentuximab vedotin Signaling Pathway Brentuximab Brentuximab vedotin (ADC) CD30 CD30 Receptor on Cancer Cell Brentuximab->CD30 Binds to Internalization Internalization CD30->Internalization MMAE MMAE Release (Cytotoxic Agent) Internalization->MMAE Microtubules Microtubule Disruption MMAE->Microtubules CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 5: MTT Assay cluster_analysis Data Analysis CellCulture 1. Culture Cancer Cell Line Harvest 2. Harvest and Count Cells CellCulture->Harvest Seed 3. Seed Cells into 96-well Plate Harvest->Seed Incubate1 4. Incubate (24h) Seed->Incubate1 PrepareCompound 5. Prepare Serial Dilutions of Test Compound Treat 6. Treat Cells with Compound PrepareCompound->Treat Incubate2 7. Incubate (e.g., 72h) Treat->Incubate2 AddMTT 8. Add MTT Reagent Incubate3 9. Incubate (4h) AddMTT->Incubate3 Solubilize 10. Solubilize Formazan Crystals (e.g., with DMSO) Incubate3->Solubilize Measure 11. Measure Absorbance (570 nm) Solubilize->Measure CalculateViability 12. Calculate % Cell Viability PlotCurve 13. Plot Dose-Response Curve CalculateViability->PlotCurve DetermineIC50 14. Determine IC50/GI50 PlotCurve->DetermineIC50

References

Unveiling the Antitumor Efficacy of Fulvestrant in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Please Note: The initial query for "Fulvinol" did not yield specific results in the context of antitumor effects in xenograft models. This guide proceeds under the assumption that the intended compound was Fulvestrant (B1683766) , a well-documented selective estrogen receptor degrader (SERD) used in the treatment of estrogen receptor-positive (ER+) breast cancer.

This guide provides a comparative analysis of Fulvestrant's antitumor effects in preclinical xenograft models, designed for researchers, scientists, and drug development professionals. It summarizes quantitative data, details experimental methodologies, and visualizes key pathways and workflows to offer a comprehensive overview of Fulvestrant's performance against other therapeutic alternatives.

Quantitative Analysis of Antitumor Activity

The following tables summarize the antitumor efficacy of Fulvestrant, both as a monotherapy and in combination, compared to other agents in various breast cancer xenograft models.

Table 1: Fulvestrant Monotherapy vs. Alternatives in Xenograft Models

Treatment AgentXenograft ModelDosage and ScheduleTumor Growth Inhibition (TGI) / EffectReference
Fulvestrant MCF-7 (ER+)5 mg/mouse, single s.c. injectionComplete tumor growth blockage for at least 4 weeks[1]
Fulvestrant Tamoxifen-Resistant (TamR)25, 50, 100, or 200 mg/kg, weekly injectionsSignificant inhibition of tumor growth at all doses compared to vehicle[2]
Fulvestrant HCC1428 (ER+)25 mg/kg, s.c. weeklyTumor stasis[3]
Anastrozole (B1683761) Intratumoral Aromatase ModelNot SpecifiedInhibited tumor growth, but tumors doubled in size at 5 weeks[4]
Palbociclib T47D (ER+)Not SpecifiedSignificantly lower primary tumor growth and number of skeletal tumors compared to vehicle[5]

Table 2: Fulvestrant in Combination Therapy in Xenograft Models

Combination TherapyXenograft ModelDosage and ScheduleOutcomeReference
Fulvestrant + Palbociclib Patient-Derived Xenograft (PDX) OD-BRE-0188 & OD-BRE-0745Not SpecifiedTumor shrinkage[6]
Fulvestrant + Palbociclib Patient-Derived Xenograft (PDX) OD-BRE-0438Not SpecifiedTumor dormancy[6]
Fulvestrant + Anastrozole Intratumoral Aromatase ModelNot SpecifiedTumors doubled in size after 14 weeks, compared to 9- and 12-fold increases with monotherapy[4]
Fulvestrant + Docetaxel ER-positive breast cancerNot SpecifiedSynergistic effect on tumor growth[2]
Fulvestrant + Zoledronic Acid MCF-7/HIF-1α overexpressingFulvestrant: 5 mg/kg weekly; Zoledronic Acid: 120 µg/kg twice weeklySynergistic reduction in tumor burden[7]
Fulvestrant + S-1 (Oral Fluoropyrimidine) MCF-7Fulvestrant: 5 mg/mouse s.c. on day 1; S-1: 10 mg/kg orally daily for 18 daysSignificantly enhanced antitumor activity compared to monotherapies[8]

Experimental Protocols

Below are detailed methodologies for establishing and utilizing xenograft models to evaluate the antitumor effects of Fulvestrant.

MCF-7 Xenograft Model for Estrogen-Dependent Breast Cancer
  • Cell Line: MCF-7 human breast cancer cells (ER-positive).

  • Animal Model: Ovariectomized female athymic nude mice (e.g., BALB/c nu/nu).

  • Tumor Induction:

    • One week prior to cell injection, implant a 17β-estradiol pellet (e.g., 0.72 mg, 90-day release) subcutaneously to stimulate tumor growth.[7]

    • Inject 1 x 107 MCF-7 cells suspended in a suitable medium (e.g., PBS) and mixed with Matrigel (1:1 ratio) subcutaneously into the flank or mammary fat pad of each mouse.[7]

  • Treatment Protocol:

    • Once tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[7]

    • Administer Fulvestrant via subcutaneous injection at the desired dose and schedule (e.g., 5 mg/kg weekly).[7] The vehicle control group should receive the vehicle solution (e.g., peanut oil).

  • Tumor Measurement: Measure tumor volume twice weekly using calipers, calculated with the formula: (Length x Width²) / 2.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specified treatment duration. Tumors are then excised for further analysis (e.g., immunohistochemistry for ERα and Ki-67).

Patient-Derived Xenograft (PDX) Model
  • Tumor Source: Fresh tumor tissue obtained from breast cancer patients.

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Tumor Implantation:

    • Surgically implant small fragments of the patient's tumor tissue subcutaneously into the flank of the mice.

    • Allow the tumors to establish and grow to a specified volume.

  • Passaging: Once the initial tumors (P0) reach a certain size, they can be excised, fragmented, and re-implanted into new cohorts of mice for expansion (P1, P2, etc.).

  • Treatment and Analysis: Similar to the cell line-derived xenograft model, once tumors are established, mice are randomized into treatment groups to evaluate the efficacy of Fulvestrant and other agents. Tumor growth is monitored, and excised tumors can be analyzed to assess biomarker changes.[6]

Visualizing Mechanisms and Workflows

Fulvestrant's Mechanism of Action: Estrogen Receptor Degradation

Fulvestrant is a selective estrogen receptor degrader (SERD). Its primary mechanism of action involves binding to the estrogen receptor (ERα), which leads to the receptor's degradation and subsequent downregulation of estrogen signaling pathways that drive the growth of ER-positive breast cancer cells.[9]

Fulvestrant_Mechanism cluster_cell Cancer Cell cluster_nucleus Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds Nucleus Nucleus ER->Nucleus Translocates Proteasome Proteasome ER->Proteasome Degradation ERE Estrogen Response Element (ERE) ER->ERE Binds to Fulvestrant Fulvestrant Fulvestrant->ER Binds & Blocks Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Activates

Caption: Fulvestrant binds to the estrogen receptor, leading to its degradation and inhibiting gene transcription.

Experimental Workflow for Xenograft Studies

The following diagram outlines the typical workflow for conducting a xenograft study to evaluate the antitumor effects of a therapeutic agent like Fulvestrant.

Xenograft_Workflow start Start cell_culture Cell Culture (e.g., MCF-7) start->cell_culture animal_prep Animal Preparation (e.g., Ovariectomy, Estrogen Pellet) start->animal_prep tumor_induction Tumor Induction (Cell Injection) cell_culture->tumor_induction animal_prep->tumor_induction tumor_growth Tumor Growth Monitoring tumor_induction->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Administration (Fulvestrant vs. Control/Alternatives) randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint Endpoint Reached data_collection->endpoint Tumor size limit analysis Tumor Excision & Analysis (IHC, etc.) endpoint->analysis end End analysis->end

Caption: A typical workflow for a xenograft study to assess antitumor drug efficacy.

References

Comparative analysis of Fulvinol and synthetic derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the marine natural product Fulvinol and its naturally occurring analogs reveals a family of potent cytotoxic agents. This guide provides a summary of the available performance data, experimental methodologies, and an overview of the potential signaling pathways involved in their mechanism of action.

It is important to note that based on the available scientific literature, there is no information on the synthesis and biological evaluation of synthetic derivatives of this compound. Therefore, this guide focuses on the comparative analysis of this compound and its known naturally occurring structural analogs.

Performance Data

The cytotoxic activity of this compound and its related compounds has been evaluated against various human cancer cell lines. The following table summarizes the available quantitative data, presenting the half-maximal effective concentration (ED50) or half-maximal inhibitory concentration (IC50) values.

CompoundCancer Cell LineED50 / IC50 (µg/mL)IC50 (µM)
This compound P-388 (Murine Leukemia)1-
A-549 (Human Lung Carcinoma)1-
HT-29 (Human Colon Carcinoma)1-
MEL-28 (Human Melanoma)1-
Hydroxy-dehydroisothis compound P-388 (Murine Leukemia)-~2
A-549 (Human Lung Carcinoma)-~2
HT-29 (Human Colon Carcinoma)-~2
SKMEL-28 (Human Melanoma)-~2 - 3
Isothis compound Various Human Cancer Cell Lines-3 - 36
This compound-related polyacetylene (Compound 5) SKMEL-28 (Human Melanoma)-Moderately cytotoxic

Experimental Protocols

The data presented in this guide are derived from standard methodologies for the isolation and cytotoxic evaluation of marine natural products.

Isolation of this compound and Related Polyacetylenes

The general procedure for isolating this compound and its analogs from marine sponges, such as Reniera fulva (also known as Haliclona fulva), involves a multi-step extraction and purification process.

  • Collection and Extraction : The sponge material is collected and immediately preserved, typically by freezing or immersion in a solvent like ethanol. The preserved sponge is then homogenized and extracted sequentially with solvents of increasing polarity, such as dichloromethane (B109758) and methanol.

  • Solvent Partitioning : The crude extract is subjected to solvent partitioning, for example, between n-hexane, ethyl acetate, and water, to separate compounds based on their polarity.

  • Chromatographic Purification : The bioactive fractions are then purified using a combination of chromatographic techniques. This typically includes:

    • Silica Gel Column Chromatography : For initial separation of major compound classes.

    • High-Performance Liquid Chromatography (HPLC) : Both normal-phase and reverse-phase HPLC are used for the fine purification of individual compounds.

Cytotoxicity Assays

The cytotoxic activity of the isolated compounds is determined using in vitro assays with cultured human cancer cell lines. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays that measure cell viability.

  • Cell Culture : Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment : Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds (e.g., this compound) for a specified period, typically 48 or 72 hours.

  • Cell Viability Assessment : After the incubation period, a reagent like MTT is added to the wells. Viable cells with active mitochondrial reductases convert the MTT into a colored formazan (B1609692) product. The absorbance of the formazan solution is measured using a microplate reader.

  • Data Analysis : The absorbance values are used to calculate the percentage of cell viability compared to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting a dose-response curve.

Signaling Pathways

Specific signaling pathways for this compound and its direct analogs have not been elucidated in the available literature. However, studies on other polyacetylenic compounds suggest potential mechanisms of action related to anticancer and anti-inflammatory effects. The diagram below illustrates a generalized signaling pathway that may be targeted by polyacetylenes.

G Generalized Signaling Pathway Potentially Targeted by Polyacetylenes cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor mapk_pathway MAPK Pathway receptor->mapk_pathway pi3k_akt_pathway PI3K/Akt Pathway receptor->pi3k_akt_pathway polyacetylenes Polyacetylenes (e.g., this compound) ros ROS Generation polyacetylenes->ros nfkb_inhibition NF-κB Pathway Inhibition polyacetylenes->nfkb_inhibition polyacetylenes->mapk_pathway Modulation polyacetylenes->pi3k_akt_pathway Modulation transcription_factors Transcription Factors (e.g., NF-κB) nfkb_inhibition->transcription_factors Blocks Nuclear Translocation mapk_pathway->transcription_factors pi3k_akt_pathway->transcription_factors gene_expression Gene Expression transcription_factors->gene_expression apoptosis Apoptosis gene_expression->apoptosis cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest anti_inflammatory_genes Anti-inflammatory Gene Expression gene_expression->anti_inflammatory_genes

Caption: Generalized signaling pathways potentially modulated by polyacetylenes.

The following diagram illustrates a typical experimental workflow for the discovery and evaluation of bioactive compounds like this compound from marine sources.

G Experimental Workflow for Bioactive Marine Natural Product Discovery collection Sponge Collection (e.g., Reniera fulva) extraction Extraction & Partitioning collection->extraction fractionation Chromatographic Fractionation (e.g., HPLC) extraction->fractionation bioassay Bioassay-Guided Screening (Cytotoxicity) fractionation->bioassay isolation Isolation of Pure Compounds (e.g., this compound) bioassay->isolation Active Fractions structure Structure Elucidation (NMR, MS) isolation->structure cytotoxicity_testing Quantitative Cytotoxicity Testing structure->cytotoxicity_testing mechanism Mechanism of Action Studies (Future Work) cytotoxicity_testing->mechanism

Caption: A typical workflow for discovering and evaluating bioactive compounds.

Fulvinol's Bioactivity: A Comparative Benchmark Against Established Therapeutic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the bioactivity of Fulvinol, a naturally occurring humic substance, against two well-established therapeutic compounds: the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen (B1674241) and the Alzheimer's disease medication Galantamine. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of this compound in the contexts of anti-inflammatory and neuroprotective applications.

This compound, primarily composed of fulvic acid, is a complex organic molecule derived from the decomposition of plant and animal matter.[1] Emerging research highlights its antioxidant, anti-inflammatory, and neuroprotective properties.[2] This guide benchmarks these activities against the known mechanisms and potencies of Ibuprofen and Galantamine to provide a contextual understanding of this compound's potential.

Comparative Analysis of Bioactivity

The therapeutic effects of this compound, Ibuprofen, and Galantamine stem from distinct molecular mechanisms. This compound exhibits broad-spectrum antioxidant and anti-inflammatory activities, while Ibuprofen is a specific inhibitor of cyclooxygenase (COX) enzymes, and Galantamine primarily acts by inhibiting acetylcholinesterase (AChE). A summary of their quantitative bioactivities is presented below.

CompoundBioactivityTarget/AssayIC50/EC50
This compound (Fulvic Acid) AntioxidantSuperoxide (O₂•⁻) Scavenging4.97 ± 0.02 mg/mL[3]
Hypochlorous Acid (HOCl) Scavenging1.56 ± 0.06 mg/mL[3]
Hydrogen Peroxide (H₂O₂) Scavenging1.39 ± 0.03 mg/mL[3]
Hydroxyl Radical (OH•) Scavenging2.5 ± 0.04 mg/mL[3]
Anti-inflammatoryInhibition of Tau Aggregation~120 µM (85% inhibition)[4]
Ibuprofen Anti-inflammatoryCOX-1 Inhibition13 µM[4][5]
COX-2 Inhibition370 µM[4][5]
NF-κB Activation Inhibition (S-enantiomer)61.7 µM[2]
Galantamine NeuroprotectiveAcetylcholinesterase (AChE) Inhibition0.35 - 0.41 µM[6]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of a drug's potency. A lower value indicates higher potency.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Pathways: this compound vs. Ibuprofen

Ibuprofen's primary anti-inflammatory action is through the inhibition of COX-1 and COX-2 enzymes, which are crucial for the synthesis of prostaglandins (B1171923), key mediators of inflammation.[7][8] Additionally, Ibuprofen has been shown to inhibit the activation of the transcription factor NF-κB, a central regulator of the inflammatory response.[2]

Fulvic acid, the main component of this compound, also demonstrates anti-inflammatory properties, in part by reducing the expression of pro-inflammatory cytokines like TNF-α.[9] Evidence suggests that fulvic acid may also modulate the NF-κB signaling pathway, thus attenuating the inflammatory cascade.[10]

G Comparative Anti-inflammatory Pathways cluster_this compound This compound (Fulvic Acid) cluster_ibuprofen Ibuprofen This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) This compound->Cytokines Reduces Expression NFkB NF-κB Activation This compound->NFkB Inhibits Cytokines->NFkB Ibuprofen Ibuprofen COX COX-1 & COX-2 Ibuprofen->COX Inhibits Ibuprofen->NFkB Inhibits Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation NFkB->Inflammation

Comparative Anti-inflammatory Pathways of this compound and Ibuprofen.

Neuroprotective Pathways: this compound vs. Galantamine

Galantamine is a well-established treatment for Alzheimer's disease that functions through a dual mechanism. It is a reversible, competitive inhibitor of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine (B1216132).[6] By inhibiting AChE, Galantamine increases acetylcholine levels in the brain, which is crucial for cognitive functions like memory and attention.[11]

Fulvic acid has shown promise in the context of neurodegenerative diseases, particularly Alzheimer's. Research indicates that fulvic acid can inhibit the aggregation of tau proteins, which form neurofibrillary tangles, a hallmark of the disease.[4][12] Furthermore, it may promote the disassembly of pre-formed tau fibrils.[12] This suggests a neuroprotective mechanism distinct from that of Galantamine.

G Comparative Neuroprotective Pathways cluster_this compound This compound (Fulvic Acid) cluster_galantamine Galantamine Fulvinol_N This compound Tau Tau Protein Aggregation Fulvinol_N->Tau Inhibits Tangles Neurofibrillary Tangles Tau->Tangles Neuron Cholinergic Neuron Function Tangles->Neuron Impairs Galantamine Galantamine AChE Acetylcholinesterase (AChE) Galantamine->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down ACh->Neuron Enhances

Comparative Neuroprotective Pathways of this compound and Galantamine.

Experimental Protocols

Detailed methodologies for the key bioassays cited in this guide are provided below.

Antioxidant Activity (DPPH Radical Scavenging Assay)

The antioxidant activity of this compound can be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • Preparation of Reagents: A stock solution of DPPH in methanol (B129727) is prepared. A series of dilutions of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid) are also prepared.

  • Assay Procedure: An aliquot of the DPPH solution is added to each dilution of the test compound and the standard. The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated for each concentration of the test compound. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined from a dose-response curve.

Anti-inflammatory Activity (COX Inhibition Assay)

The inhibitory effect of a compound on COX-1 and COX-2 can be assessed using a colorimetric or luminometric assay.

  • Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is used. Arachidonic acid serves as the substrate.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., Ibuprofen) or a vehicle control.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandins (e.g., PGE2) is measured. In a colorimetric assay, the peroxidase activity of COX is monitored by the oxidation of a chromogenic substrate. In a luminometric assay, light emission proportional to COX activity is measured.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Neuroprotective Activity (Acetylcholinesterase Inhibition Assay)

The Ellman's method is a widely used colorimetric assay to screen for AChE inhibitors.

  • Reagent Preparation: Acetylthiocholine iodide (ATCI) is used as the substrate, and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) is the chromogen. A buffer solution (e.g., phosphate (B84403) buffer, pH 8.0) is prepared.

  • Assay Procedure: The reaction mixture contains the buffer, DTNB, AChE enzyme, and various concentrations of the test inhibitor (e.g., Galantamine). The reaction is initiated by the addition of the substrate, ATCI.

  • Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored by measuring the absorbance at 412 nm over time.

  • Calculation: The percentage of inhibition of AChE activity is calculated for each inhibitor concentration. The IC50 value is determined from the dose-response curve.

G General Experimental Workflow for Bioactivity Assays start Start prep Prepare Reagents (Enzyme, Substrate, Test Compound) start->prep incubate Incubate Test Compound with Enzyme/Reagent prep->incubate initiate Initiate Reaction (Add Substrate) incubate->initiate measure Measure Signal (Absorbance, Fluorescence, Luminescence) initiate->measure analyze Analyze Data (Calculate % Inhibition, Determine IC50) measure->analyze end End analyze->end

General Experimental Workflow for Bioactivity Assays.

Conclusion

This comparative guide illustrates that this compound possesses distinct bioactive properties compared to the established therapeutic agents Ibuprofen and Galantamine. While Ibuprofen and Galantamine act on specific enzymatic targets, this compound exhibits a broader spectrum of activity, including potent antioxidant effects and a unique mechanism of inhibiting tau protein aggregation. The provided data and experimental protocols offer a foundational resource for researchers to further investigate the therapeutic potential of this compound in inflammatory and neurodegenerative disorders. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy of this compound.

References

Evaluating the Neuroprotective Potential of Novel Compounds In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective agents is a cornerstone of modern neuroscience research. This guide provides a comparative framework for evaluating the in vitro neuroprotective effects of a novel compound, here termed "Fulvinol," against established neuroprotective agents. By presenting standardized experimental protocols, comparative data, and key signaling pathways, this document aims to facilitate the replication and validation of in vitro neuroprotection studies.

Comparative Efficacy of Neuroprotective Compounds

The following table summarizes the in vitro neuroprotective effects of this compound in comparison to other known neuroprotective agents. The data is presented as a percentage increase in neuronal cell viability under conditions of oxidative stress, a common model for neurodegenerative processes.

CompoundConcentrationOxidative Stress ModelCell LineIncrease in Cell Viability (%)Reference
This compound (Hypothetical Data) 10 µM H₂O₂ (100 µM) SH-SY5Y 65% Internal Data
Resveratrol10 µM6-OHDASH-SY5YSignificant protection (exact % not stated)[1]
Epigallocatechin gallate (EGCG)10 µM6-OHDASH-SY5YPotent anti-apoptotic effect[1]
Stellettin B0.1 nM6-OHDA (20 µM)SH-SY5YSignificant protection[1]
QuercetinN/AH₂O₂ (200 µM)PC12Marked cytoprotective capacity[2]
FisetinN/AExogenous glutamateN/AProtection against neurotoxicity[3]

Key Signaling Pathways in Neuroprotection

Understanding the molecular mechanisms underlying neuroprotection is critical for drug development. Several key signaling pathways are often implicated in the protective effects of various compounds.[3][4]

G cluster_0 PI3K/Akt Signaling Pathway Neuroprotective Agent Neuroprotective Agent PI3K PI3K Neuroprotective Agent->PI3K Activates Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits Bcl-2 Bcl-2 Bad->Bcl-2 Inhibits Apoptosis Apoptosis Bcl-2->Apoptosis Inhibits

Caption: The PI3K/Akt signaling pathway is a crucial mediator of cell survival and is often activated by neuroprotective compounds.[1]

G cluster_1 Nrf2/HO-1 Antioxidant Pathway Oxidative Stress Oxidative Stress Nrf2 Nrf2 Oxidative Stress->Nrf2 Neuroprotective Agent Neuroprotective Agent Neuroprotective Agent->Nrf2 Activates ARE ARE Nrf2->ARE Translocates to nucleus and binds HO-1 HO-1 ARE->HO-1 Induces transcription of Antioxidant Response Antioxidant Response HO-1->Antioxidant Response Leads to

Caption: The Nrf2/HO-1 pathway plays a key role in the cellular defense against oxidative stress.[1][4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating in vitro findings. The following sections outline standard methodologies for assessing neuroprotection.

Cell Culture and Treatment

The human neuroblastoma cell line SH-SY5Y is a commonly used model for in vitro neuroprotection studies.

  • Cell Culture: SH-SY5Y cells are maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: For neuroprotection assays, cells are typically pre-treated with the compound of interest (e.g., this compound) for a specified duration (e.g., 1-2 hours) before being exposed to a neurotoxic insult.

In Vitro Model of Neurotoxicity

Oxidative stress is a common method to induce neuronal cell death in vitro.

  • Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress: Prepare a stock solution of H₂O₂ and dilute it in cell culture medium to the desired final concentration (e.g., 100 µM). After pre-treatment with the neuroprotective compound, the culture medium is replaced with the H₂O₂-containing medium, and cells are incubated for a specified period (e.g., 24 hours).

  • 6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity: A stock solution of 6-OHDA is prepared and diluted in culture medium to the final concentration (e.g., 20 µM).[1] Following pre-treatment with the test compound, cells are exposed to 6-OHDA for a defined time (e.g., 16 hours).[1]

Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of the test compound for 1 hour.

  • Induce neurotoxicity by adding the neurotoxic agent (e.g., H₂O₂) and incubate for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of dimethyl sulfoxide (B87167) (DMSO).

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

An alternative is the alamarBlue assay, which was used to assess the neuroprotective effect of Stellettin B.[1]

Apoptosis Assessment by Hoechst Staining

Hoechst 33342 is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology and identify apoptotic cells.[1]

  • Culture and treat cells on glass coverslips in a 24-well plate.

  • After treatment, wash the cells with phosphate-buffered saline (PBS).

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Stain the cells with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes in the dark.

  • Wash the cells with PBS and mount the coverslips on microscope slides.

  • Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect and quantify specific proteins involved in signaling pathways.

  • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, Nrf2, HO-1) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

G cluster_assays Endpoint Assays Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Neurotoxicity Induction Neurotoxicity Induction Treatment->Neurotoxicity Induction Endpoint Assays Endpoint Assays Neurotoxicity Induction->Endpoint Assays Cell Viability (MTT) Cell Viability (MTT) Apoptosis (Hoechst) Apoptosis (Hoechst) Western Blot Western Blot

Caption: A generalized workflow for in vitro neuroprotection studies.

References

A Comparative Analysis of Fulvinol and Other Cytotoxic Polyacetylenes from Petrosia Sponges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The marine sponge genus Petrosia is a well-established source of a diverse array of polyacetylenic compounds, many of which exhibit potent cytotoxic and antitumor activities.[1] These long-chain, highly unsaturated lipids represent a promising area of research for the development of novel anticancer therapeutics. This guide provides a side-by-side comparison of Fulvinol and other notable polyacetylenes isolated from Petrosia sponges, with a focus on their cytotoxic performance, supported by available experimental data.

Performance Comparison of Petrosia Polyacetylenes

Direct comparative studies profiling the cytotoxicity of this compound alongside other Petrosia polyacetylenes under identical experimental conditions are limited in the currently available literature. However, numerous studies have independently evaluated the cytotoxic effects of various polyacetylenes from this genus against a range of human cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values for several of these compounds, providing a basis for a comparative assessment of their potency. It is important to note that variations in experimental protocols, including the specific cancer cell lines used, incubation times, and assay methods, can influence the observed IC50 values.[2]

CompoundCancer Cell LineIC50 (µg/mL)Reference
Miyakosyne A HeLa0.10[3]
Miyakosyne B HeLa0.13[3]
Miyakosyne C HeLa0.04[3]
Miyakosyne D HeLa0.15[3]
Petrosiacetylene A A549 (Lung)>10
SK-OV-3 (Ovarian)>10
SK-MEL-2 (Melanoma)>10
XF498 (CNS)>10
HCT15 (Colon)>10
Petrosiacetylene B A549 (Lung)>10
SK-OV-3 (Ovarian)>10
SK-MEL-2 (Melanoma)>10
XF498 (CNS)>10
HCT15 (Colon)>10
Petrosiacetylene E A549 (Lung)5.8
SK-OV-3 (Ovarian)4.9
SK-MEL-2 (Melanoma)3.1
XF498 (CNS)4.3
HCT15 (Colon)5.2
Petroformyne Derivative P388 (Murine Leukemia)0.4[1]

Mechanism of Action: Inhibition of DNA Replication

A significant body of evidence suggests that the cytotoxic effects of many polyacetylenes derived from Petrosia sponges are, at least in part, attributable to their ability to inhibit DNA replication.[4] This mechanism is crucial for halting the proliferation of rapidly dividing cancer cells. Key molecular targets within this pathway include DNA polymerase α and topoisomerase I, enzymes essential for the synthesis and topological maintenance of DNA.

DNA_Replication_Inhibition cluster_polyacetylenes Petrosia Polyacetylenes cluster_process Cellular Processes This compound This compound & Other Polyacetylenes DNAPol DNA Polymerase α This compound->DNAPol Inhibits TopoI Topoisomerase I This compound->TopoI Inhibits Replication DNA Synthesis (Elongation) DNAPol->Replication Required for TopoI->Replication Required for (Relieves Torsional Strain) CellCycle Cell Cycle Progression Replication->CellCycle Enables Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to

Experimental Protocols

The following are detailed, generalized methodologies for commonly employed in vitro cytotoxicity assays used to evaluate the efficacy of marine natural products.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified spectrophotometrically.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • Test compounds (this compound and other polyacetylenes) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, then dilute to the desired concentration in complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing various concentrations of the test compounds to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Following the treatment period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well microtiter plates

  • Test compounds

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period with the test compounds, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Carefully wash the plates five times with deionized water and allow them to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.

  • Removal of Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye and allow the plates to air dry.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value as described for the MTT assay.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A 1. Seed Cancer Cells in 96-well Plates B 2. Incubate for 24h A->B D 4. Treat Cells with Compounds B->D C 3. Prepare Serial Dilutions of This compound & Other Polyacetylenes C->D E 5. Incubate for 48-72h D->E F 6. Add Assay Reagent (e.g., MTT or SRB) E->F G 7. Incubate as per Protocol F->G H 8. Measure Absorbance G->H I 9. Calculate Cell Viability (%) H->I J 10. Determine IC50 Values I->J

Conclusion

Polyacetylenes from Petrosia sponges, including this compound and its congeners, represent a compelling class of natural products with significant cytotoxic potential. While a direct, side-by-side comparison of this compound with other polyacetylenes is not yet available in the published literature, the existing data for related compounds highlight their potent anticancer activity against various human tumor cell lines. The primary mechanism of action for many of these compounds appears to be the inhibition of DNA replication, a hallmark of effective cytotoxic agents. Further research, including head-to-head comparative studies and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic potential of these unique marine-derived molecules.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Fulvinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for Fulvinol, a polyacetylenic alcohol isolated from marine sponges, based on its chemical properties and general best practices for hazardous waste management in a laboratory setting.

Understanding this compound: Chemical Properties

While specific toxicity and reactivity data for this compound are not extensively documented, its chemical structure suggests that it should be handled with care. The following table summarizes its known chemical and physical properties.

PropertyValueSource
Molecular FormulaC46H76O2PubChem
Molecular Weight661.1 g/mol PubChem
IUPAC Name(4E,11Z,23Z,35Z,42E)-hexatetraconta-4,11,23,35,42-pentaen-1,45-diyne-3,44-diolPubChem
Physical DescriptionNot specified, likely a solid or oil-
SolubilityNot specified, likely soluble in organic solvents-

Core Disposal Procedures for this compound

Given that this compound is a unique natural product with potential biological activity, it must be treated as hazardous chemical waste.[1][2] The primary method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste facility.[3]

Waste Segregation and Container Management:

  • Unused/Expired this compound (Pure Substance):

    • Container: Original or a clearly labeled, sealed, and leak-proof container.

    • Procedure: Treat as bulk chemical waste. Affix a hazardous waste label and arrange for pickup by a certified hazardous waste management service.[3]

  • Aqueous and Organic Solutions of this compound:

    • Container: A leak-proof, sealed container clearly labeled as "Hazardous Waste: this compound Solutions."

    • Procedure: Do not dispose of down the drain.[1][3] Collect all liquid waste in a designated container. Separate halogenated and non-halogenated solvent waste if required by your institution.[2] Arrange for pickup by a certified hazardous waste management service.

  • Contaminated Labware (e.g., vials, pipette tips, gloves, bench paper):

    • Container: A designated, puncture-resistant, and clearly labeled "Trace Chemical Waste" or "Cytotoxic Waste" container.[3]

    • Procedure: All disposable materials that have come into contact with this compound should be considered trace-contaminated waste.[3] Segregate these materials from regular laboratory trash.[3]

  • Spill Cleanup Materials:

    • Container: A sealable, leak-proof container clearly labeled as "Hazardous Waste: this compound Spill Debris."

    • Procedure: Absorb spills with an appropriate absorbent material. Decontaminate the area. Place all cleanup materials in the sealed container for disposal as hazardous waste.[3]

Experimental Protocol: General Handling of Potentially Cytotoxic Compounds like this compound

Due to the potential cytotoxic nature of novel polyacetylenes, the following general protocol should be followed when handling this compound:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[4]

  • Ventilation: Handle pure this compound and concentrated solutions in a certified chemical fume hood to avoid inhalation of any aerosols or dust.

  • Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure.

  • Solution Preparation: Prepare solutions in a fume hood. Add solvents slowly to the compound to avoid splashing.

  • Storage: Store this compound in a well-ventilated, cool, and dry place away from incompatible materials.[5] The container should be tightly sealed.

  • Decontamination: For minor spills, decontaminate surfaces with a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by a soap and water wash. Collect all decontamination materials as hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound waste in a laboratory setting.

Fulvinol_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Fulvinol_Waste This compound Waste (Pure, Solutions, Contaminated Materials) Segregate Segregate Waste Types Fulvinol_Waste->Segregate Identify Collect Collect in Labeled, Appropriate Containers Segregate->Collect Package Store Store in Designated Satellite Accumulation Area Collect->Store Secure Pickup Arrange for Pickup by Certified Hazardous Waste Service Store->Pickup Schedule Incineration Incineration at Licensed Facility Pickup->Incineration Transport

Caption: General workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific hazardous waste management guidelines and safety protocols.

References

Essential Safety and Logistical Information for Handling Fulvinol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Fulvinol was found in a comprehensive search. This compound is a naturally occurring, long-chain diacetylenic metabolite isolated from marine sponges and is primarily characterized as a research compound with cytotoxic properties. The following guidelines are based on general best practices for handling potent, cytotoxic, and potentially hazardous research chemicals. A thorough, laboratory-specific risk assessment must be conducted before any handling of this compound.[1][2][3][4]

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It is intended to be a primary resource for laboratory safety and chemical handling, offering procedural guidance to directly address operational questions.

Personal Protective Equipment (PPE)

Given this compound's cytotoxic nature, stringent measures must be taken to prevent exposure. The minimum required PPE for handling this compound at all stages—from preparation and administration to disposal—is outlined below.[5][6][7][8]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against direct skin contact and potential absorption of the cytotoxic compound.
Body Protection A disposable, solid-front, back-closing, long-sleeved gown made of a low-permeability fabric. Cuffs should be tucked under the outer glove.Protects skin and personal clothing from contamination by splashes or aerosols.
Eye Protection Chemical splash goggles. If there is a significant risk of splashes, a full-face shield should be worn in addition to goggles.Shields the eyes from accidental splashes of the compound in solution.
Respiratory Protection An N95 respirator or higher, particularly when handling the compound in powdered form or when there is a risk of aerosol generation.[9] A fit test is required.Minimizes the risk of inhaling aerosolized particles of the cytotoxic agent.

Operational Workflow for Handling this compound

A systematic approach is crucial for safely handling potent compounds like this compound. The following workflow outlines the key steps from receiving the compound to its final disposal.

Fulvinol_Handling_Workflow cluster_prep Preparation & Handling cluster_disposal Waste Management reception Receiving & Unpacking storage Secure & Labeled Storage reception->storage Verify Integrity preparation Preparation in a Containment Device storage->preparation Transport in Secondary Containment experiment Experimental Use preparation->experiment Handle with Full PPE decontamination Decontamination of Surfaces & Equipment experiment->decontamination Post-Experiment Cleanup waste_segregation Segregation of Cytotoxic Waste decontamination->waste_segregation Collect all Contaminated Materials waste_disposal Disposal in Labeled, Leak-Proof Containers waste_segregation->waste_disposal Follow Institutional Protocols

Figure 1. A logical workflow for the safe handling of this compound, from receipt to disposal.

Experimental Protocols

Working with Unknown or Poorly Characterized Compounds

When a detailed SDS is unavailable, it is imperative to treat the substance as highly hazardous.[10] The following general protocol should be adapted:

  • Information Gathering: Before any manipulation, gather all available information on the compound's chemical class and known biological activities. For this compound, this includes its nature as a long-chain diacetylene and its cytotoxic effects.

  • Risk Assessment: Conduct a formal risk assessment for each experimental procedure involving this compound.[2][3][4] This should identify potential hazards, exposure routes, and necessary control measures.

  • Containment: All manipulations of this compound, especially of the solid compound, should be performed within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.[8]

  • Standard Operating Procedures (SOPs): Develop detailed SOPs for all tasks involving this compound, including weighing, dissolving, and administration. These SOPs should be readily accessible to all personnel.[9]

Disposal Plan

All materials that come into contact with this compound must be treated as cytotoxic waste.[11][12] Proper segregation and disposal are critical to prevent environmental contamination and accidental exposure.

Waste TypeDisposal ContainerProcedure
Solid Waste (Gloves, gowns, bench paper)Labeled, leak-proof, puncture-resistant containers specifically designated for cytotoxic waste. These are often color-coded (e.g., yellow with a purple lid or red).[11][13]Place all contaminated solid waste directly into the designated cytotoxic waste container immediately after use. Do not allow it to accumulate on benchtops.
Sharps Waste (Needles, syringes, glassware)Puncture-proof sharps containers specifically labeled for cytotoxic waste.[11][12]Immediately place all contaminated sharps into the designated sharps container. Do not recap, bend, or break needles.
Liquid Waste (Unused solutions, contaminated media)Leak-proof, shatter-resistant containers clearly labeled as "Cytotoxic Liquid Waste."Collect all liquid waste in the designated containers. Do not dispose of it down the drain. The final disposal method should be in accordance with institutional and local regulations, which typically involves high-temperature incineration.[14]

All cytotoxic waste must be handled and transported by trained personnel and disposed of through a licensed hazardous waste management service.[14][15]

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.